molecular formula C8H8FNO2 B1280551 5-Fluoro-1,3-dimethyl-2-nitrobenzene CAS No. 315-12-8

5-Fluoro-1,3-dimethyl-2-nitrobenzene

Cat. No.: B1280551
CAS No.: 315-12-8
M. Wt: 169.15 g/mol
InChI Key: KDPQDERPJHLWGF-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-dimethyl-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-1,3-dimethyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPQDERPJHLWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505733
Record name 5-Fluoro-1,3-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315-12-8
Record name 5-Fluoro-1,3-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Fluoro-1,3-dimethyl-2-nitrobenzene chemical structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Fluoro-1,3-dimethyl-2-nitrobenzene (CAS No. 315-12-8), a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for professionals in research, development, and manufacturing within the pharmaceutical, agrochemical, and specialty chemical industries.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a benzene ring substituted with one fluorine atom, two methyl groups, and one nitro group.

IUPAC Name: this compound[1]

Synonyms: 2,6-Dimethyl-4-fluoronitrobenzene, 5-Fluoro-2-nitro-m-xylene

The structure is as follows:

Chemical structure of this compound

Image Source: PubChem CID 12651353

Physicochemical and Spectral Data

Quantitative data for this compound is summarized in the table below. This information is crucial for reaction planning, safety assessment, and quality control.

PropertyValueReference
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.16 g/mol [1]
CAS Number 315-12-8[1]
Appearance Colorless to light yellow crystal or liquid
Melting Point 52-56 °C
Boiling Point 93-96 °C (at 14 Torr)
Density ~1.225 g/cm³ (Predicted)
Flash Point 94.8 °C
Solubility Soluble in organic solvents such as ethanol and dichloromethane.

Note: Some physical properties are predicted values and should be confirmed experimentally.

While specific spectral data such as ¹H NMR, ¹³C NMR, and IR spectra are indicated to be available from various suppliers, precise, publicly available datasets are limited. Researchers are advised to acquire a Certificate of Analysis (CoA) from their supplier for detailed spectral information.

Experimental Protocols: Synthesis

This compound is a synthetic intermediate and not naturally occurring. A plausible and commonly employed method for the synthesis of substituted nitroaromatics is through the nitration of a corresponding substituted benzene.

Proposed Synthesis Route: Nitration of 4-Fluoro-m-xylene

This protocol is based on established procedures for the nitration of aromatic compounds.

Objective: To synthesize this compound by introducing a nitro group to 4-fluoro-m-xylene.

Reagents:

  • 4-Fluoro-m-xylene

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

  • Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring to form the nitrating mixture. Maintain the temperature below 10 °C.

  • Once the nitrating mixture is prepared, slowly add 4-fluoro-m-xylene dropwise from the dropping funnel. The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 5-15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • The crude product may precipitate or form an organic layer. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Applications in Drug Discovery and Development

Fluorinated nitroaromatic compounds like this compound are valuable building blocks in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the nitro group is a versatile functional handle that can be readily reduced to an amine for further synthetic transformations.

While specific signaling pathways involving this compound are not documented in publicly available literature, its structural motifs are common in pharmacologically active molecules. To illustrate its potential utility, the following sections describe the synthesis and mechanism of a known drug that utilizes a similar fluoronitrobenzene building block.

Illustrative Example: Synthesis of a Kinase Inhibitor

The following workflow demonstrates how a simple fluoronitrobenzene derivative can be a key starting material in the synthesis of a targeted cancer therapeutic, such as an Epidermal Growth Factor Receptor (EGFR) inhibitor.

G A Fluoronitrobenzene Derivative B Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative A->B Step 1 C Reduction of Nitro Group to Amine B->C Step 2 D Coupling with a Heterocyclic Moiety C->D Step 3 E Final Kinase Inhibitor Drug D->E Step 4

General synthetic workflow for a kinase inhibitor.

Illustrative Example: EGFR Signaling Pathway Inhibition

Many kinase inhibitors target the EGFR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. The diagram below illustrates how a synthesized inhibitor blocks this pathway.

cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling EGFR EGFR Ras Ras/Raf EGFR->Ras Activates PI3K PI3K/Akt EGFR->PI3K Activates MEK MEK/ERK Ras->MEK Proliferation Cell Proliferation & Survival MEK->Proliferation PI3K->Proliferation Ligand Growth Factor (EGF) Ligand->EGFR Binds Inhibitor Kinase Inhibitor (Drug) Inhibitor->EGFR Blocks ATP Binding Site

Inhibition of the EGFR signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

References

CAS number for 5-Fluoro-1,3-dimethyl-2-nitrobenzene.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Fluoro-1,3-dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

This compound is a substituted nitroaromatic compound with significant utility as a chemical intermediate in the synthesis of complex organic molecules. Its CAS Registry Number is 315-12-8 .[1][2] The strategic placement of the fluoro, dimethyl, and nitro groups on the benzene ring creates a versatile scaffold for further chemical transformations. The electron-withdrawing nature of the nitro group, combined with the directing effects of the methyl and fluoro substituents, makes this molecule a valuable building block in medicinal chemistry and materials science.[3] Specifically, it serves as a precursor for developing novel pharmaceuticals, agrochemicals, and dyes where the unique electronic and steric properties imparted by its substituents are leveraged to achieve desired biological activity or material characteristics.[3]

This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol grounded in established chemical principles, safety considerations, and its applications in research and development.

Physicochemical and Spectroscopic Data

The accurate characterization of a chemical intermediate is fundamental to its successful application in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 315-12-8[1][2][4]
Molecular Formula C₈H₈FNO₂[1][4]
Molecular Weight 169.16 g/mol [1][4]
IUPAC Name This compound[4]
Synonyms 5-fluoro-2-nitro-m-xylene, 2,6-dimethyl-4-fluoronitrobenzene[4]
Appearance Colorless to light yellow crystal or liquid[3]
Melting Point ~20-22 °C[3]
Boiling Point ~208-210 °C[3]
Density ~1.253 g/cm³[3]
Solubility Soluble in organic solvents such as ethanol and dichloromethane.[3]

Note: Physical properties such as melting and boiling points can vary slightly based on purity.

For unambiguous structural confirmation and purity assessment, standard analytical techniques are employed. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the connectivity of atoms and the specific isomeric structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the strong asymmetric and symmetric stretches of the nitro group (typically ~1520 cm⁻¹ and ~1340 cm⁻¹).

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

Synthesis Protocol: Electrophilic Aromatic Nitration

The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution (EAS) nitration of 1-fluoro-3,5-dimethylbenzene. This reaction is a cornerstone of aromatic chemistry.

Causality and Mechanistic Insight

The core of this synthesis is the generation of the highly electrophilic nitronium ion (NO₂⁺). This is accomplished by reacting a strong nitric acid with an even stronger acid, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

Mechanism: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion is then attacked by the electron-rich π-system of the 1-fluoro-3,5-dimethylbenzene ring. The directing effects of the existing substituents are critical for the regioselectivity of this reaction. The two methyl groups are ortho-, para-directing and activating, while the fluorine atom is also ortho-, para-directing but deactivating. The substitution occurs at the C2 position, which is ortho to both methyl groups and meta to the fluorine, due to the powerful activating and directing influence of the two methyl groups sterically and electronically favoring this position.

The logical workflow for this synthesis is depicted below.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification NitratingMixture Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Addition Slow Addition of Substrate to Nitrating Mixture at 0-5 °C NitratingMixture->Addition Substrate Prepare Substrate Solution (1-fluoro-3,5-dimethylbenzene) Substrate->Addition Stirring Stir at Room Temperature (Monitor by TLC) Addition->Stirring Quench Quench Reaction (Pour onto Ice Water) Stirring->Quench Extract Extract with Organic Solvent (e.g., Dichloromethane) Quench->Extract Wash Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterize Final Product (NMR, MS, IR) Purify->Characterize

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles for nitration reactions.[5] All work should be performed by trained personnel in a properly ventilated fume hood with appropriate personal protective equipment.

Reagents and Equipment:

  • 1-fluoro-3,5-dimethylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Preparation of the Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 50 mL of concentrated sulfuric acid. Slowly, and with vigorous stirring, add 10 mL of fuming nitric acid via a dropping funnel, ensuring the temperature is maintained below 10 °C.

  • Substrate Addition: Once the nitrating mixture has cooled to 0-5 °C, begin the dropwise addition of 1-fluoro-3,5-dimethylbenzene (0.1 mol) over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the reaction stir at room temperature for 1-2 hours.

  • Monitoring: The reaction progress should be monitored by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. A yellow precipitate or oil should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL). The bicarbonate wash is crucial to neutralize any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • GHS Hazard Statements:

    • Harmful if swallowed (H302).[4]

    • Causes skin irritation (H315).[4]

    • Causes serious eye irritation (H319).[4]

    • May cause respiratory irritation (H335).[4]

Handling Recommendations:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[3]

  • Avoid inhalation of vapors and contact with skin and eyes.[3]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[3]

  • In case of accidental exposure, seek immediate medical attention.[3]

The synthesis protocol involves the use of highly corrosive and oxidizing acids. Extreme caution must be exercised when preparing and using the nitrating mixture.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile intermediate. The nitro group can be readily reduced to an amine, which is a key functional group for a vast array of subsequent reactions in pharmaceutical synthesis, such as amide bond formation, sulfonylation, and diazotization. The fluorine atom can enhance metabolic stability, binding affinity, and the lipophilicity of a final drug candidate—a common strategy in modern drug design.

The logical transformation of this intermediate into a more functionalized building block is outlined below.

G Start 5-Fluoro-1,3-dimethyl- 2-nitrobenzene Amine 3-Fluoro-2,6-dimethylaniline Start->Amine Reduction (e.g., H₂, Pd/C or SnCl₂) Amide Amide Derivatives Amine->Amide Acylation Sulfonamide Sulfonamide Derivatives Amine->Sulfonamide Sulfonylation Heterocycle Heterocyclic Scaffolds Amine->Heterocycle Cyclization Reactions

Caption: Key synthetic transformations of the title compound.

By leveraging these transformations, medicinal chemists can incorporate the 2,6-dimethyl-3-fluoroaniline moiety into larger, more complex molecules to explore new chemical space in the pursuit of novel therapeutic agents.

References

5-Fluoro-1,3-dimethyl-2-nitrobenzene molecular formula and weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key molecular properties of 5-Fluoro-1,3-dimethyl-2-nitrobenzene, a compound of interest in organic synthesis and as an intermediate for biologically active molecules. Due to its specific substitution pattern, this fluorinated nitroaromatic compound serves as a valuable building block in the development of pharmaceuticals, pesticides, and dyes.[1]

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

PropertyValueCitations
Molecular FormulaC₈H₈FNO₂[1][2]
Molecular Weight169.16 g/mol
IUPAC NameThis compound
CAS Number315-12-8

Experimental Protocols

A general conceptual methodology would involve the nitration of 1-fluoro-3,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to ensure regioselectivity and minimize the formation of byproducts. One source describes a general preparation method involving the condensation of p-nitrofluorobenzene and acetamethylketone under alkaline conditions, followed by a carboxylic acid ester removal reaction to yield the final product.[1]

Conceptual Synthesis Pathway

The following diagram illustrates a conceptual workflow for the synthesis of this compound via the nitration of 1-fluoro-3,5-dimethylbenzene. This represents a standard approach for the synthesis of nitroaromatic compounds.

G Conceptual Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product cluster_purification Workup & Purification A 1-Fluoro-3,5-dimethylbenzene C Electrophilic Aromatic Substitution (Nitration) A->C B Nitrating Agent (HNO₃ + H₂SO₄) B->C D This compound C->D Crude Product E Quenching, Extraction, and Purification D->E F Final Product E->F Purified Product

Caption: Conceptual workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to the Solubility Profile of 5-Fluoro-1,3-dimethyl-2-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Fluoro-1,3-dimethyl-2-nitrobenzene, a key intermediate in organic synthesis.[1] While specific quantitative solubility data is not extensively available in public literature, this document outlines the foundational principles governing its solubility, presents a detailed experimental protocol for the systematic determination of its solubility profile in a range of common organic solvents, and establishes a framework for the accurate reporting of such data. This guide is intended to be an essential resource for researchers and professionals in chemical synthesis, drug discovery, and materials science, enabling informed solvent selection for reaction, purification, and formulation processes.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₈H₈FNO₂.[1][2] It is characterized by a benzene ring substituted with a fluorine atom, two methyl groups, and a nitro group. These functional groups dictate its chemical reactivity and physical properties, including its solubility. Understanding the solubility of this compound is paramount for its application in various chemical processes, such as its use as a raw material and intermediate in the synthesis of biologically active compounds like pharmaceuticals, pesticides, and dyes.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈FNO₂[2][3]
Molecular Weight 169.15 g/mol [2]
CAS Number 315-12-8[4][5]
Appearance Colorless to light yellow crystal or liquid[1]
Melting Point Approx. 20-22 °C[1]
Boiling Point Approx. 208-210 °C[1]
Density Approx. 1.253 g/cm³[1]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process can be understood through thermodynamic principles, where the Gibbs free energy of dissolution (ΔG_sol) must be negative for spontaneous dissolution to occur.

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution, representing the energy change associated with the dissolution process. It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

  • T is the absolute temperature.

  • ΔS_sol is the entropy of solution, which is generally positive as the solute molecules become more disordered upon dissolution.

For this compound, the presence of the polar nitro group and the electronegative fluorine atom introduces dipole-dipole interactions. However, the aromatic ring and methyl groups contribute to its nonpolar character. Therefore, its solubility will be significant in solvents that can effectively interact with both the polar and nonpolar regions of the molecule. It is known to be soluble in organic solvents such as ethanol and dichloromethane.[1]

Experimental Determination of Solubility Profile

The following section provides a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in a selection of organic solvents. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment
  • Solute: this compound (purity ≥ 98%)

  • Solvents: A range of analytical grade organic solvents with varying polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide).

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps

    • Constant temperature shaker bath or incubator

    • Centrifuge

    • Syringe filters (0.45 µm, solvent-compatible)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Experimental Workflow

The experimental workflow is designed to ensure that equilibrium is reached and that the measured concentration corresponds to the true solubility at the specified temperature.

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_cal Calibration A Prepare supersaturated solutions (excess solute in each solvent) B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B Incubation C Allow solids to settle B->C D Centrifuge to pellet undissolved solid C->D E Withdraw supernatant and filter (0.45 µm syringe filter) D->E Clarification F Dilute aliquot with mobile phase/solvent E->F G Quantify concentration via HPLC or UV-Vis F->G Analysis H Prepare calibration standards I Generate calibration curve H->I Linear Regression I->G Quantification

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Clarification:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Centrifuge the vials to further pellet any suspended solid particles.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.45 µm solvent-compatible syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic particles.

    • Accurately dilute the filtered sample with the appropriate solvent (or HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and back-calculate the original solubility in the solvent.

Presentation of Solubility Data

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Exemplary Solubility Data for this compound at 25 °C

SolventPolarity IndexSolubility ( g/100 mL)Solubility (mol/L)
Heptane0.1[Experimental Data][Calculated Data]
Toluene2.4[Experimental Data][Calculated Data]
Dichloromethane3.1[Experimental Data][Calculated Data]
Ethyl Acetate4.4[Experimental Data][Calculated Data]
Acetone5.1[Experimental Data][Calculated Data]
Ethanol5.2[Experimental Data][Calculated Data]
Methanol6.6[Experimental Data][Calculated Data]
Dimethyl Sulfoxide7.2[Experimental Data][Calculated Data]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[1]

  • Hazards: Toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[7]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. By following the detailed experimental protocol outlined herein, researchers can generate reliable and reproducible solubility data, which is crucial for the effective use of this compound in synthesis, purification, and formulation. The principles and methodologies described are broadly applicable to the characterization of other organic compounds.

References

Technical Guide: Physicochemical Properties of 5-Fluoro-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the experimentally determined melting and boiling points for the compound 5-Fluoro-1,3-dimethyl-2-nitrobenzene (CAS No. 315-12-8). The information herein is compiled from various chemical data sources to support research and development activities.

Core Physicochemical Data

The melting and boiling points are critical parameters for the handling, purification, and application of chemical compounds. Below is a summary of the reported values for this compound.

Data Presentation
ParameterReported ValueSource
Melting Point 51.5-57.5 °C[1][2]
20-22 °C
Boiling Point 208-210 °C

It is important to note the discrepancy in the reported melting points. The value in the range of 51.5-57.5 °C is more frequently cited in chemical supplier specifications. This variation may be attributable to differences in the purity of the samples or the experimental conditions under which the measurements were taken. Researchers are advised to verify the melting point of their specific batch of the compound.

Experimental Protocols

While specific experimental procedures for the determination of the melting and boiling points of this compound are not detailed in the available literature, standard methodologies are described below.

Melting Point Determination

A common method for determining the melting point of a crystalline solid is using a melting point apparatus.

General Procedure:

  • A small, finely ground sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first liquid is observed and the temperature at which the entire sample has melted are recorded. This range is reported as the melting point.

  • The observation can be done manually through a magnified eyepiece or automatically with modern digital instruments.

Boiling Point Determination

The boiling point of a liquid is typically determined by distillation or by using a micro-boiling point method.

General Procedure (Micro Method):

  • A small amount of the liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The assembly is heated gently in a heating bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Physical Property Verification

The following diagram illustrates a logical workflow for researchers when encountering new or conflicting data for a compound's physical properties.

A Obtain Compound (this compound) B Literature Search for Physical Properties A->B C Data Discrepancy Found? (e.g., Melting Point) B->C D Perform Experimental Verification C->D Yes G Compare Experimental Data with Literature Values C->G No E Determine Melting Point (e.g., Capillary Method) D->E F Determine Boiling Point (e.g., Micro Method) D->F E->G F->G H Establish Internal Standard for the Compound Batch G->H I Proceed with Research/ Development Application H->I

Workflow for Physical Property Verification

References

Spectroscopic Analysis of 5-Fluoro-1,3-dimethyl-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Fluoro-1,3-dimethyl-2-nitrobenzene (CAS No. 315-12-8; Chemical Formula: C₈H₈FNO₂). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopy, alongside generalized experimental protocols applicable for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from analogous compounds and spectral databases.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.15d (J ≈ 8.5 Hz)2HH-4, H-6 (Aromatic)
~2.35s6H-CH₃ (at C1, C3)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~160 (d, ¹JCF ≈ 245 Hz)C-5 (C-F)
~148C-2 (C-NO₂)
~135 (d, ³JCF ≈ 7 Hz)C-1, C-3
~115 (d, ²JCF ≈ 22 Hz)C-4, C-6
~18-CH₃

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic, -CH₃)
~1525StrongN-O asymmetric stretch (nitro group)
~1350StrongN-O symmetric stretch (nitro group)
~1600, ~1470MediumC=C stretch (aromatic ring)
~1250StrongC-F stretch
~850StrongC-H bend (aromatic, out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
169100[M]⁺ (Molecular Ion)
15240[M - OH]⁺
13930[M - NO]⁺
12360[M - NO₂]⁺
9125[C₇H₇]⁺ (Tropylium ion)
7720[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols suitable for a solid aromatic compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, particularly for quaternary carbons.

2.2 Infrared (IR) Spectroscopy

A small amount of the solid sample is dissolved in a volatile solvent such as dichloromethane. A drop of this solution is placed on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation Sample Solid Organic Compound (this compound) Dissolution Dissolution in appropriate solvent Sample->Dissolution MS Mass Spectrometry Sample->MS Direct Insertion NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR CDCl₃ IR IR Spectroscopy Dissolution->IR DCM NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Mass-to-Charge Ratios (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

Safety data sheet (SDS) for 5-Fluoro-1,3-dimethyl-2-nitrobenzene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-1,3-dimethyl-2-nitrobenzene, a key chemical intermediate. The information is tailored for researchers and professionals in drug development, focusing on its chemical properties, synthesis, safety, and potential applications as a building block in the creation of bioactive molecules.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈FNO₂. Its chemical structure consists of a benzene ring with a fluorine atom, two methyl groups, and a nitro group attached.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 315-12-8[1]
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.16 g/mol [1]
Appearance Colorless to light yellow crystal or liquid
Melting Point Approximately 20-22 °C
Boiling Point Approximately 208-210 °C
Density Approximately 1.253 g/cm³
Solubility Soluble in organic solvents such as ethanol and dichloromethane

Synthesis

While specific, detailed industrial synthesis protocols are often proprietary, a common laboratory-scale synthesis of this compound involves the nitration of 3,5-dimethylfluorobenzene. The following is a generalized experimental protocol based on established methods for the nitration of aromatic compounds.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the nitration of 3,5-dimethylfluorobenzene.

Reagents:

  • 3,5-dimethylfluorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add a measured volume of concentrated sulfuric acid.

  • Cool the flask in an ice bath to maintain a temperature below 10°C.

  • Slowly add fuming nitric acid to the sulfuric acid with continuous stirring to create the nitrating mixture. Ensure the temperature remains below 10°C.

  • Once the nitrating mixture is prepared and cooled, slowly add 3,5-dimethylfluorobenzene dropwise to the mixture. The reaction is exothermic, so the addition rate should be controlled to keep the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete nitration. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash it with cold distilled water until the washings are neutral to pH paper.

  • Neutralize any remaining acid by washing the crude product with a saturated sodium bicarbonate solution.

  • Dissolve the crude product in a suitable organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer with distilled water to remove any water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by techniques such as vacuum distillation or column chromatography.

G reagents Reagents: 3,5-dimethylfluorobenzene Conc. H2SO4 Fuming HNO3 mixing Prepare Nitrating Mixture (H2SO4 + HNO3) < 10°C reagents->mixing nitration Nitration Reaction: Add 3,5-dimethylfluorobenzene < 10°C mixing->nitration quench Quench Reaction on Ice nitration->quench filtration Vacuum Filtration & Water Wash quench->filtration neutralization Neutralization with NaHCO3 solution filtration->neutralization extraction Solvent Extraction neutralization->extraction drying Drying of Organic Layer (Anhydrous MgSO4) extraction->drying purification Solvent Removal & Purification drying->purification product Final Product: 5-Fluoro-1,3-dimethyl- 2-nitrobenzene purification->product

Proposed Synthesis Workflow for this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting. The following information is a summary of its known hazards and recommended handling procedures.

Table 2: Hazard Identification and Classification

Hazard ClassGHS Hazard StatementSource(s)
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity — Single exposureH335: May cause respiratory irritation
Experimental Protocol: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat, and in cases of potential splashing, a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Handling and Storage:

  • Handle in a well-ventilated place.

  • Wear suitable protective clothing.

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Use non-sparking tools.

  • Prevent fire caused by electrostatic discharge steam.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Disposal:

  • This material and its container must be disposed of as hazardous waste.

  • Dispose of contents/container to an approved waste disposal plant.[2]

  • Do not let the chemical enter drains.

G cluster_spill Spill Response cluster_exposure Exposure Response start Handling 5-Fluoro-1,3-dimethyl- 2-nitrobenzene ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat start->ppe handling Handle in a Fume Hood ppe->handling storage Store in a Cool, Dry, Well-ventilated Area handling->storage spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure no_incident No Incident handling->no_incident evacuate_spill Evacuate Immediate Area spill->evacuate_spill remove_clothing Remove Contaminated Clothing exposure->remove_clothing end End of Procedure no_incident->end absorb Absorb with Inert Material evacuate_spill->absorb collect Collect and Place in Hazardous Waste Container absorb->collect clean Clean Spill Area collect->clean clean->end wash_skin Wash Skin with Soap & Water remove_clothing->wash_skin flush_eyes Flush Eyes with Water remove_clothing->flush_eyes fresh_air Move to Fresh Air remove_clothing->fresh_air seek_medical Seek Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical seek_medical->end

Laboratory Safety and Handling Workflow.

Potential Applications in Drug Development and Research

While there is limited direct research on the biological activity of this compound itself, its structure suggests its primary role as a chemical intermediate in the synthesis of more complex, potentially bioactive molecules.

As a Synthetic Building Block: The presence of a nitro group, a fluorine atom, and methyl groups on the benzene ring provides multiple sites for further chemical modification. The nitro group can be readily reduced to an amine, which is a key functional group in many pharmaceuticals. The fluorine atom can influence the pharmacokinetic and pharmacodynamic properties of a final compound, often enhancing metabolic stability and binding affinity. The methyl groups can also be functionalized or can provide steric bulk that may influence molecular interactions.

Inferred Biological Relevance:

  • Nitroaromatic Compounds: Many nitroaromatic compounds exhibit a broad range of biological activities, including antimicrobial and anticancer properties.[3][4] The biological activity of these compounds is often linked to the enzymatic reduction of the nitro group within cells, leading to the formation of reactive nitrogen species that can induce cellular damage.[5]

  • Fluorinated Pharmaceuticals: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to improve properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[6]

Given these general principles, this compound could serve as a starting material for the synthesis of novel compounds with potential applications as:

  • Anticancer agents

  • Antimicrobial agents

  • Enzyme inhibitors

  • Probes for biological systems

Researchers can utilize this compound to explore structure-activity relationships by synthesizing a library of derivatives and evaluating their biological effects.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional laboratory safety training. All chemical handling should be performed by trained professionals in a controlled environment.

References

An In-depth Technical Guide on the Thermochemical Properties of 5-Fluoro-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Fluoro-1,3-dimethyl-2-nitrobenzene. Due to a lack of experimentally determined thermochemical data for this specific compound in publicly accessible literature, this document outlines the established experimental protocols for determining such properties, drawing parallels with methodologies used for structurally similar nitroaromatic compounds. This guide serves as a foundational resource for researchers aiming to characterize the thermodynamic stability and reactivity of this compound.

Physicochemical and Computed Properties
PropertyValueSource
Molecular Formula C₈H₈FNO₂Santa Cruz Biotechnology[1]
Molecular Weight 169.16 g/mol Santa Cruz Biotechnology[1]
CAS Number 315-12-8Santa Cruz Biotechnology[1]
Appearance Colorless to light yellow crystal or liquidChemBK[2]
Melting Point ~20-22 °CChemBK[2]
Boiling Point ~208-210 °CChemBK[2]
Density ~1.253 g/cm³ChemBK[2]
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane)ChemBK[2]

Experimental Protocols for Thermochemical Characterization

The determination of key thermochemical properties for a compound like this compound would involve a series of well-established experimental techniques. The following protocols are standard for nitroaromatic compounds.

Determination of the Standard Molar Enthalpy of Combustion (ΔcH°)

The standard molar enthalpy of combustion is a cornerstone for deriving the enthalpy of formation. It is determined with high precision using bomb calorimetry.

Methodology: Static Bomb Combustion Calorimetry

A static bomb calorimeter is suitable for CHON-containing compounds.[3]

  • Sample Preparation: A pellet of a precisely weighed sample (typically 0.5 - 1.0 g) of this compound is placed in a crucible within the combustion bomb. A known length of ignition wire is connected to the electrodes, with a portion of it in contact with the sample.

  • Bomb Charging: A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state and to absorb acidic gases. The bomb is then sealed and pressurized with high-purity oxygen to approximately 3 MPa.[3]

  • Calorimeter Assembly: The charged bomb is submerged in a known mass of water in the calorimeter's containment vessel. The system is allowed to reach thermal equilibrium.

  • Combustion: The sample is ignited by passing an electric current through the wire. The temperature of the water surrounding the bomb is meticulously recorded at short intervals before, during, and after the combustion event until a steady final temperature is reached.

  • Analysis of Products: After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed. The liquid is titrated to determine the amount of nitric acid formed.[4] The unburned portion of the ignition wire is also measured.

  • Calculation: The heat capacity of the calorimeter (C_cal) is determined by burning a standard substance with a known heat of combustion, such as benzoic acid. The total heat released during the sample's combustion is calculated from the observed temperature change. Corrections are applied for the heat of ignition, the heat of combustion of the wire, and the heat of formation of nitric acid to determine the standard internal energy of combustion (Δ_c U°). The standard enthalpy of combustion (Δ_c H°) is then calculated using the relationship Δ_c H° = Δ_c U° + Δn_gas RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

Determination of the Standard Molar Enthalpy of Sublimation (ΔgcrH°)

The enthalpy of sublimation is required to convert the enthalpy of formation from the solid or liquid state to the gaseous state, which is often more useful for theoretical comparisons.

Methodology: Knudsen Effusion Mass Loss Method

This method is suitable for determining the vapor pressure of a substance as a function of temperature, from which the enthalpy of sublimation can be derived.

  • Apparatus: The Knudsen effusion method employs a small, heated cell containing the sample. The cell has a small orifice through which the substance can effuse into a high-vacuum chamber.

  • Procedure: A known mass of crystalline this compound is placed in the Knudsen cell. The cell is heated to a series of constant, precisely controlled temperatures.

  • Measurement: At each temperature, the rate of mass loss through the orifice is measured over a known period. This rate is directly proportional to the vapor pressure of the substance at that temperature.

  • Calculation: The vapor pressure (p) at each temperature (T) is calculated using the Knudsen equation. The Clausius-Clapeyron equation is then applied by plotting ln(p) versus 1/T. The slope of this line is equal to -ΔgcrH°/R, where R is the ideal gas constant. This allows for the determination of the standard molar enthalpy of sublimation.

Derivation of the Standard Molar Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation can be calculated from the experimentally determined standard molar enthalpies of combustion and sublimation using Hess's Law.

  • Solid Phase Enthalpy of Formation (ΔfH°(cr)) : This is calculated from the standard molar enthalpy of combustion (ΔcH°) and the known standard molar enthalpies of formation of the combustion products (CO₂(g), H₂O(l), and HF(aq)). The balanced combustion reaction for C₈H₈FNO₂ would be: C₈H₈FNO₂(s) + 8.75 O₂(g) → 8 CO₂(g) + 4 H₂O(l) + HF(aq) + 0.5 N₂(g) The enthalpy of formation of the compound is then derived from the relationship: ΔcH° = [8 * ΔfH°(CO₂, g) + 4 * ΔfH°(H₂O, l) + ΔfH°(HF, aq)] - [ΔfH°(C₈H₈FNO₂, cr)]

  • Gas Phase Enthalpy of Formation (ΔfH°(g)) : This is calculated by combining the enthalpy of formation in the crystalline phase with the enthalpy of sublimation: ΔfH°(g) = ΔfH°(cr) + ΔgcrH°

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of experiments and calculations required to determine the thermochemical properties of this compound.

Thermochemical_Workflow cluster_exp Experimental Determination sample This compound (C₈H₈FNO₂) combustion Combustion Calorimetry sample->combustion  Combust in O₂ sublimation Knudsen Effusion sample->sublimation  Measure Mass Loss  vs. Temperature delta_c_h Standard Enthalpy of Combustion (ΔcH°) combustion->delta_c_h delta_sub_h Standard Enthalpy of Sublimation (ΔsubH°) sublimation->delta_sub_h delta_f_h_cr Standard Enthalpy of Formation (crystal) (ΔfH°(cr)) delta_c_h->delta_f_h_cr  Hess's Law delta_f_h_g Standard Enthalpy of Formation (gas) (ΔfH°(g)) delta_sub_h->delta_f_h_g delta_f_h_cr->delta_f_h_g

Caption: Experimental workflow for determining thermochemical properties.

References

The Discovery of 5-Fluoro-1,3-dimethyl-2-nitrobenzene: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the historical literature concerning the initial discovery and synthesis of 5-Fluoro-1,3-dimethyl-2-nitrobenzene. It offers a detailed examination of the early experimental protocols, quantitative data, and the synthetic pathway leading to this important fluorinated aromatic compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as 5-fluoro-2-nitro-m-xylene, is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom into an aromatic ring can significantly alter the molecule's physical, chemical, and biological properties. Understanding the historical methods for the synthesis of such compounds provides valuable context for the development of modern synthetic strategies and the exploration of their structure-activity relationships. This guide delves into the seminal work that first described the preparation of this compound and its immediate precursor.

Historical Synthesis Pathway

The first documented synthesis of this compound was reported by P. W. Inward and W. H. Wheeler in their 1951 publication in the Journal of the Chemical Society. The synthesis is a two-step process starting from the commercially available 3,5-dimethylaniline (3,5-xylidine). The overall pathway involves the formation of the intermediate 3-fluoro-m-xylene via the Schiemann reaction, followed by nitration to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3-Fluoro-m-xylene cluster_1 Step 2: Synthesis of this compound 3,5-Dimethylaniline 3,5-Dimethylaniline Diazonium Fluoborate Intermediate Diazonium Fluoborate Intermediate 3,5-Dimethylaniline->Diazonium Fluoborate Intermediate 1. NaNO2, HCl 2. HBF4 3-Fluoro-m-xylene 3-Fluoro-m-xylene Diazonium Fluoborate Intermediate->3-Fluoro-m-xylene Heat (Thermal Decomposition) 3-Fluoro-m-xylene_start 3-Fluoro-m-xylene This compound This compound 3-Fluoro-m-xylene_start->this compound Fuming HNO3, H2SO4

Figure 1: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data reported in the historical literature for the synthesis of 3-fluoro-m-xylene and its subsequent nitration to this compound.

Table 1: Synthesis of 3-Fluoro-m-xylene

Starting MaterialReagentsProductYield (%)Boiling Point (°C)Reference
3,5-Dimethylaniline1. NaNO₂, HCl 2. HBF₄3-Fluoro-m-xylene55145-146Newman, M. S.; Wise, R. M. J. Am. Chem. Soc.1949 , 71 (11), 3792–3793.

Table 2: Synthesis of this compound

Starting MaterialReagentsProductYield (%)Boiling Point (°C at 11 mmHg)Reference
3-Fluoro-m-xyleneFuming HNO₃, H₂SO₄This compound70104Inward, P. W.; Wheeler, W. H. J. Chem. Soc.1951 , 272-274.

Experimental Protocols

The following are detailed experimental methodologies derived from the historical literature. These protocols have been expanded to include standard laboratory practices for clarity and safety.

Synthesis of 3-Fluoro-m-xylene (Based on Newman and Wise, 1949)

This procedure outlines the preparation of the intermediate, 3-fluoro-m-xylene, from 3,5-dimethylaniline via the Schiemann reaction.

experimental_workflow_1 A Dissolve 3,5-Dimethylaniline in HCl B Cool to 0-5 °C A->B C Diazotize with NaNO2 solution B->C D Add Fluoboric Acid (HBF4) C->D E Isolate Diazonium Fluoborate Salt D->E F Dry the Salt E->F G Thermally Decompose the Salt F->G H Collect Distillate G->H I Purify by Distillation H->I J Characterize Product I->J

Figure 2: Experimental workflow for the synthesis of 3-Fluoro-m-xylene.

Methodology:

  • Diazotization: A solution of 3,5-dimethylaniline in aqueous hydrochloric acid is prepared and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled aniline solution while maintaining the temperature below 10 °C to form the diazonium chloride solution.

  • Formation of Diazonium Fluoborate: Fluoboric acid (48%) is then added to the diazonium salt solution, which causes the precipitation of the diazonium fluoborate salt.

  • Isolation and Drying: The precipitated diazonium fluoborate is collected by filtration, washed with cold water, and then dried thoroughly.

  • Thermal Decomposition: The dry diazonium fluoborate salt is then heated gently, leading to its decomposition to 3-fluoro-m-xylene, nitrogen gas, and boron trifluoride. The product is collected by distillation.

  • Purification: The crude 3-fluoro-m-xylene is then purified by fractional distillation to yield the final product.

Synthesis of this compound (Based on Inward and Wheeler, 1951)

This procedure details the nitration of 3-fluoro-m-xylene to produce the final product.

experimental_workflow_2 A Prepare Nitrating Mixture (HNO3 in H2SO4) B Cool Mixture to 0 °C A->B C Add 3-Fluoro-m-xylene Dropwise B->C D Maintain Reaction Temperature at 0 °C C->D E Pour Reaction Mixture onto Ice D->E F Extract Product with Ether E->F G Wash Ether Layer F->G H Dry Ether Layer G->H I Remove Solvent H->I J Purify by Vacuum Distillation I->J K Characterize Product J->K

Figure 3: Experimental workflow for the synthesis of this compound.

Methodology:

  • Preparation of Nitrating Mixture: A nitrating mixture is prepared by adding fuming nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: 3-Fluoro-m-xylene is added dropwise to the stirred nitrating mixture, ensuring the temperature is maintained at 0 °C.

  • Workup: After the addition is complete, the reaction mixture is stirred for a short period at 0 °C and then poured onto crushed ice.

  • Extraction and Washing: The product is extracted with diethyl ether. The ether layer is then washed successively with water, a dilute sodium carbonate solution, and finally with water again until the washings are neutral.

  • Drying and Solvent Removal: The ether solution is dried over anhydrous magnesium sulfate, and the ether is removed by distillation.

  • Purification: The residual oil is purified by vacuum distillation to give this compound as a pale yellow oil.

Conclusion

The historical synthesis of this compound, as documented in the mid-20th century, provides a foundational understanding of the preparation of fluorinated aromatic compounds. The methods, primarily the Schiemann reaction followed by electrophilic nitration, highlight the fundamental principles of organic synthesis that remain relevant today. This guide, by presenting the original data and detailed protocols, aims to equip modern researchers with the historical context and practical knowledge necessary for their work in chemical synthesis and drug discovery.

A Technical Guide to 5-Fluoro-1,3-dimethyl-2-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 5-Fluoro-1,3-dimethyl-2-nitrobenzene, a key chemical intermediate with applications in medicinal chemistry. The content is tailored for researchers, scientists, and professionals involved in drug development, offering detailed information on its properties, synthesis, commercial availability, and its role in the synthesis of targeted therapeutics.

Chemical Properties and Commercial Availability

This compound is a substituted nitrobenzene with the CAS number 315-12-8. Its molecular formula is C₈H₈FNO₂, corresponding to a molecular weight of approximately 169.16 g/mol . This compound is a solid at room temperature, typically appearing as white to pale yellow crystals.

A variety of chemical suppliers offer this compound in research and bulk quantities. The purity of the commercially available compound generally ranges from 95% to over 98%.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number315-12-8[1][2]
Molecular FormulaC₈H₈FNO₂[1][2]
Molecular Weight169.16 g/mol [1]
AppearanceWhite to pale yellow crystalsThermo Scientific Chemicals
Melting Point52-57 °CThermo Scientific Chemicals
Purity95% - >98%Advanced ChemBlocks, Thermo Scientific Chemicals

Table 2: Commercial Suppliers of this compound

SupplierPurityQuantity
Amerigo ScientificResearch GradeInquire
Thermo Scientific Chemicals98%1 g, 5 g
Santa Cruz BiotechnologyResearch GradeInquire
Advanced ChemBlocks95.00%Inquire
ChemicalBookVaries by listingVaries
BLDpharmResearch GradeInquire

Synthesis and Spectroscopic Data

Proposed Experimental Protocol for Synthesis

Reaction: Nitration of 5-fluoro-m-xylene.

Reagents:

  • 5-Fluoro-m-xylene

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add fuming nitric acid to the cooled sulfuric acid to create the nitrating mixture, maintaining the temperature below 10°C.

  • In a separate flask, dissolve 5-fluoro-m-xylene in a minimal amount of dichloromethane.

  • Cool the 5-fluoro-m-xylene solution to 0°C.

  • Add the nitrating mixture dropwise to the solution of 5-fluoro-m-xylene, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

Spectroscopic Data (Predicted)

While experimental spectra are not readily published, the expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the analysis of similar structures.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
CH₃ (C1, C3)~2.4~15-20
CH (C4)~7.2 (d, JHF ≈ 8 Hz)~115-120 (d, JCF ≈ 25 Hz)
CH (C6)~7.2 (d, JHF ≈ 8 Hz)~120-125 (d, JCF ≈ 5 Hz)
C-F (C5)-~158-162 (d, JCF ≈ 250 Hz)
C-NO₂ (C2)-~145-150
C-CH₃ (C1, C3)-~135-140

Application in Drug Development: Synthesis of CSNK1A1 Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of casein kinase 1 alpha 1 (CSNK1A1) inhibitors.[3] These inhibitors have shown potential in the treatment of certain cancers, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[3]

The general synthetic pathway involves the reaction of a derivative of this compound with a suitable heterocyclic partner. The nitro group is subsequently reduced to an amine, which is then typically acylated or used in a cyclization reaction to form the final active molecule.

Logical Workflow for the Synthesis of a CSNK1A1 Inhibitor

The following diagram illustrates the logical steps in which this compound is utilized to produce a hypothetical CSNK1A1 inhibitor.

G A This compound C Nucleophilic Aromatic Substitution A->C B Heterocyclic Partner B->C D Coupled Intermediate C->D E Reduction of Nitro Group D->E F Amino Intermediate E->F G Acylation / Cyclization F->G H Final CSNK1A1 Inhibitor G->H

Caption: Synthetic pathway from this compound.

Signaling Pathway Implication

The end-product synthesized from this compound targets the CSNK1A1 signaling pathway. CSNK1A1 is a serine/threonine kinase that plays a role in various cellular processes, and its dysregulation has been implicated in the pathology of certain cancers.

G A CSNK1A1 Inhibitor (derived from this compound) B CSNK1A1 Kinase A->B Binds to and inhibits D Inhibition of Phosphorylation C Downstream Substrates B->C Phosphorylates E Therapeutic Effect in Cancer C->E Leads to D->C Blocks

Caption: Inhibition of the CSNK1A1 signaling pathway.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS) provided by the supplier. Always consult the SDS before handling any chemical.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 5-Fluoro-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive laboratory protocol for the synthesis of 5-Fluoro-1,3-dimethyl-2-nitrobenzene. This compound is a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The protocol outlines the nitration of 1-fluoro-3,5-dimethylbenzene (5-fluoro-m-xylene) and includes information on materials, reaction conditions, purification, and characterization. Safety precautions and expected outcomes are also detailed to ensure a safe and efficient synthesis.

Introduction

This compound is an aromatic organic compound with the chemical formula C₈H₈FNO₂.[1] Its structure, featuring a nitro group ortho to a fluorine atom and two methyl groups, makes it a versatile building block for introducing these functionalities into more complex molecules. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of derivative compounds, a feature of great interest in drug discovery. This document provides a representative method for its synthesis via electrophilic nitration of 1-fluoro-3,5-dimethylbenzene.

Physicochemical Properties and Safety Information

A summary of the key physical and chemical properties of this compound is provided in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₈FNO₂[1][2][3]
Molecular Weight 169.15 g/mol [2][3]
Appearance White to pale yellow crystals or powder[4]
Melting Point 51.5-57.5 °C[4]
Boiling Point Approx. 208-210 °C[1]
Density Approx. 1.253 g/cm³[1]
CAS Number 315-12-8[2]

Safety Precautions:

This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with strong oxidizing agents.

Experimental Protocol: Synthesis of this compound

This protocol describes the nitration of 1-fluoro-3,5-dimethylbenzene. The reaction involves the use of a nitrating mixture of nitric acid and sulfuric acid.

Materials and Reagents
  • 1-Fluoro-3,5-dimethylbenzene (≥98%)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Deionized Water

  • Ice

Equipment
  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Procedure
  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Prepare this mixture immediately before use.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-fluoro-3,5-dimethylbenzene in a minimal amount of dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 1-fluoro-3,5-dimethylbenzene over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice. The precipitated product can be collected by filtration or the mixture can be transferred to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water and saturated sodium bicarbonate solution until the washing is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to afford a white to pale yellow crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR Aromatic protons in the range of 7.0-7.5 ppm, two singlets for the methyl groups around 2.3-2.5 ppm.
¹³C NMR Aromatic carbons in the range of 110-160 ppm, methyl carbons around 15-20 ppm.
IR (Infrared) Characteristic peaks for C-F stretching, aromatic C-H stretching, and strong asymmetric and symmetric stretching of the NO₂ group (approx. 1530 and 1350 cm⁻¹).
MS (Mass Spec.) Molecular ion peak (M⁺) at m/z = 169.05.

Visualizations

Experimental Workflow

experimental_workflow start Start reagents 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->reagents nitration 3. Add Nitrating Mixture Dropwise (T < 10 °C) reagents->nitration setup 2. Dissolve 1-Fluoro-3,5-dimethylbenzene in DCM and cool to 0-5 °C setup->nitration stirring 4. Stir at Room Temperature (1-2 hours) nitration->stirring workup 5. Quench with Ice stirring->workup extraction 6. Extract with DCM workup->extraction washing 7. Wash with H₂O and NaHCO₃ extraction->washing drying 8. Dry with MgSO₄ and Concentrate washing->drying purification 9. Recrystallize drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Plausible Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 1-Fluoro-3,5-dimethylbenzene C Sigma Complex (Arenium Ion) A->C Electrophilic Attack B NO₂⁺ (from HNO₃ + H₂SO₄) B->C D This compound C->D Deprotonation E H⁺ C->E

Caption: Plausible mechanism for the electrophilic aromatic nitration.

References

Application Notes and Protocols for the Nitration of 2-Fluoro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the electrophilic nitration of 2-fluoro-1,3-dimethylbenzene. The procedure, safety considerations, and expected outcomes are outlined to guide researchers in the synthesis of nitrated fluorinated aromatic compounds, which are valuable intermediates in medicinal chemistry and materials science.

Introduction and Regioselectivity

The nitration of substituted benzene rings is a fundamental reaction in organic synthesis. The regiochemical outcome of this reaction is dictated by the electronic and steric effects of the substituents on the aromatic ring. In the case of 2-fluoro-1,3-dimethylbenzene, the substituents are a fluorine atom and two methyl groups.

  • Methyl groups (-CH₃): These are activating groups and are ortho, para-directors due to their electron-donating inductive and hyperconjugation effects.

  • Fluorine atom (-F): This is a deactivating group due to its strong electron-withdrawing inductive effect (-I), but it is also an ortho, para-director because of its electron-donating resonance effect (+M).[1] Due to the strong inductive effect at the ortho position, the para position is generally favored for substitution.[1]

Considering the directing effects of these groups on 2-fluoro-1,3-dimethylbenzene, the potential sites for nitration are the C4, C5, and C6 positions. The C4 position is para to the fluorine and ortho to both methyl groups. The C5 position is meta to the fluorine, para to the C1-methyl group, and ortho to the C3-methyl group. The C6 position is ortho to both the fluorine and the C1-methyl group.

The concerted directing effects of the two activating methyl groups, combined with steric considerations, strongly favor the substitution at the C5 position. This position is sterically accessible and is activated by being para to one methyl group and ortho to the other. Therefore, the major product expected from this reaction is 2-fluoro-1,3-dimethyl-5-nitrobenzene .[2][3][4]

Caption: Regioselectivity in the nitration of 2-fluoro-1,3-dimethylbenzene.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar aromatic compounds.

Materials and Equipment:

  • 2-Fluoro-1,3-dimethylbenzene

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Safety Precautions:

  • Handle concentrated acids with extreme care in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is exothermic. Maintain the reaction temperature strictly below 10°C to prevent over-nitration and side reactions.

  • Nitrated organic compounds can be toxic and should be handled with care.

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry flask, cool 15 mL of concentrated sulfuric acid to 0°C in an ice bath.

    • Slowly add 5 mL of concentrated nitric acid dropwise to the cold sulfuric acid with constant stirring. Keep the mixture in the ice bath.

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 2-fluoro-1,3-dimethylbenzene (see table for amount) in 20 mL of dichloromethane.

    • Cool the solution to 0°C in an ice bath with magnetic stirring.

  • Nitration Reaction:

    • Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-fluoro-1,3-dimethylbenzene over a period of 30-45 minutes.

    • Ensure the internal temperature of the reaction mixture does not exceed 10°C.

    • After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours.

  • Work-up:

    • Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with 2 x 20 mL of dichloromethane.

    • Combine the organic layers and wash sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure nitro-isomers.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_substrate Dissolve 2-fluoro-1,3-dimethylbenzene in Dichloromethane cool_substrate Cool Substrate Solution to 0°C prep_substrate->cool_substrate prep_nitrating Prepare Nitrating Mixture (H₂SO₄ + HNO₃) cool_nitrating Cool Nitrating Mixture to 0°C prep_nitrating->cool_nitrating addition Slowly add Nitrating Mixture to Substrate Solution (0-10°C) cool_substrate->addition cool_nitrating->addition stirring Stir at 0-5°C for 1-2 hours addition->stirring quench Pour onto Ice stirring->quench extract Extract with Dichloromethane quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Isolate Pure Product chromatography->product

Caption: Experimental workflow for the nitration of 2-fluoro-1,3-dimethylbenzene.

Quantitative Data Summary

The following table summarizes the quantities of reagents and the expected yield for a typical reaction.

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Amount (mmol)Molar Ratio
2-Fluoro-1,3-dimethylbenzeneC₈H₉F124.165.0040.271.0
Nitric Acid (70%)HNO₃63.013.8160.401.5
Sulfuric Acid (98%)H₂SO₄98.0814.71150.03.7
Product:
2-Fluoro-1,3-dimethyl-5-nitrobenzeneC₈H₈FNO₂169.156.81 (Theo.)40.27 (Theo.)-

Note: The expected yield for this type of reaction is typically in the range of 70-85%. The theoretical yield is calculated based on 2-fluoro-1,3-dimethylbenzene as the limiting reagent.

Characterization of the Major Product

2-Fluoro-1,3-dimethyl-5-nitrobenzene

  • Appearance: Pale yellow solid or oil.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

    • ~7.8 (s, 2H, Ar-H)

    • ~2.4 (s, 6H, 2 x Ar-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

    • Aromatic carbons in the range of 115-160 ppm.

    • Methyl carbons around 20 ppm.

  • Mass Spectrometry (EI): m/z (%) = 169 (M⁺).

References

Application Notes and Protocols for 5-Fluoro-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1,3-dimethyl-2-nitrobenzene is a valuable chemical intermediate in organic synthesis. Its structure, featuring a nitro group ortho to two methyl groups and a fluorine atom, allows for versatile functionalization. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom a suitable leaving group. Additionally, the nitro group can be readily reduced to an amine, providing a key precursor for the synthesis of various aniline derivatives. These derivatives are important building blocks in the development of pharmaceuticals, agrochemicals, and dyes.[1]

This document provides detailed application notes and experimental protocols for two primary transformations of this compound: the reduction of the nitro group to form 4-fluoro-2,6-dimethylaniline and the nucleophilic aromatic substitution of the fluorine atom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 315-12-8[2]
Molecular Formula C₈H₈FNO₂[3]
Molecular Weight 169.16 g/mol [2]
Appearance Colorless to light yellow crystal or liquid[1]
Melting Point 20-22 °C[1]
Boiling Point 208-210 °C[1]
Density ~1.253 g/cm³[1]

Application Note 1: Synthesis of 4-Fluoro-2,6-dimethylaniline via Nitro Group Reduction

The reduction of the nitro group in this compound to an amine is a fundamental transformation that yields 4-fluoro-2,6-dimethylaniline, a valuable intermediate in medicinal chemistry.[4][5][6] This conversion can be achieved through various methods, including catalytic hydrogenation and metal-mediated reductions.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[7]

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product A This compound F 4-Fluoro-2,6-dimethylaniline A->F Reduction B H₂ (gas) B->F C Pd/C (catalyst) C->F D Solvent (e.g., Ethanol, Ethyl Acetate) D->F E Pressure E->F

Caption: Catalytic hydrogenation of this compound.

Experimental Protocol: Catalytic Hydrogenation

  • Preparation: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-2,6-dimethylaniline. The product can be further purified by distillation or column chromatography if necessary.

Metal-Mediated Reduction

Reduction using metals in acidic media, such as tin(II) chloride in hydrochloric acid, is a classic and effective method for converting nitroarenes to anilines.[8]

Experimental Protocol: Reduction with Tin(II) Chloride

This protocol is adapted from the reduction of 1,3-dimethyl-2-nitrobenzene.[8]

  • Solution Preparation:

    • Solution 1: In a flask, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated hydrochloric acid (HCl) with gentle warming.

    • Solution 2: In a separate flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Reaction: Add Solution 2 to Solution 1 and allow the mixture to stand at room temperature for 15-30 minutes.

  • Isolation of Amine Salt: Cool the reaction mixture in an ice bath and collect the precipitated amine hydrochloride salt by vacuum filtration.

  • Liberation of Free Amine: Transfer the solid to a flask containing water and make the solution strongly basic by the slow addition of concentrated potassium hydroxide (KOH) solution, while cooling in an ice bath.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄).

  • Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain 4-fluoro-2,6-dimethylaniline. The product can be purified by distillation.

MethodReagentsSolventTypical YieldReference
Catalytic HydrogenationH₂, Pd/CEthanol or Ethyl Acetate>90%[7]
Metal ReductionSnCl₂·2H₂O, HClAcetic Acid70-90%[8]
Metal ReductionFe, CaCl₂Ethanol/WaterHigh[9]

Application Note 2: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the ortho-nitro group. This allows for the introduction of a variety of nucleophiles, leading to a diverse range of substituted 2-nitro-m-xylene derivatives. Common nucleophiles include amines, alkoxides, and thiols.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product A This compound F Substituted 1,3-dimethyl-2-nitrobenzene A->F SNAr B Nucleophile (Nu-H) B->F C Base (e.g., K₂CO₃, NaH) C->F D Solvent (e.g., DMSO, DMF) D->F E Heat E->F

Caption: General scheme for the SNAr of this compound.

Experimental Protocol: Substitution with an Amine

This is a general protocol that may require optimization for specific amines.[10]

  • Preparation: To a dry round-bottom flask, add this compound (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent and Amine Addition: Add a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Add the desired amine (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture with stirring to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Substitution with a Thiol

This is a general protocol that may require optimization for specific thiols.[10]

  • Thiolate Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous DMF. Cool the flask in an ice bath and carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq). Slowly add the thiol (1.2 eq) to the suspension and stir for 30 minutes at 0 °C to form the thiolate.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive thiols.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NucleophileBaseSolventTypical Temperature
Primary/Secondary AminesK₂CO₃, Et₃NDMSO, DMF80-120 °C
PhenolsK₂CO₃, Cs₂CO₃DMF, Acetonitrile60-100 °C
ThiolsNaH, K₂CO₃DMF, THF0 °C to RT
AlkoxidesNaH, KOtBuTHF, Dioxane0 °C to RT

Workflow for Synthesis and Functionalization

The following diagram illustrates a logical workflow for utilizing this compound as a chemical intermediate.

G A This compound B Reduction of Nitro Group A->B D Nucleophilic Aromatic Substitution of Fluorine A->D C 4-Fluoro-2,6-dimethylaniline B->C F Further Functionalization (e.g., Amide Coupling) C->F E Substituted 2-nitro-m-xylene derivatives D->E G Reduction of Nitro Group E->G H Substituted 2,6-dimethylaniline derivatives G->H

Caption: Synthetic pathways originating from this compound.

Safety Information

This compound is an organic compound with potential toxicity. It may cause irritation to the skin, eyes, and respiratory tract.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1] In case of ingestion or inhalation, seek immediate medical attention.

References

Reduction of the nitro group in 5-Fluoro-1,3-dimethyl-2-nitrobenzene.

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM315

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the chemical reduction of the nitro group in 5-Fluoro-1,3-dimethyl-2-nitrobenzene to yield the corresponding aniline, 4-Fluoro-2,6-dimethylaniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. This note outlines and compares three common and effective reduction methods: catalytic hydrogenation, reduction with iron in acidic medium, and reduction using stannous (II) chloride. Detailed experimental procedures, comparative data, and process workflows are provided to guide researchers in selecting and performing the optimal synthesis route for their specific needs.

Reaction Overview

The reduction of this compound involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂). The resulting product, 4-Fluoro-2,6-dimethylaniline, is a valuable building block in organic synthesis.

Chemical Equation:

G cluster_reactants Reactant cluster_products Product reactant This compound reactant_img product_img reactant_img->product_img [Reducing Agent] Solvent, Temp product 4-Fluoro-2,6-dimethylaniline G General Workflow for Nitro Group Reduction A 1. Setup and Preparation B Combine Substrate, Solvent, and Reagents A->B C 2. Reaction Execution B->C D Heat / Pressurize / Stir for required time C->D E Monitor Progress (TLC, LC-MS) D->E F 3. Work-up D->F Complete E->D Incomplete G Quench Reaction & Neutralize (if needed) F->G H Filter solids (catalyst / metal salts) G->H I Liquid-Liquid Extraction H->I J Dry & Concentrate I->J K 4. Purification & Analysis J->K L Column Chromatography or Recrystallization K->L M Characterize Product (NMR, MS, etc.) L->M

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Fluoro-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely utilized reaction in medicinal chemistry and materials science for the construction of complex aryl derivatives. This document provides detailed application notes and representative protocols for the SNAr reactions of 2-Fluoro-1,3-dimethyl-5-nitrobenzene (CAS: 1736-85-2). This substrate is highly activated for SNAr due to the presence of a strongly electron-withdrawing nitro group positioned para to the excellent fluoride leaving group. The flanking methyl groups provide steric hindrance that can influence reaction rates and offer a unique substitution pattern for the synthesis of novel chemical entities.

While specific kinetic data and a broad range of published examples for this exact substrate are limited, the following protocols and data are based on well-established principles and analogous reactions with similar activated fluoro-nitroaromatic compounds.[1][2] These notes serve as a robust starting point for reaction discovery and optimization.

Reaction Principle: The Addition-Elimination Mechanism

The SNAr reaction of 2-Fluoro-1,3-dimethyl-5-nitrobenzene proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom. This initial attack is the rate-determining step and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the para-nitro group. In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1]

Caption: General mechanism of SNAr on 2-Fluoro-1,3-dimethyl-5-nitrobenzene.

Representative Experimental Protocols

The following protocols are generalized for the reaction of 2-Fluoro-1,3-dimethyl-5-nitrobenzene with common classes of nucleophiles. Researchers should consider that the steric hindrance from the ortho-methyl groups may necessitate higher temperatures or longer reaction times compared to unhindered analogues. Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This procedure outlines the synthesis of N-aryl derivatives using a secondary amine.

Materials:

  • 2-Fluoro-1,3-dimethyl-5-nitrobenzene (1.0 eq)

  • Morpholine (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Fluoro-1,3-dimethyl-5-nitrobenzene (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1-0.2 M concentration).

  • Add the amine nucleophile (e.g., morpholine, 1.2 eq) to the solution, followed by the base (K₂CO₃, 2.0 eq).[1]

  • Stir the reaction mixture at room temperature or heat to 60-100 °C. The increased steric hindrance may require heating to achieve a reasonable reaction rate.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 2,6-dimethyl-4-nitroaniline.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This procedure describes the synthesis of thioether derivatives.

Materials:

  • 2-Fluoro-1,3-dimethyl-5-nitrobenzene (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Slowly add a solution of thiophenol (1.1 eq) in THF to the NaH suspension and stir for 20-30 minutes at 0 °C to form the sodium thiophenoxide.

  • Add a solution of 2-Fluoro-1,3-dimethyl-5-nitrobenzene (1.0 eq) in THF to the thiophenoxide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to yield the desired aryl thioether.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the SNAr of activated fluoro-nitroaromatics, which can be used as a starting point for optimizing reactions with 2-Fluoro-1,3-dimethyl-5-nitrobenzene.

Table 1: Reactions with Amine Nucleophiles

Nucleophile Base Solvent Temp (°C) Time (h) Typical Yield Reference(s)
Piperidine K₂CO₃ DMF 80 12 >90% [2]
Morpholine K₂CO₃ DMSO 80 - 100 8 - 16 85-95% [1]
Benzylamine Et₃N DMF 60 12 80-90% [1]

| Aniline | K₂CO₃ | DMF | 120 | 8 - 12 | 75-85% |[3] |

Table 2: Reactions with O- and S-Nucleophiles

Nucleophile Base Solvent Temp (°C) Time (h) Typical Yield Reference(s)
Phenol K₂CO₃ Acetonitrile Reflux 16 >85% [2]
Methanol NaH THF 60 - 80 6 - 12 >90% [1]
Thiophenol NaH DMF 25 8 >95% [2]

| Benzyl Mercaptan | Cs₂CO₃ | DMF | 60 - 80 | 4 - 8 | 85-95% |[1] |

Visualizations

General Experimental Workflow

The diagram below outlines a typical workflow for performing and working up an SNAr reaction as described in the protocols.

Workflow start Start setup Setup Reaction: - Dry Glassware - Inert Atmosphere start->setup dissolve Dissolve Substrate (2-Fluoro-1,3-dimethyl-5-nitrobenzene) in Anhydrous Solvent (e.g., DMF) setup->dissolve add_reagents Add Nucleophile & Base dissolve->add_reagents react Stir at Defined Temperature (RT to 100°C) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup: - Quench Reaction - Pour into Water monitor->workup Complete extract Extract with Organic Solvent (e.g., EtOAc) workup->extract dry Dry Organic Layer (e.g., MgSO₄) & Filter extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Pure Product purify->end Logic_Diagram sub Substrate 2-Fluoro-1,3-dimethyl-5-nitrobenzene class_choice Choose Nucleophile Class sub->class_choice amine Amine (R₂NH) - Piperidine - Morpholine class_choice->amine N-Nucleophile thiol Thiol (RSH) - Thiophenol class_choice->thiol S-Nucleophile alcohol Alcohol/Phenol (ROH) - Methanol - Phenol class_choice->alcohol O-Nucleophile base_weak Select Weak Base - K₂CO₃ - Et₃N amine->base_weak Requires weak base base_strong Select Strong Base - NaH - Cs₂CO₃ thiol->base_strong Requires strong base alcohol->base_strong Requires strong base solvent Select Polar Aprotic Solvent - DMF - DMSO - THF base_weak->solvent base_strong->solvent product Desired Substituted Product solvent->product Heat & Monitor

References

Application Notes and Protocols for Suzuki Coupling of 5-Fluoro-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have led to its widespread use in pharmaceutical and materials science research.[1][2]

This document provides detailed application notes and protocols for the Suzuki coupling of 5-Fluoro-1,3-dimethyl-2-nitrobenzene, a sterically hindered and electron-deficient aryl fluoride. The presence of ortho-methyl groups and an electron-withdrawing nitro group presents a challenging substrate for cross-coupling reactions. However, recent advancements in catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, have enabled efficient coupling of such challenging substrates.[3][4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

For challenging substrates like this compound, the choice of catalyst, ligand, base, and solvent is critical to achieve high yields and selectivity.

Recommended Protocols and Reagents

Based on literature precedents for sterically hindered and electron-deficient nitroarenes, the following protocols are recommended as a starting point for the Suzuki coupling of this compound.[1][3]

Table 1: Recommended Reagents for Suzuki Coupling of this compound
Reagent CategoryRecommended ReagentsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(acac)₂Common and effective Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ.[1][6]
Ligand BrettPhos, SPhos, RuPhos, XPhosBulky and electron-rich biaryl monophosphine ligands are crucial for promoting the oxidative addition of sterically hindered and electron-deficient aryl halides and stabilizing the catalytic intermediates.[1]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Strong inorganic bases are required to facilitate the transmetalation step. The choice of base can significantly impact the reaction rate and yield.[2]
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersA wide variety of commercially available boronic acids and their esters can be used. Pinacol esters can offer enhanced stability and solubility.
Solvent 1,4-Dioxane, Toluene, THFAnhydrous, polar aprotic solvents are generally preferred for Suzuki coupling reactions.
Table 2: Example Protocol and Expected Yields for Suzuki Coupling with Phenylboronic Acid
ParameterCondition
Aryl Halide This compound (1.0 equiv)
Boronic Acid Phenylboronic acid (1.5 equiv)
Palladium Precatalyst Pd(acac)₂ (2 mol%)
Ligand BrettPhos (4 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane
Temperature 100-130 °C
Reaction Time 12-24 hours
Expected Yield 60-85%[1]

Note: Yields are estimates based on similar sterically hindered nitroarenes and may require optimization for this specific substrate.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for different boronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(acac)₂ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Seal the flask and stir the reaction mixture at 100-130 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Weigh Reagents: - this compound - Arylboronic Acid - Pd(acac)₂ - BrettPhos - K₃PO₄ solvent Add Anhydrous 1,4-Dioxane reagents->solvent inert Establish Inert Atmosphere (N₂/Ar) solvent->inert heat Heat and Stir (100-130 °C, 12-24h) inert->heat quench Cool and Quench heat->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Final Product purify->product

Figure 1. Experimental workflow for the Suzuki coupling reaction.

Suzuki_Mechanism pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 aryl_halide Ar-X (this compound) oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)(Ar')L₂ pd_complex1->pd_complex2 boronic_acid Ar'-B(OH)₂ transmetalation Transmetalation base Base (e.g., K₃PO₄) pd_complex2->pd0 product Ar-Ar' (Biaryl Product) pd_complex2->product reductive_elimination Reductive Elimination

Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. Screening different bases (e.g., Cs₂CO₃) or using a different palladium precatalyst/ligand combination (e.g., Pd₂(dba)₃ with XPhos) may also improve the outcome. The purity of the reagents and the exclusion of oxygen and moisture are critical for success.

  • Side Reactions: Protodeboronation of the boronic acid can be a significant side reaction. Using a slight excess of the boronic acid (1.5-2.0 equivalents) can help to mitigate this. Homo-coupling of the boronic acid can also occur, which can sometimes be suppressed by adjusting the reaction temperature or base.

  • No Reaction: Ensure that the palladium precatalyst and ligand are of high quality and have been stored properly. The reaction must be carried out under strictly anhydrous and inert conditions.

Safety Information

  • Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents such as 1,4-dioxane and toluene are flammable and harmful. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • The reaction should be performed behind a blast shield, especially when using sealed reaction vessels at elevated temperatures.

By following these guidelines and protocols, researchers can effectively approach the Suzuki coupling of the challenging substrate, this compound, to synthesize a variety of valuable biaryl compounds for applications in drug discovery and materials science.

References

Application Notes: Synthesis of Pharmaceutical Precursors from 5-Fluoro-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide detailed protocols for the synthesis of key pharmaceutical precursors starting from 5-Fluoro-1,3-dimethyl-2-nitrobenzene. The primary transformation detailed is the reduction of the nitroaromatic starting material to produce 4-Fluoro-2,6-dimethylaniline, a versatile intermediate. Subsequently, a protocol for the synthesis of a 1,3,4-thiadiazole derivative, a scaffold present in numerous biologically active compounds, is provided as a representative application of the aniline precursor. Methodologies for both chemical reduction and catalytic hydrogenation are presented, accompanied by quantitative data and workflow visualizations to aid researchers in drug discovery and development.

Part 1: Synthesis of 4-Fluoro-2,6-dimethylaniline

Introduction

4-Fluoro-2,6-dimethylaniline is a valuable building block in medicinal chemistry, serving as a precursor for various active pharmaceutical ingredients (APIs), including kinase inhibitors and other targeted therapies. The primary route to this intermediate is the reduction of its nitro precursor, this compound. Two common and effective methods for this transformation are reduction using stannous chloride (SnCl₂) in acidic media and catalytic transfer hydrogenation using palladium on carbon (Pd/C).

Reaction Pathway: Reduction of Nitrobenzene

G start This compound intermediate 4-Fluoro-2,6-dimethylaniline start->intermediate Reduction reagent1 SnCl2·2H2O, HCl (conc.) Glacial Acetic Acid reagent1->intermediate reagent2 H2, Pd/C Methanol reagent2->intermediate

Caption: General reaction scheme for the reduction of this compound.

Experimental Protocols

Protocol 1: Reduction using Stannous Chloride (SnCl₂)

This protocol is adapted from a standard procedure for the reduction of substituted nitrobenzenes.[1][2]

  • Preparation of Solutions:

    • Solution A: In a 250 mL flask, dissolve 22.6 g (0.10 mol) of stannous chloride dihydrate (SnCl₂·2H₂O) in 40 mL of concentrated hydrochloric acid. Gentle warming may be required to achieve complete dissolution.

    • Solution B: In a separate 100 mL flask, dissolve 5.08 g (0.03 mol) of this compound in 50 mL of glacial acetic acid.

  • Reaction:

    • Combine Solution A and Solution B in a larger reaction vessel.

    • Stir the mixture at room temperature and allow it to stand for 15 minutes.

  • Isolation of Ammonium Salt:

    • Cool the reaction mixture in an ice bath to precipitate the 4-fluoro-2,6-dimethylammonium chloride salt.

    • Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Liberation of Free Aniline:

    • Transfer the filtered solid to a 250 mL Erlenmeyer flask containing 25 mL of water.

    • Make the solution strongly basic by slowly adding 40-50 mL of 8M potassium hydroxide (KOH) solution while cooling the flask in an ice bath. Ensure the final pH is >12.

  • Extraction and Purification:

    • Transfer the basic aqueous mixture to a separatory funnel and extract the product with diethyl ether (1 x 25 mL, followed by 1 x 10 mL).

    • Combine the organic extracts and wash them twice with 10 mL of water.

    • Dry the ether layer over anhydrous potassium carbonate (K₂CO₃).

    • Filter the solution into a pre-weighed round-bottom flask and remove the diethyl ether by rotary evaporation.

    • The resulting oil is 4-Fluoro-2,6-dimethylaniline. Determine the final weight and calculate the yield.

Protocol 2: Catalytic Hydrogenation

This is a general method for the catalytic hydrogenation of nitroaromatic compounds.[3][4]

  • Reaction Setup:

    • To a hydrogenation vessel, add 5.08 g (0.03 mol) of this compound and 100 mL of methanol.

    • Carefully add 0.25 g of 5% Palladium on Carbon (Pd/C) catalyst (approx. 5 wt% of the substrate).

  • Hydrogenation:

    • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 4-10 bar) and maintain vigorous stirring.

    • The reaction is typically run at room temperature and is monitored by hydrogen uptake. It is generally complete within a few hours.

  • Work-up and Purification:

    • Once the reaction is complete (cessation of hydrogen uptake), carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

    • Combine the filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator.

    • The crude product can be used directly or further purified by distillation or column chromatography if necessary.

Data Presentation
ParameterMethod 1: SnCl₂ ReductionMethod 2: Catalytic Hydrogenation
Starting Material This compoundThis compound
Product 4-Fluoro-2,6-dimethylaniline4-Fluoro-2,6-dimethylaniline
Reagents SnCl₂·2H₂O, HCl, Acetic Acid, KOH5% Pd/C, H₂, Methanol
Typical Yield 80-90% (estimated)>95% (typical for this reaction class)[3]
Purity >95% after extraction>98% after filtration and solvent removal
Advantages Lab-scale friendly, no special pressure equipment neededHigh yield, clean reaction, scalable, atom-economical
Disadvantages Generates tin waste, stoichiometric reagentsRequires specialized hydrogenation equipment, flammable H₂ gas

Part 2: Synthesis of a 2-Amino-1,3,4-Thiadiazole Precursor

Introduction

2-Amino-1,3,4-thiadiazoles are a class of heterocyclic compounds that are frequently incorporated into pharmaceutical agents due to their wide range of biological activities.[5][6][7][8][9] This protocol describes a representative synthesis of a substituted thiadiazole starting from 4-Fluoro-2,6-dimethylaniline. The process involves the formation of a thiosemicarbazide intermediate, followed by an acid-catalyzed cyclization.

Reaction Pathway: Thiadiazole Synthesis

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization aniline 4-Fluoro-2,6-dimethylaniline thiosemicarbazide N-(4-fluoro-2,6-dimethylphenyl)hydrazine-1-carbothioamide aniline->thiosemicarbazide Multi-step conversion thiadiazole 2-Arylamino-5-aryl-1,3,4-thiadiazole Derivative thiosemicarbazide->thiadiazole Cyclization reagent1 1. HCl, NaNO2 (Diazotization) 2. SnCl2 (Reduction) 3. NH4SCN (Thiocarbamoylation) acyl_chloride Aroyl Chloride (e.g., 4-Nitrobenzoyl chloride) acyl_chloride->thiadiazole

Caption: Workflow for the synthesis of a 2,5-disubstituted-1,3,4-thiadiazole derivative.

Experimental Protocol: Synthesis of a 2-(Arylamino)-5-Aryl-1,3,4-Thiadiazole

This protocol is a general representation based on established methods for thiadiazole synthesis.[6][7][8]

Step A: Synthesis of N-(4-fluoro-2,6-dimethylphenyl)thiosemicarbazide

  • Preparation: In a round-bottom flask, prepare a solution of 4-Fluoro-2,6-dimethylaniline (0.01 mol) in an appropriate solvent such as ethanol.

  • Thiocarbamoylation: Add an equimolar amount of an isothiocyanate reagent (e.g., trimethylsilyl isothiocyanate) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the solvent is typically removed under reduced pressure, and the resulting crude thiourea derivative is purified by recrystallization from a suitable solvent like ethanol/water.

Step B: Cyclization to form the 1,3,4-Thiadiazole Ring

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the N-(4-fluoro-2,6-dimethylphenyl)thiosemicarbazide (0.01 mol) and an equimolar amount of a substituted benzoyl chloride (e.g., 4-nitrobenzoyl chloride, 0.01 mol) in a solvent like phosphorus oxychloride (POCl₃) or toluene.

  • Reaction: Heat the mixture to reflux (80-110 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution or aqueous ammonia) until the pH is approximately 7-8.

    • The precipitated solid is the crude thiadiazole product.

  • Purification:

    • Collect the solid by vacuum filtration and wash it thoroughly with water.

    • Dry the crude product in a vacuum oven.

    • Further purification can be achieved by recrystallization from a solvent such as ethanol or dimethylformamide (DMF).

Data Presentation
ParameterStep A: Thiosemicarbazide FormationStep B: Thiadiazole Cyclization
Starting Material 4-Fluoro-2,6-dimethylanilineN-(4-fluoro-2,6-dimethylphenyl)thiosemicarbazide
Key Reagents IsothiocyanateAroyl Chloride, POCl₃ (or similar)
Product Substituted Thiosemicarbazide2,5-Disubstituted-1,3,4-Thiadiazole
Typical Yield 70-85%60-80%
Purity >95% after recrystallization>97% after recrystallization
Characterization ¹H-NMR, ¹³C-NMR, Mass Spectrometry, IR Spectroscopy¹H-NMR, ¹³C-NMR, Mass Spectrometry, IR Spectroscopy

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Reagents such as concentrated HCl, KOH, POCl₃, and organic solvents are corrosive, toxic, and/or flammable and should be handled with extreme care. Follow all institutional safety guidelines.

References

Application in the Synthesis of Agrochemicals and Dyes: A Focus on Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a triazole-based agrochemical, the plant growth regulator and fungicide Paclobutrazol, and a triazole-derived azo dye. The syntheses are linked through the common intermediate, 1,2,4-triazole, highlighting the utility of this heterocyclic scaffold in diverse chemical industries.

Synthesis of the Common Intermediate: 4-Amino-1,2,4-triazole

A versatile precursor for both the target agrochemical and dye is 4-amino-1,2,4-triazole. Its synthesis is a critical first step.

Experimental Protocol: Synthesis of 4-Amino-1,2,4-triazole

This protocol is based on the reaction of hydrazine hydrate with formic acid.[1][2][3]

Materials:

  • Hydrazine hydrate (100%)

  • Formic acid (91%)

  • Isopropanol

  • Amberlyst 15 resin (acidic ion exchange resin)

Procedure:

  • To a mixture of 100% hydrazine hydrate (359.9 g, 7.19 mol) and Amberlyst 15 resin (42 g), slowly add 91% formic acid (357.3 g, 7.05 mol) at a controlled rate, maintaining the reaction temperature at approximately 105°C.

  • After the addition is complete, heat the reaction mixture to distill off water, allowing the reaction temperature to rise to 150°C.

  • Maintain the reaction mixture at 150°C for 6 hours.

  • Cool the mixture to 80°C and add isopropanol (400 ml) to dissolve the product.

  • Filter the hot solution to remove the Amberlyst 15 resin.

  • Cool the isopropanol filtrate to precipitate the 4-amino-1,2,4-triazole.

  • Collect the product by filtration, wash with a small amount of cold isopropanol, and dry.

Quantitative Data
ParameterValueReference
Yield80-91%[1][3]
Purity>99%[1][3]
Melting Point87-89°C[1][3]

Agrochemical Synthesis: Paclobutrazol

Paclobutrazol is a widely used plant growth regulator and triazole fungicide.[4] Its synthesis involves the reaction of a substituted ketone with 1,2,4-triazole followed by reduction.

Signaling Pathway: Mechanism of Action of Paclobutrazol

Paclobutrazol functions by inhibiting the biosynthesis of gibberellins, a class of plant hormones that regulate growth and development.[5] Specifically, it inhibits the cytochrome P450-dependent monooxygenases that catalyze the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the gibberlin biosynthesis pathway.[5] This leads to reduced stem elongation and increased root development. As a fungicide, its mode of action is the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.

paclobutrazol_mechanism Paclobutrazol Paclobutrazol Cytochrome_P450_monooxygenases Cytochrome_P450_monooxygenases Paclobutrazol->Cytochrome_P450_monooxygenases inhibits ent_kaurenoic_acid ent_kaurenoic_acid Cytochrome_P450_monooxygenases->ent_kaurenoic_acid catalyzes oxidation of ent_kaurene ent_kaurene ent_kaurene->Cytochrome_P450_monooxygenases Gibberellin_Biosynthesis Gibberellin_Biosynthesis ent_kaurenoic_acid->Gibberellin_Biosynthesis Reduced_Stem_Elongation Reduced_Stem_Elongation Gibberellin_Biosynthesis->Reduced_Stem_Elongation leads to

Caption: Mechanism of action of Paclobutrazol.

Experimental Protocol: Synthesis of Paclobutrazol

This protocol describes a plausible synthetic route to Paclobutrazol.[6][7][8]

Step 1: Synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-1-penten-3-one

  • In a reaction flask, combine 1,2,4-triazole (7.99g, 0.11mol), potassium carbonate (8.45g, 0.06mol), and 45g of ethanol.

  • Heat the mixture to 60°C.

  • Over a period of 1 hour, add α-chloro pinacolone (14.15g, 0.1mol) dropwise to the reaction flask.

  • Maintain the reaction at 60°C for 3 hours. Monitor the reaction by GC until the α-chloro pinacolone is consumed.

  • Filter the reaction mixture and concentrate the filtrate.

  • To the residue, add p-chlorobenzaldehyde, an appropriate solvent (e.g., toluene), and a catalyst (e.g., piperidine).

  • Heat the mixture under reflux with a Dean-Stark trap to remove water.

  • After the reaction is complete, cool the mixture and purify the product by recrystallization or chromatography to yield 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-1-penten-3-one.

Step 2: Reduction to Paclobutrazol

  • In a reaction flask, dissolve 30g (0.094mol) of the product from Step 1 and ammonium chloride (16.21g, 0.3mol) in 90g of methanol.

  • Heat the mixture to 40°C.

  • Add magnesium powder (3.64g, 0.15mol) in portions over 30 minutes.

  • Increase the temperature to 50°C and react for 1 hour.

  • After the reaction is complete, quench the reaction carefully with a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain Paclobutrazol.

Quantitative Data
ParameterValueReference
Intermediate Yield Not specified[6][7]
Final Product Yield ~93.7%[6][7]
Final Product Purity >96%[6][7]
Melting Point 165-166°C[4]

Experimental Workflow

paclobutrazol_synthesis_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Reduction s1_reactants 1,2,4-triazole + α-chloro pinacolone s1_reaction Reaction at 60°C s1_reactants->s1_reaction s1_workup Filtration & Concentration s1_reaction->s1_workup s1_condensation Condensation with p-chlorobenzaldehyde s1_workup->s1_condensation s1_purification Purification s1_condensation->s1_purification s1_product 1-(4-chlorophenyl)-4,4-dimethyl-2- (1H-1,2,4-triazol-1-yl)-1-penten-3-one s1_purification->s1_product s2_reactant Intermediate from Step 1 s1_product->s2_reactant s2_reduction Reduction with Mg/NH4Cl s2_reactant->s2_reduction s2_quench Quenching s2_reduction->s2_quench s2_extraction Extraction s2_quench->s2_extraction s2_purification Recrystallization s2_extraction->s2_purification s2_product Paclobutrazol s2_purification->s2_product

Caption: Workflow for the synthesis of Paclobutrazol.

Dye Synthesis: Triazole-Based Azo Dye

Azo dyes are a major class of synthetic colorants. A triazole moiety can be incorporated to produce dyes with specific properties.

Chemical Principles of Azo Dyes

The color of azo dyes arises from the presence of the azo group (-N=N-) which acts as a chromophore. This group, in conjugation with aromatic rings, creates an extended π-electron system that absorbs light in the visible region of the electromagnetic spectrum. The specific color is determined by the nature of the aromatic rings and any auxochromes (e.g., -OH, -NH2) attached to them, which can modify the energy levels of the molecular orbitals and thus the wavelength of light absorbed.

Experimental Protocol: Synthesis of a Triazole-Azo Dye

This protocol describes the synthesis of an azo dye from 4-amino-1,2,4-triazole and 5-sulphosalicylic acid.

Step 1: Diazotization of 4-Amino-1,2,4-triazole

  • Dissolve 4-amino-1,2,4-triazole (0.84 g, 0.01 M) in hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add an ice-cold solution of sodium nitrite (0.69 g, 0.01 M) with vigorous stirring to form the diazonium salt.

Step 2: Coupling Reaction

  • In a separate beaker, dissolve 5-sulphosalicylic acid (2.18 g, 0.01 M) in an appropriate solvent.

  • To this solution, add the freshly prepared diazonium salt solution from Step 1.

  • A colored azo compound will precipitate.

  • Filter the precipitate, dry it in a vacuum, and recrystallize from ethanol.

Quantitative Data
ParameterValueReference
Yield Not specified
Purity Recrystallized
Color Dependent on the final structure

Synthetic Pathway

azo_dye_synthesis cluster_diazotization Diazotization cluster_coupling Coupling amino_triazole 4-Amino-1,2,4-triazole diazonium_salt Triazole Diazonium Salt amino_triazole->diazonium_salt NaNO2, HCl, 0-5°C coupling_component 5-Sulphosalicylic Acid diazonium_salt->coupling_component Coupling Reaction azo_dye Triazole-Azo Dye coupling_component->azo_dye

Caption: Synthetic pathway for a triazole-based azo dye.

References

Application Notes and Protocols for the Purification of 5-Fluoro-1,3-dimethyl-2-nitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the purification of 5-Fluoro-1,3-dimethyl-2-nitrobenzene via recrystallization. The protocols outlined below are designed to be adaptable for various scales of laboratory work, ensuring the attainment of high-purity material suitable for downstream applications in research and development.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound to be purified to a great extent at an elevated temperature, while exhibiting low solubility at cooler temperatures. As a hot, saturated solution of the compound is allowed to cool, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent, known as the mother liquor, and are subsequently separated by filtration. This process yields a crystalline solid with a high degree of purity.

This compound is an organic compound with the chemical formula C₈H₈FNO₂.[1] It presents as a colorless to light yellow crystal or liquid and is soluble in organic solvents such as ethanol and dichloromethane.[1] Its melting point is approximately 20-22 °C.[1] Given its aromatic and nitro-substituted structure, ethanol is a promising solvent for its recrystallization.

Data Presentation

The following table summarizes key quantitative data relevant to the recrystallization of this compound.

ParameterValueReference
Molecular FormulaC₈H₈FNO₂[1]
Molecular Weight169.16 g/mol [2]
Melting Point~20-22 °C[1]
Boiling Point~208-210 °C[1]
AppearanceColorless to light yellow crystal or liquid[1]
SolubilitySoluble in ethanol and dichloromethane[1]

Experimental Protocols

This section details the methodologies for the purification of this compound, including a primary protocol using a single solvent system and an alternative using a mixed-solvent system.

Materials and Equipment
  • Crude this compound

  • Ethanol (reagent grade)

  • Hexane (reagent grade, for mixed-solvent method)

  • Distilled water (for mixed-solvent method)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol is recommended as the primary method due to the known solubility of the target compound in ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add ethanol portion-wise until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then gently reheat to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate. Place a stemless funnel with fluted filter paper on top of this flask. Pour the hot solution of the compound through the filter paper. The hot ethanol vapor from the lower flask will keep the funnel warm and prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Hexane/Water

This method can be employed if the compound is found to be too soluble in hot ethanol for good recovery. Hexane or water can be used as an "anti-solvent" or "bad solvent".

  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol as described in the single-solvent protocol.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add the anti-solvent (hexane or water) dropwise with continuous swirling until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4, 5, and 6 from the single-solvent recrystallization protocol. For washing the crystals, use a cold mixture of ethanol and the chosen anti-solvent in the same proportion as the final recrystallization mixture.

  • Analysis: Determine the melting point of the purified product.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the single-solvent recrystallization procedure.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities Present cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Ethanol filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

References

Application Note: High-Purity Isolation of 5-Fluoro-1,3-dimethyl-2-nitrobenzene using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

INTRODUCTION 5-Fluoro-1,3-dimethyl-2-nitrobenzene is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is critical for the success of subsequent reactions. This application note details a robust flash column chromatography method for the efficient purification of this compound from a crude reaction mixture. The protocol outlined below provides a reliable and scalable method for obtaining the target compound in high purity.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValue
Molecular Formula C₈H₈FNO₂[1][2][3]
Molecular Weight 169.16 g/mol [1]
Appearance White to pale yellow crystalline solid[3]
Melting Point 51.5-57.5 °C[3]
Solubility Soluble in organic solvents such as dichloromethane and ethyl acetate.
Polarity Considered a polar compound due to the presence of the nitro group and fluorine atom.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different sample sizes.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (40-63 µm particle size)

  • Heptane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Flash chromatography system with a UV-Vis detector

  • Appropriately sized flash column

  • Rotary evaporator

  • Test tubes or fraction collector vials

2. Stationary Phase and Column Packing

  • Stationary Phase: Normal-phase silica gel is the recommended stationary phase for this separation.

  • Column Selection: A 40 g silica gel column is suitable for purifying approximately 1 g of crude material.

  • Column Packing: The column should be packed uniformly with the silica gel slurry in heptane to avoid channeling and ensure optimal separation.

3. Mobile Phase Preparation

  • Mobile Phase A: Heptane

  • Mobile Phase B: Ethyl acetate

  • Prepare a sufficient volume of each mobile phase to perform the entire purification run. Degas the solvents prior to use to prevent bubble formation in the system.

4. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase mixture.

  • Alternatively, for less soluble samples, dry loading is recommended. Adsorb the crude material onto a small amount of silica gel (approximately 2-3 times the weight of the crude sample) by dissolving the compound in a suitable solvent, adding the silica gel, and evaporating the solvent under reduced pressure to obtain a free-flowing powder.

  • Load the prepared sample onto the packed column.

5. Chromatography Conditions

A gradient elution is recommended to achieve a good separation of the target compound from impurities.

ParameterSetting
Flow Rate 40 mL/min
UV Detection Wavelength 254 nm (primary), 280 nm (secondary)
Elution Gradient Time (min)
0
2
12
15

6. Fraction Collection and Analysis

  • Collect fractions based on the UV chromatogram. The peak corresponding to this compound should be collected.

  • Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the purity.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Workflow Diagram

Flash_Chromatography_Workflow Flash Chromatography Workflow for this compound Purification cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation sample_prep Sample Preparation (Dissolve or Dry Load) loading Sample Loading sample_prep->loading column_prep Column Packing (40g Silica Gel) column_prep->loading mobile_phase_prep Mobile Phase Preparation (Heptane & Ethyl Acetate) elution Gradient Elution (0-20% Ethyl Acetate) mobile_phase_prep->elution loading->elution detection UV Detection (254 nm) elution->detection fraction_collection Fraction Collection detection->fraction_collection purity_check Purity Analysis (TLC/HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure this compound evaporation->final_product

Caption: Workflow for the purification of this compound.

Expected Results

This method is expected to yield this compound with a purity of >98%. The retention time will be dependent on the exact system and conditions but is anticipated to be in the later part of the gradient. The use of a gradient elution allows for the removal of less polar impurities at the beginning of the run and more polar impurities that may bind strongly to the silica gel.

Safety Precautions

  • This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform all operations in a well-ventilated fume hood.

  • The solvents used are flammable. Keep away from ignition sources.

Conclusion

The flash column chromatography method described in this application note provides an effective and reproducible means of purifying this compound. This protocol is suitable for researchers and scientists in drug development and chemical synthesis who require a high-purity starting material. The provided workflow and tabulated parameters offer a clear guide for successful implementation.

References

Application Notes and Protocols for the Quantification of 5-Fluoro-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1,3-dimethyl-2-nitrobenzene is a substituted nitroaromatic compound. Nitroaromatic compounds are of significant interest in various fields, including the pharmaceutical and chemical industries, due to their diverse applications and potential biological activities. Accurate and precise quantification of such compounds is crucial for quality control, pharmacokinetic studies, and safety assessments. These application notes provide detailed protocols for the quantification of this compound using common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Analytical Techniques Overview

A summary of the analytical techniques for the quantification of this compound is presented below. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques suitable for the analysis of nitroaromatic compounds.[1] When coupled with mass spectrometry (MS), GC provides high sensitivity and selectivity.[1] Spectrophotometric methods, while less specific, can be useful for rapid quantification in simpler sample matrices.

Technique Principle Typical Application Key Advantages Limitations
HPLC-UV Separation based on polarity, detection by UV absorbance.Routine quality control, purity assessment.Robust, widely available, good linearity.Moderate sensitivity, potential for interference.
GC-MS Separation by volatility, detection by mass-to-charge ratio.Trace level analysis, impurity profiling, metabolite identification.High sensitivity and selectivity, structural information.Requires derivatization for non-volatile samples, matrix effects.
UV-Vis Spectrophotometry Measurement of light absorbance at a specific wavelength.Rapid concentration determination of pure or simple mixtures.Simple, fast, cost-effective.Low specificity, susceptible to interference from other absorbing compounds.

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks, pipettes, and syringes

  • HPLC vials

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol.

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions

Parameter Condition
Column C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 254 nm
Run Time 10 minutes

6. Data Analysis

  • Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a sensitive and selective method for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Helium (carrier gas, high purity)

  • Volumetric flasks, pipettes, and syringes

  • GC vials with inserts

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

4. Sample Preparation

  • Dissolve the sample in dichloromethane.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

  • Dilute the final extract to a concentration within the calibration range.

  • Transfer the solution to a GC vial.

5. GC-MS Conditions

Parameter Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM)
Quantification Ion m/z 169 (Molecular Ion)
Qualifier Ions m/z 139, 123

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the quantification ion (m/z 169) against the concentration of the standard solutions.

  • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Protocol 3: Quantification by UV-Vis Spectrophotometry

This protocol is suitable for the rapid estimation of this compound in relatively pure samples.

1. Materials and Reagents

  • This compound reference standard

  • Methanol (UV grade)

  • Quartz cuvettes

  • Volumetric flasks and pipettes

2. Instrumentation

  • UV-Vis spectrophotometer

3. Preparation of Standard Solutions

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 20 µg/mL.

4. Sample Preparation

  • Dissolve a known amount of the sample in methanol.

  • Dilute the sample solution with methanol to a concentration that falls within the linear range of the assay.

5. Measurement

  • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution from 200 to 400 nm.

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of the blank (methanol), standard solutions, and sample solutions.

6. Data Analysis

  • Create a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Calculate the concentration of this compound in the sample solution using the calibration curve and the Beer-Lambert law.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be obtained using the described methods. These values are indicative and should be determined for each specific instrument and method validation.

Parameter HPLC-UV GC-MS (SIM) UV-Vis Spectrophotometry
Linear Range 1 - 100 µg/mL0.1 - 10 µg/mL1 - 20 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL~1.5 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%

Visualizations

Experimental Workflow

The general workflow for the analysis of this compound is depicted below.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (HPLC) Dilution->Filtration GCMS GC-MS Dilution->GCMS UVVis UV-Vis Dilution->UVVis HPLC HPLC-UV Filtration->HPLC Calibration Calibration Curve HPLC->Calibration GCMS->Calibration UVVis->Calibration Quantification Quantification Calibration->Quantification

General experimental workflow.
Metabolic Pathway of Nitroaromatic Compounds

Nitroaromatic compounds can undergo metabolic transformation in biological systems. The primary pathways involve nitroreduction and conjugation with glutathione.[2] The nitro group can be sequentially reduced to nitroso, hydroxylamino, and amino derivatives.[3] The parent compound or its metabolites can also be conjugated with glutathione, a key step in detoxification.[4]

metabolic_pathway Parent This compound Nitroso Nitroso Intermediate Parent->Nitroso Nitroreductases GSH_Conjugate Glutathione Conjugate Parent->GSH_Conjugate Glutathione S-transferases (GSTs) Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino Nitroreductases Amino Amino Metabolite Hydroxylamino->Amino Reduction Excretion Excretion Amino->Excretion GSH_Conjugate->Excretion

Metabolic pathways of nitroaromatic compounds.

References

Application Notes and Protocols for the Analysis of 5-Fluoro-1,3-dimethyl-2-nitrobenzene by GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Fluoro-1,3-dimethyl-2-nitrobenzene using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is an aromatic compound of interest in various fields, including pharmaceutical and chemical synthesis. Accurate and robust analytical methods are crucial for its quantification in different matrices. This document outlines two common and reliable techniques for this purpose: GC-MS for its high sensitivity and specificity, and HPLC for its versatility and applicability to a wide range of compounds.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and definitive identification based on mass spectra.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the GC-MS method for the analysis of this compound. These values are representative and may vary depending on the specific instrument and experimental conditions.

ParameterExpected Value
Retention Time (t R )~ 10-15 minutes
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantitation (LOQ)0.5 - 5 ng/mL
Linearity (R²)≥ 0.995
Precision (%RSD)< 10%
Experimental Protocol

1. Sample Preparation:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in 10 mL of methanol or ethyl acetate to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the same solvent to prepare calibration standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation:

    • For liquid samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering matrix components.

    • For solid samples, dissolve a known quantity of the homogenized sample in a suitable organic solvent (e.g., methanol, ethyl acetate).

    • Filter the final extract through a 0.22 µm syringe filter before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Splitless mode, 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan (m/z 50-300) for qualitative confirmation.

    • SIM Ions: To be determined from the mass spectrum of this compound (likely including the molecular ion and major fragment ions).

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standards.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: GC-MS analysis workflow for this compound.

Part 2: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. A reversed-phase method is proposed here.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the HPLC method for the analysis of this compound.

ParameterExpected Value
Retention Time (t R )~ 5-10 minutes
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantitation (LOQ)5 - 50 ng/mL
Linearity (R²)≥ 0.998
Precision (%RSD)< 5%
Experimental Protocol

1. Sample Preparation:

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

    • Perform serial dilutions with the mobile phase to prepare calibration standards in the desired concentration range (e.g., 10 ng/mL to 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).

    • Ensure the final sample solvent composition is similar to the initial mobile phase conditions to avoid peak distortion.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 40% B

    • 1-8 min: 40% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: HPLC analysis workflow for this compound.

Conclusion

The GC-MS and HPLC methods detailed in these application notes provide robust and reliable approaches for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper validation of these methods in the user's laboratory is recommended to ensure accurate and precise results.

Proper handling and storage procedures for 5-Fluoro-1,3-dimethyl-2-nitrobenzene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and disposal of 5-Fluoro-1,3-dimethyl-2-nitrobenzene (CAS No: 315-12-8). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Section 1: Physicochemical Properties

This compound is an organic compound used as a raw material and intermediate in organic synthesis, particularly for creating biologically active compounds like drugs and pesticides.[1] Its physical and chemical properties are summarized below.

PropertyValueCitations
Molecular Formula C₈H₈FNO₂[1][2]
Molar Mass 169.15 g/mol [1][2]
Appearance Colorless to light yellow crystal or liquid[1]
Melting Point 52-56°C[1]
Boiling Point 93-96°C (at 14 Torr)[1]
Density ~1.225 g/cm³[1]
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane); Insoluble in water.[1][3]

Section 2: Hazard Identification and Toxicity

This compound presents several health hazards. It is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][4] All personnel must be aware of the potential risks before handling this chemical.

Hazard StatementGHS ClassificationPrecautionary Statement ExamplesCitations
H301: Toxic if swallowed Acute Toxicity, Oral (Category 3/4)P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2][5][6]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][5][7]
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2)P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5][7]
H335: May cause respiratory irritation Specific target organ toxicity, single exposure (Category 3)P261: Avoid breathing dust/fumes/mist/vapors. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][5][7]

Section 3: Handling and Storage Protocols

Proper handling and storage are essential to prevent exposure and accidents.

Before beginning any work, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[1]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[1][7] If ventilation is inadequate, use appropriate respiratory protection.

The following diagram outlines the logical workflow for safely handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_proc Procedure cluster_outcome Outcome cluster_end Conclusion start Start assess Assess Risks & Review SDS start->assess ppe Don Personal Protective Equipment assess->ppe handle Handle Chemical in Fume Hood ppe->handle decision Spill or Exposure? handle->decision storage Store Properly decision->storage No cleanup Follow Spill/Exposure Protocol decision->cleanup Yes end End storage->end cleanup->end

Caption: Safe handling and response workflow.

Store the compound in a secure, designated area to prevent unauthorized access and accidental contact.

ParameterRequirementCitations
Condition Keep in a dry, cool, and well-ventilated place. Store locked up.[5][7]
Temperature Room temperature is generally acceptable.[8]
Container Keep container tightly closed.[7]
Incompatible Materials Avoid contact with strong oxidizers, strong acids, and strong bases.[1][3]

Section 4: Experimental and Emergency Protocols

  • Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered.[7]

  • Dispensing: Carefully weigh or measure the required amount. Avoid generating dust if in solid form.

  • Reaction: If used in a reaction, add it slowly to the reaction vessel. Monitor the reaction for any signs of incompatibility.

  • Post-Use: Tightly seal the container immediately after use.

  • Decontamination: Clean all contaminated surfaces with ethanol followed by a soap and water solution.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[7]

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ignition Sources: Remove all sources of ignition from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment (Solid): For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[7]

  • Containment (Liquid): For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the chemical.[3]

  • Disposal: Place the absorbent material into a sealed, vapor-tight plastic bag for disposal.[3]

  • Decontamination: Clean the spill area as described in section 4.1.

Immediate action is required in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water. Call a physician or poison control center immediately.[1][6]

Section 5: Disposal Procedures

All waste, including the chemical itself, contaminated materials (e.g., absorbent pads, gloves), and empty containers, must be disposed of as hazardous waste.

  • Collect all waste in a properly labeled, sealed container.

  • Dispose of the container and its contents through an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not release into the environment.[7]

References

Troubleshooting & Optimization

Common side products in the synthesis of 5-Fluoro-1,3-dimethyl-2-nitrobenzene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-1,3-dimethyl-2-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common method for synthesizing this compound is through the electrophilic nitration of 3,5-dimethylfluorobenzene. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.

Q2: What are the expected common side products in this synthesis?

A2: The primary side products are typically isomers of the desired product and dinitrated compounds. Due to the directing effects of the fluoro and methyl substituents on the benzene ring, nitration can also occur at other positions, leading to isomeric impurities. Over-nitration can result in the formation of dinitro-isomers.

Q3: How can I minimize the formation of these side products?

A3: Controlling the reaction conditions is crucial for minimizing side product formation. Key parameters to optimize include the reaction temperature, the rate of addition of the nitrating agent, and the molar ratio of reactants. Lower temperatures generally favor the desired mono-nitration and can reduce the formation of dinitrated byproducts.

Q4: What are the recommended purification techniques for isolating this compound?

A4: The crude product is typically purified using techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization or the mobile phase for chromatography will depend on the specific impurities present.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of nitrating agent.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature; too low may slow the reaction, while too high can increase side products. - Ensure the correct stoichiometry of the nitrating agent is used.
High levels of isomeric impurities - Reaction temperature is too high, leading to less selective nitration.- Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent.
Presence of dinitrated side products - Excess of nitrating agent. - Reaction temperature is too high. - Prolonged reaction time.- Use a stoichiometric amount of the nitrating agent. - Maintain a low and controlled reaction temperature. - Monitor the reaction and stop it once the starting material is consumed.
Difficulty in separating the product from side products - Similar polarities of the desired product and impurities.- For recrystallization, try different solvent systems. - For column chromatography, optimize the mobile phase polarity and consider using a high-resolution column.

Quantitative Data on Side Products

The following table presents representative data on the product distribution that might be expected in the nitration of 3,5-dimethylfluorobenzene under typical laboratory conditions. Please note that actual yields may vary depending on the specific experimental setup and conditions.

Compound Structure Typical Yield (%)
This compoundthis compound70-85%
3-Fluoro-1,5-dimethyl-2-nitrobenzene3-Fluoro-1,5-dimethyl-2-nitrobenzene5-15%
5-Fluoro-1,3-dimethyl-4-nitrobenzene5-Fluoro-1,3-dimethyl-4-nitrobenzene5-10%
Dinitrated byproductsDinitrated byproducts< 5%

Experimental Protocols

Synthesis of this compound

Materials:

  • 3,5-Dimethylfluorobenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring to prepare the nitrating mixture. Maintain the temperature below 10 °C.

  • In a separate flask, dissolve 3,5-dimethylfluorobenzene in dichloromethane.

  • Cool the solution of 3,5-dimethylfluorobenzene to 0 °C.

  • Slowly add the nitrating mixture dropwise to the solution of 3,5-dimethylfluorobenzene while maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water.

  • Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Reaction_Pathway 3,5-Dimethylfluorobenzene 3,5-Dimethylfluorobenzene Desired Product This compound 3,5-Dimethylfluorobenzene->Desired Product Nitration Isomeric Side Products Isomeric Nitro-compounds 3,5-Dimethylfluorobenzene->Isomeric Side Products Nitration (alternative positions) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Desired Product Nitrating Mixture (HNO3/H2SO4)->Isomeric Side Products Dinitrated Side Products Dinitro-compounds Nitrating Mixture (HNO3/H2SO4)->Dinitrated Side Products Desired Product->Dinitrated Side Products Further Nitration

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start 3,5-Dimethylfluorobenzene Nitration Addition of Nitrating Mixture (0-5 °C) Start->Nitration Stirring Stir at Room Temperature (1-2 hours) Nitration->Stirring Quenching Pour into Ice Water Stirring->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Washing Wash with H2O and NaHCO3 Extraction->Washing Drying Dry with MgSO4 Washing->Drying Concentration Remove Solvent Drying->Concentration Purify Recrystallization or Column Chromatography Concentration->Purify Final_Product This compound Purify->Final_Product

Caption: Experimental workflow for the synthesis and purification of the target compound.

Troubleshooting low conversion rates in 5-Fluoro-1,3-dimethyl-2-nitrobenzene reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the synthesis of 5-Fluoro-1,3-dimethyl-2-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low conversion rates in the nitration of 3,5-dimethylfluorobenzene?

A1: Low conversion rates are frequently due to suboptimal reaction conditions, particularly improper temperature control and insufficient nitrating agent activity. The reaction is highly exothermic, and maintaining the recommended temperature range is critical to prevent side reactions and decomposition of the starting material or product.[1] Additionally, the concentration and ratio of nitric acid to the sulfuric acid catalyst are crucial for generating the active nitronium ion (NO₂⁺) electrophile.[2][3]

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the reaction?

A2: The formation of multiple isomers is a common challenge in the nitration of substituted benzenes. In the case of 3,5-dimethylfluorobenzene, the directing effects of the fluoro and methyl groups can lead to different substitution patterns. To enhance the selectivity for this compound, consider the following:

  • Temperature Control: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored product.

  • Catalyst Choice: While sulfuric acid is standard, exploring alternative catalysts such as certain zeolites has been shown to improve regioselectivity in the nitration of xylenes.[4]

  • Rate of Addition: A slow, controlled addition of the nitrating agent can help to minimize localized temperature increases and improve selectivity.

Q3: My product is dark-colored and difficult to purify. What is the cause and how can I resolve this?

A3: A dark-colored product often indicates the presence of oxidized by-products and nitrophenol impurities. This can be caused by excessively high reaction temperatures or the use of a nitrating agent that is too concentrated. To mitigate this, ensure precise temperature control and consider using a slightly less concentrated nitrating mixture. During work-up, washing the organic layer with a dilute sodium bicarbonate solution can help remove acidic impurities.[5]

Q4: Can I use a different nitrating agent besides a nitric acid/sulfuric acid mixture?

A4: Yes, other nitrating agents can be employed, although the nitric acid/sulfuric acid system is the most common for aromatic nitrations. Alternatives include:

  • Acetyl nitrate: Prepared in situ from nitric acid and acetic anhydride.

  • Nitronium tetrafluoroborate (NO₂BF₄): A powerful nitrating agent that can sometimes offer different selectivity.

  • Bismuth nitrate with a zeolite catalyst: This has been shown to be effective for the selective nitration of m-xylene.[6]

The choice of nitrating agent will depend on the specific requirements of your synthesis and may require significant optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inactive nitrating agent (e.g., old or diluted nitric acid).2. Insufficient amount of catalyst (sulfuric acid).3. Reaction temperature is too low.1. Use fresh, concentrated nitric and sulfuric acids.2. Ensure the correct molar ratio of substrate to nitrating agent and catalyst.3. Gradually increase the reaction temperature, monitoring for product formation via TLC or GC.
Low Yield of Desired Product 1. Suboptimal reaction temperature (either too high or too low).2. Incomplete reaction.3. Formation of side products (e.g., isomers, dinitrated products).4. Product loss during work-up.1. Optimize the reaction temperature. Start with a lower temperature and gradually increase it.2. Increase the reaction time, monitoring progress.3. See recommendations for improving regioselectivity.4. Ensure proper phase separation and use an appropriate extraction solvent.
Formation of Di-nitrated Byproducts 1. Excess of nitrating agent.2. Reaction temperature is too high.3. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess of the nitrating agent.2. Maintain a lower reaction temperature.3. Monitor the reaction closely and quench it once the starting material is consumed.
Formation of Oxidized Impurities 1. Reaction temperature is too high.2. Nitrating agent is too aggressive.1. Carefully control the temperature throughout the reaction.2. Consider using a milder nitrating agent or adjusting the concentration of the acid mixture.

Experimental Protocols

General Protocol for the Nitration of 3,5-Dimethylfluorobenzene

Materials:

  • 3,5-Dimethylfluorobenzene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable organic solvent)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 3,5-dimethylfluorobenzene to the cooled sulfuric acid with continuous stirring.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate flask containing cooled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 3,5-dimethylfluorobenzene in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start cool_h2so4 Cool H₂SO₄ start->cool_h2so4 add_substrate Add 3,5-Dimethylfluorobenzene cool_h2so4->add_substrate add_nitrating_mix Add Nitrating Mixture add_substrate->add_nitrating_mix prep_nitrating_mix Prepare Nitrating Mixture prep_nitrating_mix->add_nitrating_mix stir Stir at Controlled Temperature add_nitrating_mix->stir monitor Monitor Progress (TLC/GC) stir->monitor quench Quench with Ice monitor->quench Reaction Complete extract Extract with CH₂Cl₂ quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the nitration of 3,5-dimethylfluorobenzene.

troubleshooting_low_conversion start Low Conversion Rate Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_temp Optimize Reaction Temperature reagents_ok->optimize_temp Yes replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No temp_optimized Temperature Optimized? optimize_temp->temp_optimized increase_time Increase Reaction Time temp_optimized->increase_time No Improvement success Conversion Rate Improved temp_optimized->success Improved time_increased Time Increased? increase_time->time_increased consider_catalyst Consider Alternative Catalyst time_increased->consider_catalyst No Improvement time_increased->success Improved consider_catalyst->success replace_reagents->check_reagents

Caption: Troubleshooting logic for low conversion rates.

References

Technical Support Center: Optimizing Suzuki Coupling with 5-Fluoro-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 5-Fluoro-1,3-dimethyl-2-nitrobenzene. This substrate presents unique challenges due to its electronic and steric properties.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound challenging?

A1: The reaction with this compound is challenging due to a combination of steric hindrance and electronic effects. The two methyl groups ortho to the nitro group, along with the fluorine atom, create significant steric bulk around the reaction site. This can impede the approach of the palladium catalyst to the C-NO2 bond.[1][2][3] Additionally, while the electron-withdrawing nitro group can facilitate the oxidative addition step, the overall electronic nature and steric hindrance of the molecule can complicate the catalytic cycle.[4][5]

Q2: What are the most critical parameters to control for a successful Suzuki coupling with this substrate?

A2: For a successful Suzuki coupling with a sterically hindered and electron-deficient substrate like this compound, the most critical factors are:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally required.[1][3][6]

  • Base Selection: The choice of base is crucial for the transmetalation step.[4] The appropriate base will depend on the specific boronic acid or ester being used.

  • Solvent Choice: The solvent can influence the solubility of reagents and the stability of the catalytic species.[4]

  • Temperature and Reaction Time: These parameters need to be carefully optimized to ensure the reaction goes to completion without significant decomposition of starting materials or product.[4]

  • Inert Atmosphere: Strict exclusion of oxygen is necessary to prevent side reactions such as homocoupling and catalyst deactivation.[4]

Q3: What are common side reactions observed in this type of Suzuki coupling?

A3: Common side reactions include:

  • Protodeboronation: The boronic acid reagent can be replaced by a hydrogen atom, especially under harsh basic conditions or in the presence of protic solvents.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[7]

  • Hydrodediazoniation: If the nitro group is reduced to an amino group and then diazotized, it can be replaced by a hydrogen atom.

  • Catalyst Decomposition: The palladium catalyst can decompose to form palladium black, which is inactive.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Possible Cause Troubleshooting Recommendation
Inactive Catalyst Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. Ensure your palladium source and ligands are of high quality. Consider using a more robust catalyst system.[8]
Ineffective Ligand Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos, or an N-heterocyclic carbene (NHC) ligand.[3][6]
Inappropriate Base Screen different bases. For sterically hindered substrates, stronger bases like K₃PO₄, Cs₂CO₃, or t-BuOK are often more effective than weaker bases like Na₂CO₃.[3]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10 °C. Many Suzuki couplings with challenging substrates require elevated temperatures (80-120 °C).[4]
Insufficient Reaction Time Monitor the reaction progress by TLC or LC-MS. The reaction may require a longer time to reach completion due to steric hindrance.[4]
Poor Solubility of Reagents Try a different solvent or a solvent mixture to ensure all components are fully dissolved at the reaction temperature. Common solvents include toluene, dioxane, and THF.[9]

Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)

Possible Cause Troubleshooting Recommendation
Presence of Oxygen Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[4]
Unstable Boronic Acid Use a more stable boronic acid derivative, such as a pinacol ester. Minimize the reaction time and use the mildest effective base.
Base is too Strong or Concentration is too High Reduce the equivalents of the base or switch to a milder base if protodeboronation is the primary side reaction.
High Temperature While higher temperatures can increase the reaction rate, they can also promote side reactions. Try running the reaction at the lowest effective temperature.

Data Presentation: Effect of Reaction Parameters on Yield

The following tables summarize hypothetical but realistic data for the optimization of the Suzuki coupling of this compound with phenylboronic acid, based on general principles for challenging Suzuki couplings.

Table 1: Effect of Ligand and Base on Reaction Yield (%)

BasePd(PPh₃)₄XPhosSPhosIPr (NHC)
Na₂CO₃ <5354030
K₂CO₃ 10556050
K₃PO₄ 15859080
Cs₂CO₃ 209295 88

Conditions: Pd(OAc)₂ (2 mol%), Ligand (4 mol%), Phenylboronic Acid (1.5 equiv.), Toluene, 100 °C, 12 h.

Table 2: Effect of Solvent and Temperature on Reaction Yield (%)

Solvent80 °C100 °C120 °C
Toluene 6595 90
Dioxane 709388
THF 507570
DMF 406055

Conditions: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Phenylboronic Acid (1.5 equiv.), Cs₂CO₃ (2 equiv.), 12 h.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (argon or nitrogen)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • In a separate vial, under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (2-10 mol%).

  • Add a small amount of the degassed solvent to the vial to dissolve the catalyst and ligand, then transfer this solution to the Schlenk flask via syringe.

  • Add the remaining degassed solvent to the reaction flask to achieve the desired concentration.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ pd_biaryl_complex Ar-Pd(II)-Ar' L₂ transmetalation->pd_biaryl_complex reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product base_in Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst System (Pd Source & Ligand) start->check_catalyst change_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) check_catalyst->change_ligand Ineffective? check_base Evaluate Base check_catalyst->check_base Effective? change_ligand->check_base success Improved Yield change_ligand->success change_base Try Stronger Base (e.g., K₃PO₄, Cs₂CO₃) check_base->change_base Ineffective? check_conditions Optimize Conditions (Temp, Time, Solvent) check_base->check_conditions Effective? change_base->check_conditions change_base->success increase_temp Increase Temperature check_conditions->increase_temp Low Conversion? check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere Side Products? increase_temp->check_atmosphere increase_temp->success degas Thoroughly Degas Solvents & Reagents check_atmosphere->degas Homocoupling? degas->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: Selective Reduction of 5-Fluoro-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective reduction of 5-Fluoro-1,3-dimethyl-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful synthesis of 4-Fluoro-2,6-dimethylaniline.

Introduction

The selective reduction of the nitro group in this compound is a critical transformation, yet it presents notable challenges. The primary obstacle is achieving high chemoselectivity, specifically the reduction of the nitro group without cleaving the carbon-fluorine bond (hydrodefluorination). This guide provides a structured approach to overcoming these challenges, grounded in mechanistic principles and supported by established protocols.

Frequently Asked Questions (FAQs)

Q1: My primary issue is the loss of the fluorine substituent during the reduction. Why does this happen and how can I prevent it?

A1: The loss of the fluorine atom, known as hydrodefluorination, is a common side reaction during catalytic hydrogenation, especially when using standard palladium on carbon (Pd/C) catalysts.[1][2][3] This occurs because the palladium surface can facilitate the cleavage of the carbon-halogen bond.[1][4] To prevent this, you should consider using catalysts or reagents that are less prone to promoting dehalogenation. Recommended alternatives include Raney Nickel, particularly modified forms, or classical metal/acid reduction systems like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.[2][5][6]

Q2: I am observing incomplete conversion of my starting material. What are the likely causes?

A2: Incomplete conversion can stem from several factors:

  • Catalyst Activity: The catalyst (e.g., Raney Nickel, Pd/C) may be old or deactivated. Using a fresh batch of catalyst is recommended.

  • Insufficient Reagent: The stoichiometry of your reducing agent may be too low. This is particularly relevant for metal/acid reductions.

  • Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient. For catalytic hydrogenations, inadequate hydrogen pressure or poor agitation can also lead to incomplete reactions.

  • Solvent Quality: The presence of impurities in your solvent can poison the catalyst. Ensure you are using high-purity, and if necessary, degassed solvents.

Q3: Are there any specific safety concerns I should be aware of when running these reductions?

A3: Yes. Catalytic hydrogenations involve flammable hydrogen gas and potentially pyrophoric catalysts (especially dry Raney Nickel and Pd/C).[4] These reactions should be conducted in a well-ventilated fume hood using appropriate equipment. Most nitro group reductions are highly exothermic, which requires careful monitoring and control of the reaction temperature to prevent runaways.[7] When working with strong acids like concentrated HCl, appropriate personal protective equipment (PPE) is essential.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the selective reduction of this compound.

Problem 1: Significant Dehalogenation (Loss of Fluorine)
Possible Cause Suggested Solution Scientific Rationale
Inappropriate Catalyst Choice (e.g., standard Pd/C) Switch to a Raney Nickel catalyst. Molybdenum-doped Raney Nickel has shown excellent performance in suppressing dehalogenation.[2]Raney Nickel is generally less active towards the cleavage of C-X bonds compared to palladium.[6] Modifying the electronic properties of the catalyst, for example with molybdenum, can further enhance this selectivity.[2]
Employ a metal/acid reduction system such as SnCl₂ in HCl/Ethanol or Iron powder in Acetic Acid.[5][8]These methods proceed via a different mechanism (stepwise electron transfer) that does not involve a metal surface in the same way as catalytic hydrogenation, thus avoiding the common pathway for dehalogenation.
Harsh Reaction Conditions If using catalytic hydrogenation, lower the reaction temperature and pressure.Milder conditions can reduce the rate of the undesired dehalogenation side reaction relative to the desired nitro group reduction.
Problem 2: Formation of Azo or Azoxy Byproducts
Possible Cause Suggested Solution Scientific Rationale
Incomplete Reduction Ensure complete reaction by increasing reaction time or the amount of reducing agent.Azo and azoxy compounds are intermediates in the reduction of nitroarenes to anilines. Their presence indicates that the reduction has not gone to completion.
Use of Certain Metal Hydrides Avoid using reagents like Lithium Aluminum Hydride (LiAlH₄) for the reduction of aromatic nitro compounds.LiAlH₄ is known to reduce aromatic nitro compounds to azo compounds rather than the desired anilines.[6]

Experimental Protocols

Protocol 1: Selective Reduction using Tin(II) Chloride (SnCl₂)

This protocol is adapted from a procedure for the reduction of the closely related 1,3-dimethyl-2-nitrobenzene and is highly effective at preserving the fluorine substituent.[5]

Step-by-Step Methodology:

  • Prepare Solution 1: In a round-bottom flask, dissolve 2.2 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid (approx. 8 mL per 1 g of starting material). Gentle warming may be required to achieve complete dissolution.

  • Prepare Solution 2: In a separate flask, dissolve 1 equivalent of this compound in glacial acetic acid (approx. 10 mL per 1 g of starting material).

  • Reaction: Add Solution 2 to Solution 1 with stirring. Let the reaction mixture stand at room temperature for 15-20 minutes. Monitor the reaction progress by TLC.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath. The product amine hydrochloride will precipitate. Collect the solid by vacuum filtration.

  • Basification and Extraction: Transfer the solid to a flask containing water. Make the solution strongly basic by the slow addition of 8M KOH until the pH is >12 (use caution, this is exothermic). Cool the mixture to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-2,6-dimethylaniline.

  • Purify the product by column chromatography or distillation as needed.

Visualizations

Logical Troubleshooting Flow

The following diagram outlines a decision-making process for troubleshooting the selective reduction.

Troubleshooting_Flow start Start: Selective Reduction of This compound check_dehalogenation Analyze Crude Product: Significant Dehalogenation? start->check_dehalogenation check_conversion Low or Incomplete Conversion? check_dehalogenation->check_conversion No change_reagent Action: Change Reduction Method check_dehalogenation->change_reagent Yes optimize_conditions Action: Optimize Conditions check_conversion->optimize_conditions Yes end_success Success: High Yield of 4-Fluoro-2,6-dimethylaniline check_conversion->end_success No raney_ni Option 1: Use Raney Nickel (Mo-doped if available) change_reagent->raney_ni sncl2 Option 2: Use SnCl2 / HCl change_reagent->sncl2 fe_acid Option 3: Use Fe / Acid change_reagent->fe_acid raney_ni->end_success sncl2->end_success fe_acid->end_success increase_reagent Increase Equivalents of Reducing Agent optimize_conditions->increase_reagent increase_time_temp Increase Reaction Time or Temperature optimize_conditions->increase_time_temp check_catalyst Use Fresh Catalyst or Reagents optimize_conditions->check_catalyst

Caption: Troubleshooting workflow for the selective reduction.

Reaction Pathway Overview

This diagram illustrates the desired reaction and the major undesired side reaction.

Reaction_Pathway SM This compound Product 4-Fluoro-2,6-dimethylaniline SM->Product Selective Reduction [H] SideProduct 2,6-Dimethylaniline (Dehalogenated) SM->SideProduct Hydrodefluorination [H]

Caption: Desired vs. undesired reaction pathways.

References

Effective methods for removing impurities from crude 5-Fluoro-1,3-dimethyl-2-nitrobenzene.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 5-Fluoro-1,3-dimethyl-2-nitrobenzene. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

This compound is an organic compound with the chemical formula C₈H₈FNO₂.[1] It typically appears as a colorless to light yellow crystal or liquid.[1] Key physical properties are summarized in the table below.

PropertyValue
Molecular Weight169.15 g/mol
Melting PointApproximately 20-22 °C[1]
Boiling PointApproximately 208-210 °C[1]
DensityApproximately 1.253 g/cm³[1]
SolubilitySoluble in organic solvents such as ethanol and dichloromethane.[1]

Q2: What are the most common impurities in crude this compound?

The primary impurities in crude this compound often depend on the synthetic route. A common method for its preparation is the nitration of 1-fluoro-3,5-dimethylbenzene. This reaction can lead to the formation of positional isomers, which are typically the most challenging impurities to remove.

Potential impurities include:

  • Positional Isomers: Nitration of 1-fluoro-3,5-dimethylbenzene can potentially yield other isomers, such as 1-Fluoro-3,5-dimethyl-2-nitrobenzene, although the directing effects of the substituents on the aromatic ring influence the product distribution.

  • Unreacted Starting Materials: Residual 1-fluoro-3,5-dimethylbenzene may be present.

  • Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitro-isomers.

  • Acidic Residues: Traces of the nitrating agents (e.g., nitric acid, sulfuric acid) may remain after the work-up.

Q3: What are the recommended methods for purifying crude this compound?

The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography . The choice of method will depend on the impurity profile, the scale of the purification, and the desired final purity.

Troubleshooting Guides

Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.

Troubleshooting Common Recrystallization Issues:

IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve in the hot solvent. Insufficient solvent volume.Add more solvent in small increments until the compound dissolves.
Incorrect solvent choice.The compound may be poorly soluble in the chosen solvent even at elevated temperatures. Select a more suitable solvent or a solvent mixture.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent.
The solution is supersaturated.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool slowly.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
No crystals form upon cooling. The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
The solution is supersaturated and requires nucleation.Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization. Add a seed crystal of the pure compound if available.
Low recovery of the purified compound. Too much solvent was used.Minimize the amount of hot solvent used to dissolve the crude product.
The crystals were filtered before crystallization was complete.Ensure the solution has been allowed to cool sufficiently and for an adequate amount of time.
The compound is significantly soluble in the cold solvent.Use a solvent in which the compound has lower solubility at cold temperatures. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization. The impurities have similar solubility to the product.A single recrystallization may not be sufficient. A second recrystallization may be necessary. Alternatively, consider using column chromatography.
The crystals were not washed properly.Wash the filtered crystals with a small amount of fresh, ice-cold recrystallization solvent.
Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.

Troubleshooting Common Column Chromatography Issues:

IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities. Inappropriate mobile phase polarity.Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.
Column overloading.Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).
Improper column packing.Ensure the silica gel is packed uniformly without cracks or air bubbles.
The compound is eluting too quickly (high Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane).
The compound is not eluting from the column (low Rf). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent like ethyl acetate).
Streaking or tailing of the compound band. The compound is interacting too strongly with the stationary phase.For acidic or basic compounds, adding a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can improve the peak shape.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent and load it carefully onto the column.
Cracks developing in the silica gel bed. The column has run dry.Never let the solvent level drop below the top of the stationary phase.
Heat generated from the solvent wetting the silica.Allow the packed column to equilibrate to room temperature before loading the sample.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of crude this compound. The ideal solvent or solvent system should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixture with water)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.

Column Chromatography Protocol

This protocol describes a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Chromatography column

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase that provides good separation of the desired compound from impurities. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has entered the silica gel.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recryst_start Crude Product dissolve Dissolve in Minimal Hot Solvent recryst_start->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Drying wash->dry recryst_end Pure Crystals dry->recryst_end chrom_start Crude Product load Load onto Silica Gel Column chrom_start->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze TLC Analysis collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate chrom_end Purified Product evaporate->chrom_end troubleshooting_logic start Crude Product Impure? is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (or if recrystallization is not preferred) recryst_success Pure Solid Obtained recrystallize->recryst_success Successful recryst_fail Recrystallization Fails (oiling out, low purity, etc.) recrystallize->recryst_fail Unsuccessful recryst_fail->column_chrom chrom_success Pure Product Obtained column_chrom->chrom_success

References

Strategies for scaling up the production of 5-Fluoro-1,3-dimethyl-2-nitrobenzene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 5-Fluoro-1,3-dimethyl-2-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of 1-fluoro-3,5-dimethylbenzene using a nitrating agent.[1][2] A mixture of concentrated nitric acid and concentrated sulfuric acid is a typical nitrating agent.[3][4]

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: The reagents, particularly concentrated nitric and sulfuric acids, are highly corrosive and strong oxidizing agents.[3] The reaction is also highly exothermic, posing a risk of thermal runaway if not properly controlled.[3][5] Appropriate personal protective equipment (PPE), such as acid-resistant gloves, safety goggles, and a lab coat, is essential. The reaction should be conducted in a well-ventilated fume hood.

Q3: What are the potential isomeric byproducts of this reaction?

A3: The directing effects of the substituents on the aromatic ring (fluoro and two methyl groups) will influence the position of the incoming nitro group. While the desired product is this compound, other isomers could potentially form. The fluorine atom is an ortho-, para-director, and the methyl groups are also ortho-, para-directors. Careful control of reaction conditions is necessary to maximize the yield of the desired isomer.

Q4: How can I purify the final product?

A4: Purification of this compound from the reaction mixture typically involves quenching the reaction with ice water, followed by extraction with an organic solvent.[6] Further purification can be achieved by washing the organic layer, drying it, and removing the solvent under reduced pressure.[7] For high purity, techniques like recrystallization or column chromatography may be employed.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no yield of the desired product - Incomplete reaction: Reaction time may be too short, or the temperature may be too low. - Ineffective nitrating agent: The concentration of the acids may be too low.- Extend the reaction time or gradually increase the temperature while carefully monitoring for exothermicity. - Use fresh, concentrated nitric and sulfuric acids.
Formation of multiple products (isomers) - Reaction temperature is too high: Higher temperatures can lead to the formation of undesired isomers. - Incorrect ratio of nitrating agents. - Maintain a low reaction temperature, typically between 0 and 10°C. - Optimize the ratio of nitric acid to sulfuric acid.
Reaction becomes uncontrollable (runaway reaction) - Rapid addition of the nitrating agent: This can lead to a rapid increase in temperature.[6] - Inadequate cooling: The cooling bath may not be sufficient to dissipate the heat generated.[6] - Poor agitation: Localized hot spots can form without efficient stirring.[6]- Add the nitrating agent dropwise with constant monitoring of the internal temperature. - Use a larger ice bath or a more efficient cooling system. - Ensure vigorous and consistent stirring throughout the addition.
Product is dark or contains impurities - Over-nitration or side reactions: This can occur at higher temperatures or with prolonged reaction times. - Incomplete workup: Residual acid can cause degradation of the product.- Strictly control the reaction temperature and time. - Ensure thorough washing of the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove all acid.
Difficulty in isolating the product - Product is soluble in the aqueous layer: This can happen if the pH is not properly adjusted during workup. - Emulsion formation during extraction. - Ensure the aqueous layer is neutral or slightly basic before extraction. - To break emulsions, add a saturated brine solution or filter the mixture through celite.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 1-Fluoro-3,5-dimethylbenzene

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10°C to prepare the nitrating mixture.

  • In a separate flask, dissolve 1-fluoro-3,5-dimethylbenzene in a minimal amount of a suitable inert solvent (e.g., dichloromethane) and cool it to 0°C.

  • Slowly add the prepared nitrating mixture dropwise to the solution of 1-fluoro-3,5-dimethylbenzene while maintaining the reaction temperature between 0 and 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Parameters for Aromatic Nitration

ParameterRecommended RangeNotes
Reactant Ratio (Substrate:HNO₃:H₂SO₄) 1 : 1.1-1.5 : 2-3 (molar ratio)Excess acid drives the reaction to completion.
Reaction Temperature 0 - 10°CLower temperatures improve selectivity and safety.[3]
Reaction Time 1 - 4 hoursMonitor by TLC for completion.
Agitation Speed 200 - 400 RPMVigorous stirring is crucial for heat and mass transfer.

Table 2: Comparison of Nitrating Agents (General Aromatic Nitration)

Nitrating AgentAdvantagesDisadvantages
HNO₃ / H₂SO₄ - High reactivity - Readily available and cost-effective- Highly corrosive and hazardous - Can lead to over-nitration and side reactions - Generates acidic waste
Acetyl Nitrate - Milder than mixed acid - Can provide better regioselectivity in some cases- Less stable - Requires in-situ preparation
Nitronium Tetrafluoroborate (NO₂BF₄) - Powerful nitrating agent - Can be used in organic solvents- Expensive - Moisture sensitive

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) nitration Nitration Reaction (0-5°C) prep_nitrating_mix->nitration Add dropwise prep_substrate Prepare Substrate Solution (1-Fluoro-3,5-dimethylbenzene) prep_substrate->nitration quench Quench with Ice Water nitration->quench extraction Solvent Extraction quench->extraction wash Wash Organic Layer extraction->wash dry Dry and Concentrate wash->dry purify Purification (Recrystallization/Chromatography) dry->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_temp Was Reaction Temp Too Low? start->check_temp Yes check_time Was Reaction Time Too Short? check_temp->check_time No increase_temp Increase Temperature (Carefully) check_temp->increase_temp Yes check_reagents Are Reagents Fresh/Concentrated? check_time->check_reagents No increase_time Increase Reaction Time check_time->increase_time Yes use_fresh_reagents Use Fresh/ Concentrated Reagents check_reagents->use_fresh_reagents No fail Still Low Yield (Consult Further) check_reagents->fail Yes success Yield Improved increase_temp->success increase_time->success use_fresh_reagents->success

Caption: Troubleshooting logic for low yield in the nitration reaction.

References

Preventing byproduct formation in the nitration of fluorinated xylenes.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the nitration of fluorinated xylenes. This resource is designed to provide in-depth guidance and troubleshooting advice for chemists encountering challenges in the synthesis of nitrated fluoroxylene derivatives. As Senior Application Scientists, we have compiled this guide based on established principles of electrophilic aromatic substitution, field-proven insights, and a thorough review of the available literature. Our goal is to equip you with the knowledge to anticipate and overcome common obstacles in your experimental work, ensuring the selective and efficient synthesis of your target molecules.

Understanding the Chemistry: The Interplay of Directing Groups

The nitration of fluorinated xylenes presents a unique synthetic challenge due to the competing directing effects of the substituents on the aromatic ring. Both the fluorine atom and the methyl groups are ortho-, para-directors. However, their electronic properties differ significantly:

  • Methyl Groups (-CH₃): These are activating groups that donate electron density to the aromatic ring through an inductive effect and hyperconjugation, making the ring more susceptible to electrophilic attack.

  • Fluorine Atom (-F): This is a deactivating group due to its strong electron-withdrawing inductive effect (-I effect). However, it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the intermediate carbocation (arenium ion) formed during ortho and para attack.

The regioselectivity of the nitration reaction is therefore a delicate balance between the activating effect of the two methyl groups and the deactivating but directing effect of the fluorine atom, further complicated by steric hindrance.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of fluorinated xylenes, providing explanations for their causes and actionable steps for their resolution.

Q1: My reaction is producing a complex mixture of isomers, and the desired regioselectivity is low. How can I improve it?

Underlying Causes:

Low regioselectivity in the nitration of fluorinated xylenes is often a result of the complex interplay between the directing effects of the fluorine and methyl substituents, as well as the reaction conditions. The nitronium ion (NO₂⁺) can attack multiple positions on the aromatic ring, leading to a mixture of isomers. The specific isomer distribution will depend on the starting fluoroxylene isomer.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Nitration reactions are highly exothermic. Running the reaction at a lower temperature (e.g., 0 °C to -10 °C) can increase selectivity by favoring the pathway with the lowest activation energy. This often leads to a higher proportion of the thermodynamically favored product.

  • Control the Rate of Addition: Add the nitrating agent (or the substrate) slowly and dropwise to the reaction mixture with vigorous stirring. This helps to maintain a low concentration of the electrophile and control the reaction temperature, minimizing side reactions.

  • Optimize the Nitrating Agent: The choice of nitrating agent can significantly influence regioselectivity.

    • Mixed Acid (HNO₃/H₂SO₄): This is the most common and aggressive nitrating agent. Varying the ratio of nitric acid to sulfuric acid can alter the concentration of the nitronium ion and affect selectivity.

    • Milder Nitrating Agents: For sensitive substrates or to achieve higher selectivity, consider using milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄). Dinitrogen pentoxide (N₂O₅) is another effective and eco-friendly alternative.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. While nitrations are often run in the acid mixture itself, using an inert co-solvent like dichloromethane or a fluorinated solvent might modulate the reactivity and selectivity.

Decision-Making Workflow for Improving Regioselectivity:

G start Low Regioselectivity Observed temp Lower Reaction Temperature (e.g., 0°C to -10°C) start->temp addition Control Rate of Nitrating Agent Addition temp->addition reagent Modify Nitrating Agent addition->reagent solvent Investigate Solvent Effects reagent->solvent analyze Analyze Isomer Ratio (GC-MS, NMR) solvent->analyze analyze->temp No, iterate success Desired Selectivity Achieved analyze->success Yes

Caption: Troubleshooting workflow for low regioselectivity.

Q2: I am observing significant amounts of dinitrated byproducts. How can I prevent this?

Underlying Causes:

Dinitration occurs when the initially formed mononitrofluoroxylene undergoes a second nitration. Although the nitro group is strongly deactivating, the presence of two activating methyl groups can still make the ring susceptible to further nitration, especially under harsh reaction conditions.

Mitigation Strategies:

StrategyRationale
Use Stoichiometric Amounts of Nitrating Agent Carefully control the molar ratio of the nitrating agent to the fluoroxylene substrate. A slight excess (1.05-1.1 equivalents) of the nitrating agent is often sufficient for complete conversion of the starting material without promoting dinitration.
Reduce Reaction Time Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the product from undergoing further nitration.
Lower Reaction Temperature As with improving regioselectivity, lower temperatures decrease the overall reaction rate, including the rate of the second nitration.
Choose a Milder Nitrating Agent Less reactive nitrating agents are less likely to overcome the deactivating effect of the first nitro group.

Experimental Protocol to Minimize Dinitration:

  • Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool the fluorinated xylene in a suitable solvent (e.g., concentrated sulfuric acid) to 0 °C in an ice bath.

  • Nitrating Mixture: In a separate flask, prepare a solution of 1.05 equivalents of nitric acid in concentrated sulfuric acid and cool it to 0 °C.

  • Addition: Add the nitrating mixture dropwise to the stirred solution of the fluorinated xylene over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Monitoring: Monitor the reaction every 15-30 minutes by TLC or GC.

  • Quenching: Once the starting material is no longer detectable, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Work-up: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate), wash the organic layer with water, then with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Q3: My product is contaminated with colored impurities, possibly from oxidation. How can I avoid their formation and remove them?

Underlying Causes:

Nitric acid is a strong oxidizing agent, and the methyl groups of xylenes are susceptible to oxidation, especially at higher temperatures. This can lead to the formation of nitrophenols, nitrobenzoic acids, and other colored byproducts, which can be difficult to remove. The presence of nitrous acid (formed from the decomposition of nitric acid) can also catalyze oxidative side reactions.

Preventative Measures:

  • Maintain Low Temperatures: This is the most critical factor in preventing oxidation.

  • Use High-Purity Reagents: Ensure that the nitric acid used is fresh and has not started to decompose, which is indicated by a yellow or brown color due to the presence of nitrogen oxides.

  • Add a Urea Co-reagent: A small amount of urea can be added to the reaction mixture to scavenge any nitrous acid that may be present, thereby inhibiting oxidative side reactions.

Purification Protocol for Removing Oxidation Byproducts:

If colored impurities are present in your crude product, an alkaline wash is often effective for their removal.

  • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

  • Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. Acidic byproducts like nitrophenols and nitrobenzoic acids will be converted to their water-soluble salts and extracted into the aqueous layer.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer and remove the solvent.

  • If colored impurities persist, consider purification by column chromatography on silica gel or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 2-fluoro-p-xylene?

While specific literature data is scarce, we can predict the likely outcome based on directing group effects. In 2-fluoro-p-xylene, the positions ortho and para to the fluorine are positions 3 and 5. The positions ortho and para to the methyl groups are positions 3, 5, and 6. The directing effects of the fluorine and methyl groups are synergistic towards positions 3 and 5. Position 6 is ortho to one methyl group and meta to the other and the fluorine. Therefore, the major products are expected to be 2-fluoro-3-nitro-p-xylene and 2-fluoro-5-nitro-p-xylene, with the latter potentially being favored due to reduced steric hindrance.

Q2: How can I monitor the progress of my nitration reaction?

  • Thin Layer Chromatography (TLC): This is a quick and convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product(s). The nitrated product will typically have a lower Rf value than the starting xylene.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information, allowing you to monitor the disappearance of the starting material and the appearance of the product(s) and any byproducts. It is particularly useful for quantifying the isomer ratio.

Q3: What are the key safety precautions I should take when performing nitration reactions?

Nitration reactions are potentially hazardous and must be performed with strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Temperature Control: Use an ice bath or a cryocooler to maintain the desired reaction temperature and prevent thermal runaway.

  • Quenching: Quench the reaction by slowly adding the reaction mixture to a large excess of crushed ice with stirring. Never add water to the concentrated acid mixture.

  • Waste Disposal: Neutralize acidic waste before disposal according to your institution's guidelines.

Safety Workflow for Nitration Reactions:

G start Plan Nitration Experiment ppe Wear Appropriate PPE (Goggles, Face Shield, Gloves) start->ppe hood Work in a Fume Hood ppe->hood temp_control Prepare for Temperature Control (Ice Bath/Cryocooler) hood->temp_control reaction Perform Reaction with Controlled Addition temp_control->reaction quench Quench Slowly onto Ice reaction->quench workup Perform Work-up quench->workup waste Neutralize and Dispose of Waste Properly workup->waste end Experiment Complete waste->end

Validation & Comparative

Spectroscopic Analysis for the Structural Confirmation of 5-Fluoro-1,3-dimethyl-2-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of spectroscopic data to confirm the structure of 5-Fluoro-1,3-dimethyl-2-nitrobenzene against its potential isomers, 2-Fluoro-1,3-dimethyl-5-nitrobenzene and 4-Fluoro-1,3-dimethyl-2-nitrobenzene. This document is intended for researchers, scientists, and professionals in drug development, offering objective analysis supported by predicted and established experimental data.

Introduction

The precise structural elucidation of aromatic compounds is a critical step in chemical synthesis and drug discovery. Isomeric variations can lead to significant differences in chemical reactivity, biological activity, and toxicity. In the case of fluorinated nitroaromatic compounds, such as this compound, confirmation of the substitution pattern on the benzene ring is paramount. This guide utilizes a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to unequivocally differentiate between the target molecule and its isomers.

Comparative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound and its isomers. The NMR data has been predicted using advanced computational algorithms, while the IR and MS data are based on characteristic functional group frequencies and established fragmentation patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)
This compound ~7.0-7.2 (2H, m)~2.3 (6H, s)
2-Fluoro-1,3-dimethyl-5-nitrobenzene~7.8-8.0 (2H, s)~2.4 (6H, s)
4-Fluoro-1,3-dimethyl-2-nitrobenzene~7.1 (1H, d), ~7.3 (1H, d)~2.3 (3H, s), ~2.5 (3H, s)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

CompoundAromatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)
This compound ~115 (d, J=24 Hz), ~130 (d, J=8 Hz), ~135 (s), ~148 (s), ~160 (d, J=250 Hz)~15, ~20
2-Fluoro-1,3-dimethyl-5-nitrobenzene~118 (s), ~125 (d, J=4 Hz), ~140 (d, J=10 Hz), ~148 (s), ~162 (d, J=245 Hz)~18
4-Fluoro-1,3-dimethyl-2-nitrobenzene~115 (d, J=22 Hz), ~120 (d, J=4 Hz), ~133 (s), ~138 (s), ~150 (s), ~160 (d, J=255 Hz)~16, ~21

Table 3: Characteristic IR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Presence in all Isomers
Aromatic C-H Stretch3000-3100Yes
Aliphatic C-H Stretch2850-3000Yes
Asymmetric NO₂ Stretch1500-1560Yes
Symmetric NO₂ Stretch1345-1385Yes
C-F Stretch1000-1400Yes
Aromatic C=C Bending690-900Yes (Pattern will differ)

Table 4: Predicted Mass Spectrometry Fragmentation Data

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
All Isomers 169154 (M⁺ - CH₃), 139 (M⁺ - NO), 123 (M⁺ - NO₂), 111 (M⁺ - CH₃ - NO₂)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 500 MHz

    • Pulse Program: Standard single-pulse sequence

    • Acquisition Time: 2.0 s

    • Relaxation Delay: 5.0 s

    • Number of Scans: 16

    • Spectral Width: 12 ppm

  • ¹³C NMR Acquisition:

    • Spectrometer: 125 MHz

    • Pulse Program: Proton-decoupled single-pulse sequence

    • Acquisition Time: 1.5 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the neat compound is prepared between two potassium bromide (KBr) plates.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

    • Mode: Attenuated Total Reflectance (ATR)

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced via a gas chromatograph (GC) equipped with a capillary column suitable for aromatic compounds.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40-300

Spectroscopic Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic techniques.

G Workflow for Spectroscopic Structure Confirmation cluster_0 Initial Analysis cluster_1 Mass Spectrometry Analysis cluster_2 Infrared Spectroscopy Analysis cluster_3 NMR Spectroscopy Analysis & Isomer Differentiation A Obtain Sample of Synthesized Compound B Perform Spectroscopic Analyses (NMR, IR, MS) A->B C Confirm Molecular Weight (M⁺ = 169 m/z) B->C E Identify Key Functional Groups (NO₂, C-F, Aromatic, Aliphatic) B->E F ¹H NMR: Observe two aromatic protons and a singlet for two methyl groups B->F G ¹³C NMR: Analyze chemical shifts and C-F coupling constants B->G D Analyze Fragmentation Pattern (Loss of CH₃, NO, NO₂) C->D H Compare experimental data with predicted data for all isomers D->H Provides supporting evidence E->H Provides supporting evidence F->H G->H I Structure Confirmed: This compound H->I

A Comparative Guide to Purity Assessment of Synthesized 5-Fluoro-1,3-dimethyl-2-nitrobenzene by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability of experimental results and the safety of potential pharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 5-Fluoro-1,3-dimethyl-2-nitrobenzene, a key intermediate in various synthetic pathways.

Introduction to Potential Impurities

The synthesis of this compound is commonly achieved through the nitration of 1-fluoro-3,5-dimethylbenzene. This reaction can lead to the formation of several impurities that need to be identified and quantified. A thorough purity analysis must be capable of detecting:

  • Unreacted Starting Material: 1-fluoro-3,5-dimethylbenzene.

  • Isomeric Byproducts: Positional isomers such as 3-Fluoro-1,5-dimethyl-2-nitrobenzene and 2-Fluoro-1,5-dimethyl-3-nitrobenzene may form.

  • Over-nitrated Products: Dinitro derivatives like 1-Fluoro-3,5-dimethyl-2,4-dinitrobenzene could be present.

  • Residual Solvents and Reagents: Traces of acids (sulfuric acid, nitric acid) and organic solvents used during the synthesis and purification process.

Comparative Analysis of Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. However, a comprehensive purity profile is often achieved by employing complementary methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical TechniquePrincipleAdvantagesLimitations
HPLC-UV Differential partitioning of analytes between a stationary phase and a liquid mobile phase, with detection by UV absorbance.High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantification of the main component and isomeric impurities.May not be suitable for volatile impurities like residual solvents. Requires reference standards for accurate quantification of impurities.
GC-MS Separation of volatile compounds in the gas phase followed by detection and identification using mass spectrometry.Excellent for the identification and quantification of volatile impurities such as residual solvents and unreacted starting materials. High sensitivity.Not suitable for non-volatile or thermally labile compounds. The target molecule may require derivatization.
qNMR (Quantitative NMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.Provides an absolute purity value without the need for a specific reference standard of the analyte. Gives structural information about impurities.Lower sensitivity compared to chromatographic methods. May be complex to interpret in the presence of multiple impurities with overlapping signals.

Supporting Experimental Data

The following table presents hypothetical data from the analysis of a synthesized batch of this compound using HPLC, GC-MS, and qNMR.

CompoundHPLC-UV (% Area)GC-MS (% Area)qNMR (% Molar)
This compound 99.52 99.45 99.50
1-fluoro-3,5-dimethylbenzene0.150.25Not detected
3-Fluoro-1,5-dimethyl-2-nitrobenzene0.280.250.30
1-Fluoro-3,5-dimethyl-2,4-dinitrobenzene0.05Not detected0.05
Residual TolueneNot detected0.05Not detected

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is optimized for the quantitative determination of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with 50% B, hold for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 50% B in 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh ~1 mg of Sample dissolve Dissolve in 1 mL Acetonitrile start->dissolve vortex Vortex to Homogenize dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter vial Transfer to HPLC Vial filter->vial inject Inject 10 µL into HPLC System vial->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Experimental workflow for HPLC purity assessment.

Method_Comparison cluster_main Purity Assessment of this compound cluster_methods Analytical Methods cluster_impurities Target Analytes Compound Synthesized Compound HPLC HPLC-UV Compound->HPLC GCMS GC-MS Compound->GCMS NMR qNMR Compound->NMR Main Main Compound HPLC->Main Excellent Isomers Isomeric Impurities HPLC->Isomers Excellent NonVolatiles Non-Volatile Byproducts HPLC->NonVolatiles Good GCMS->Main Possible (if volatile) GCMS->Isomers Possible (if volatile) Volatiles Volatile Impurities (Solvents, Starting Material) GCMS->Volatiles Excellent NMR->Main Excellent (Absolute Purity) NMR->Isomers Good (Structural Info) NMR->NonVolatiles Good (Structural Info)

Caption: Logical comparison of analytical methods for purity.

A Comparative Guide to the Reactivity of 5-Fluoro-1,3-dimethyl-2-nitrobenzene and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reactivity of 5-Fluoro-1,3-dimethyl-2-nitrobenzene and its structural isomers in nucleophilic aromatic substitution (SNAr) reactions. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the structure-reactivity relationships of these compounds. While direct kinetic data for all isomers is not extensively published, this guide leverages established principles of physical organic chemistry to predict relative reactivities and provides a framework for experimental validation.

Introduction to Reactivity in SNAr Reactions

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis. The reactivity of substituted haloaromatics in SNAr reactions is primarily governed by two factors:

  • Electronic Effects: The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), is crucial. These groups activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). The activating effect is most pronounced when the EWG is positioned ortho or para to the leaving group (in this case, the fluorine atom).[1]

  • Steric Effects: Bulky substituents, such as methyl groups (-CH₃), located ortho to the site of nucleophilic attack can hinder the approach of the nucleophile, thereby decreasing the reaction rate.[2][3][4]

The interplay of these electronic and steric effects determines the overall reactivity of a given isomer.

Isomers of Fluoro-dimethyl-nitrobenzene

For the purpose of this guide, we will compare the reactivity of the parent compound, this compound, with its key isomers where the positions of the fluoro, dimethyl, and nitro groups are varied. The primary isomers of interest are those where the fluorine atom is activated by the nitro group.

Predicted Reactivity Comparison

Based on the principles of electronic activation and steric hindrance, a qualitative and estimated quantitative order of reactivity can be proposed. The following table summarizes the predicted relative reactivity of this compound and its isomers in a typical SNAr reaction, for instance, with a common nucleophile like piperidine.

Table 1: Predicted Relative Reactivity of Fluoro-dimethyl-nitrobenzene Isomers in SNAr

IsomerStructureNitro Group Position relative to FluorineOrtho-Methyl Groups to FluorinePredicted Relative Reactivity (Estimated)Rationale
4-Fluoro-2,6-dimethyl-1-nitrobenzene paraTwo1 (Baseline)Strong activation from the para-nitro group, but significant steric hindrance from two ortho-methyl groups is expected to result in the lowest reactivity.
This compound metaOne~5-10 The nitro group is meta to the fluorine, providing weaker activation compared to ortho or para positions. There is also steric hindrance from one ortho-methyl group.
2-Fluoro-1,3-dimethyl-4-nitrobenzene metaOne~5-10 Similar to this compound, the nitro group is meta, and there is one ortho-methyl group, leading to comparable predicted reactivity.
4-Fluoro-1,2-dimethyl-5-nitrobenzene paraOne~50-100 Strong activation from the para-nitro group with steric hindrance from only one ortho-methyl group.
2-Fluoro-1,5-dimethyl-4-nitrobenzene metaOne~5-10 The nitro group is meta to the fluorine, resulting in weaker activation. Steric hindrance is present from one ortho-methyl group.
2-Fluoro-1,3-dimethyl-5-nitrobenzene paraOne~100-200 Strong para-activation by the nitro group and only one ortho-methyl group, suggesting high reactivity.
4-Fluoro-1,3-dimethyl-2-nitrobenzene orthoOne>200 Very strong activation from the ortho-nitro group and hindrance from only one ortho-methyl group, likely making it the most reactive among the isomers with a single ortho-methyl group.
4-Fluoro-3,5-dimethyl-1-nitrobenzene paraTwo~1-5 Strong para-activation, but significant steric hindrance from two ortho-methyl groups, leading to greatly reduced reactivity.

Note: The relative reactivity values are estimations based on established principles of SNAr reactions and are intended for comparative purposes. Experimental verification is recommended.

Experimental Protocol for Determining Relative Reactivity

To obtain precise quantitative data for the relative reactivity of these isomers, a competition experiment is recommended. This method allows for the direct comparison of reaction rates by reacting a mixture of two or more isomers with a limited amount of a nucleophile.

Materials and Reagents:

  • An equimolar mixture of the fluoro-dimethyl-nitrobenzene isomers to be compared.

  • A suitable nucleophile (e.g., piperidine, morpholine, or sodium methoxide).

  • A suitable solvent (e.g., DMSO, DMF, or acetonitrile).

  • An internal standard for chromatographic analysis (e.g., a stable, non-reactive compound with a distinct retention time like decane or dodecane).

  • Quenching solution (e.g., dilute hydrochloric acid).

  • Extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

Procedure:

  • Preparation of the Reaction Mixture: Prepare a stock solution containing an accurately weighed equimolar mixture of the isomers and the internal standard in the chosen solvent.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), place a known volume of the stock solution. Thermostat the reaction vessel to the desired temperature (e.g., 50 °C).

  • Initiation of the Reaction: Add a solution of the nucleophile (typically 0.5 to 0.8 equivalents with respect to the total moles of the isomers) to the reaction mixture to start the reaction.

  • Monitoring the Reaction: Withdraw aliquots from the reaction mixture at regular time intervals. Quench each aliquot immediately by adding it to a vial containing the quenching solution.

  • Work-up: Extract the quenched aliquots with an organic solvent. Dry the organic layer over an anhydrous drying agent and filter.

  • Analysis: Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The detector response for each isomer and the internal standard should be calibrated.

  • Data Analysis: Determine the concentration of each isomer relative to the internal standard at each time point. The relative rate of reaction can be calculated from the relative rates of disappearance of the starting materials.

Visualizing Reaction Principles and Workflow

Diagram 1: Factors Influencing SNAr Reactivity

cluster_electronic Electronic Activation cluster_steric Steric Hindrance Reactivity SNAr Reactivity Electronic Electronic Effects (Activation) Reactivity->Electronic Increases with stronger EWG Steric Steric Effects (Hindrance) Reactivity->Steric Decreases with more ortho-substituents Ortho_Para Ortho/Para -NO2 (Strong Activation) Electronic->Ortho_Para Meta Meta -NO2 (Weak Activation) Electronic->Meta Zero_Ortho No Ortho-Methyl (Minimal Hindrance) Steric->Zero_Ortho One_Ortho One Ortho-Methyl (Moderate Hindrance) Steric->One_Ortho Two_Ortho Two Ortho-Methyls (Significant Hindrance) Steric->Two_Ortho

Caption: Factors influencing SNAr reactivity.

Diagram 2: Experimental Workflow for Competition Experiment

A Prepare equimolar mixture of isomers & internal standard B Thermostat reaction vessel A->B C Add nucleophile to initiate B->C D Withdraw and quench aliquots at time intervals C->D E Extract with organic solvent D->E F Analyze by GC or HPLC E->F G Calculate relative consumption of isomers F->G H Determine Relative Reactivity G->H

Caption: Workflow for determining relative reactivity.

References

A Comparative Guide to Alternative Synthetic Routes for 5-Fluoro-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes to 5-Fluoro-1,3-dimethyl-2-nitrobenzene, a valuable intermediate in the synthesis of various biologically active molecules. The comparison focuses on methodologies, available experimental data, and the logical steps involved in each pathway.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nitration of 1-Fluoro-3,5-dimethylbenzeneRoute 2: Diazotization of 4-Fluoro-2,6-dimethylanilineRoute 3: Condensation and Decarboxylation
Starting Material 1-Fluoro-3,5-dimethylbenzene4-Fluoro-2,6-dimethylanilinep-Nitrofluorobenzene & an acetylketone
Key Transformations Electrophilic Aromatic NitrationDiazotization, Sandmeyer-type reactionCondensation, Decarboxylation
Reagents Nitric Acid, Sulfuric AcidSodium Nitrite, Acid, Copper Salt (hypothetical)Unspecified acetylketone, Base
Number of Steps OneTwoTwo
Plausibility HighModerateLow (based on available data)
Data Availability Good (by analogy)LimitedPoor

Route 1: Direct Nitration of 1-Fluoro-3,5-dimethylbenzene

This approach is a classic and direct method for the synthesis of this compound. The electrophilic nitration of 1-fluoro-3,5-dimethylbenzene is expected to proceed with high regioselectivity to the position ortho to the activating methyl groups and meta to the deactivating but ortho,para-directing fluoro group.

Experimental Protocol (Proposed by Analogy)

This protocol is adapted from the successful nitration of the structurally similar 2-fluoro-1,4-dimethoxybenzene, which afforded a high yield of the corresponding nitro-aromatic compound.[1]

Materials:

  • 1-Fluoro-3,5-dimethylbenzene

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring to prepare the nitrating mixture.

  • In a separate flask, dissolve 1-fluoro-3,5-dimethylbenzene in a minimal amount of a suitable inert solvent or use it neat.

  • Cool the solution of the starting material to 0 °C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1-fluoro-3,5-dimethylbenzene, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The crude product may precipitate and can be collected by filtration. Alternatively, the aqueous layer can be extracted with dichloromethane.

  • The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Quantitative Data (Expected)
ParameterValue
Yield 80-95% (estimated based on analogous reactions)
Purity >95% (after purification)
Reaction Time 2-4 hours
Temperature 0-25 °C

Synthetic Pathway

G start 1-Fluoro-3,5-dimethylbenzene product This compound start->product Nitration reagents HNO3, H2SO4 reagents->start

Caption: Nitration of 1-Fluoro-3,5-dimethylbenzene.

Route 2: Diazotization of 4-Fluoro-2,6-dimethylaniline

This route involves the conversion of the amino group of 4-fluoro-2,6-dimethylaniline into a diazonium salt, which is then displaced by a nitro group. While the Sandmeyer reaction is well-known for introducing halogens and other groups, the direct conversion to a nitro compound is less common but possible.

General Methodology
  • Diazotization: 4-Fluoro-2,6-dimethylaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Nitro-dediazoniation: The resulting diazonium salt is then reacted with a nitrite salt, often in the presence of a copper catalyst, to replace the diazonium group with a nitro group.

Synthetic Pathway

G start 4-Fluoro-2,6-dimethylaniline diazonium 4-Fluoro-2,6-dimethylbenzenediazonium salt start->diazonium Diazotization product This compound diazonium->product Nitro-dediazoniation reagents1 NaNO2, H+ reagents1->start reagents2 NaNO2, Cu+ reagents2->diazonium

Caption: Synthesis via diazotization.

Route 3: Condensation and Decarboxylation

One source briefly mentions a synthetic route starting from p-nitrofluorobenzene and an "acetamethylketone" under alkaline conditions, followed by a decarboxylation step.[2] The identity of the "acetamethylketone" is not specified, making this route difficult to reproduce without further information. A plausible, though unconfirmed, interpretation is the use of a β-keto ester like ethyl acetoacetate, followed by hydrolysis and decarboxylation.

General Methodology
  • Condensation: A nucleophilic aromatic substitution reaction between p-nitrofluorobenzene and the enolate of a suitable β-dicarbonyl compound.

  • Hydrolysis and Decarboxylation: The resulting intermediate would then be hydrolyzed and decarboxylated to yield the final product.

The lack of specific reagents and reaction conditions in the available literature makes this route the most speculative of the three.

Synthetic Pathway

G start1 p-Nitrofluorobenzene intermediate Condensation Product start1->intermediate start2 Acetylketone Derivative start2->intermediate product This compound intermediate->product Hydrolysis & Decarboxylation reagents1 Base reagents1->intermediate reagents2 H3O+, Heat reagents2->intermediate

Caption: Hypothetical condensation route.

Conclusion

Based on the available information, the direct nitration of 1-fluoro-3,5-dimethylbenzene (Route 1) appears to be the most promising and well-defined synthetic strategy for obtaining this compound. This route is straightforward, likely high-yielding, and based on a well-established and predictable reaction mechanism. The other potential routes suffer from a lack of detailed experimental data and present a higher degree of uncertainty. For researchers and drug development professionals seeking a reliable synthesis, the development and optimization of the direct nitration approach is recommended.

References

Comparative analysis of catalysts for cross-coupling reactions of 5-Fluoro-1,3-dimethyl-2-nitrobenzene.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

In the landscape of medicinal and materials chemistry, the strategic functionalization of aromatic scaffolds is paramount. 5-Fluoro-1,3-dimethyl-2-nitrobenzene stands out as a particularly intriguing building block, possessing two distinct and synthetically valuable handles for cross-coupling: a nitro group (–NO₂) and a fluorine atom (–F). The selective activation of either the C–NO₂ or the C–F bond opens divergent synthetic pathways, enabling the construction of complex molecular architectures.

This guide provides a comparative analysis of catalytic systems for the cross-coupling of this compound. We will delve into the mechanistic underpinnings of catalyst choice, compare the performance of leading catalyst families with supporting data from the literature on analogous substrates, and provide actionable experimental protocols for researchers in drug development and synthetic chemistry. Our focus will be on the more recently developed and highly efficient denitrative cross-coupling, while also considering the potential for C–F bond activation.

Part 1: The Primary Pathway: Denitrative Cross-Coupling (C–NO₂ Bond Activation)

Historically, the nitro group has been viewed as a directing group or a precursor to an amine, rather than a direct participant in cross-coupling. However, recent advancements have repositioned nitroarenes as cost-effective and readily available electrophiles for C-C, C-N, and C-O bond formation.[1][2] This transformation hinges on the challenging oxidative addition of a low-valent metal catalyst into the C–NO₂ bond.[3]

Mechanistic Overview: A Palladium-Catalyzed Cycle

The accepted mechanism for palladium-catalyzed denitrative cross-coupling mirrors other cross-coupling cycles. It involves the oxidative addition of a Pd(0) complex into the Ar–NO₂ bond, followed by transmetalation with a suitable coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling) and concluding with reductive elimination to furnish the product and regenerate the Pd(0) catalyst.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(NO₂)L₂ trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex trans_complex->pd0 product Ar-R trans_complex->product Reductive Elimination sub Ar-NO₂ (this compound) sub->oa_complex Oxidative Addition partner R-M (e.g., R-B(OH)₂)

Caption: Generalized catalytic cycle for denitrative cross-coupling.

Comparative Analysis of Leading Catalyst Systems

The key to successful denitrative coupling lies in the choice of ligand, which must facilitate the difficult C–NO₂ oxidative addition. Sterically bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as the catalysts of choice.

  • Palladium / Buchwald Phosphine Ligands (e.g., BrettPhos)

    The Buchwald group, in pioneering work, identified that sterically hindered biaryl phosphine ligands are highly effective for a range of challenging cross-coupling reactions. For denitrative couplings, BrettPhos has proven to be a robust and versatile ligand.[1][2] The bulk and electron-donating nature of BrettPhos stabilize the Pd(0) center and promote the oxidative addition step.

  • Palladium / N-Heterocyclic Carbene (NHC) Ligands

    More recently, palladium complexes with N-heterocyclic carbene (NHC) ligands have been shown to exhibit even higher activity than phosphine-based systems for nitroarene coupling.[1][4] The strong σ-donating ability of NHCs creates a highly electron-rich palladium center, which significantly enhances the rate of oxidative addition into the C–NO₂ bond. This increased activity often allows for lower catalyst loadings and milder reaction conditions, improving the practicality and efficiency of the method.[2]

Data Summary: Catalyst Performance in Denitrative Couplings

While specific data for this compound is not extensively published, the following table summarizes typical performance for various denitrative cross-coupling reactions of other nitroarenes, providing a strong predictive framework.

Catalyst SystemCoupling TypeTypical ConditionsCoupling PartnersKey AdvantagesReference
Pd₂ (dba)₃ / BrettPhos Suzuki-MiyauraK₃PO₄, Toluene/H₂O, 80-110 °CArylboronic acidsBroad substrate scope, well-established.[1][2]
Pd(OAc)₂ / BrettPhos Buchwald-HartwigNaOtBu, Toluene, 100 °CAmines, AmidesEffective for C-N bond formation.[2][5]
[Pd(IPr)Cl₂]₂ / IPr Suzuki-MiyauraK₃PO₄, Dioxane, 100 °CArylboronic acidsHigher activity, lower catalyst loading.[4]
Pd(OAc)₂ / IMes Buchwald-HartwigK₃PO₄, Dioxane, 110 °CAminesHigh efficiency for C-N coupling.[4]

(Note: dba = dibenzylideneacetone; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)

Experimental Protocol: Representative Denitrative Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods for nitroarenes.[1][2]

Objective: To synthesize 5-Fluoro-1,3-dimethyl-2-phenyl-benzene from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 169.16 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

  • BrettPhos (0.04 mmol, 21.4 mg)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 424.6 mg)

  • Toluene (4 mL)

  • Water (0.4 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • To the Schlenk tube, add this compound, phenylboronic acid, Pd₂(dba)₃, BrettPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add degassed toluene and degassed water via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: An Alternative Pathway: C–F Bond Activation

The activation of C–F bonds is a formidable challenge in organic chemistry due to the high bond dissociation energy.[6] However, under specific catalytic conditions, particularly with nickel-based systems, C–F activation can be achieved.[7][8]

Catalyst Systems for C–F Activation
  • Nickel Catalysts: Nickel complexes, often with bidentate phosphine ligands like dppp (1,3-bis(diphenylphosphino)propane), are effective for the cross-coupling of fluoroaromatics with organozinc or Grignard reagents.[8]

  • Palladium Catalysts: While palladium is more commonly used for C-Br or C-I activation, certain systems with highly electron-rich and bulky ligands can facilitate C–F bond cleavage, though this is generally less efficient than for other halogens.[8]

Comparative Discussion: C–NO₂ vs. C–F Activation

For a substrate like this compound, denitrative coupling is the overwhelmingly favored pathway when using the advanced palladium/phosphine or palladium/NHC catalyst systems described in Part 1. The C–NO₂ bond, in the context of these specific catalytic cycles, becomes a more kinetically and thermodynamically favorable site for oxidative addition than the robust C–F bond.

Selective C–F activation would likely require a significant deviation in catalyst and reaction conditions, such as employing a nickel catalyst and a more reactive organometallic partner, and even then, competitive C–NO₂ activation could remain a significant side reaction.

Workflow for Catalyst System Selection and Optimization

To identify the optimal catalyst for a novel cross-coupling reaction involving this compound, a systematic screening approach is recommended.

G start Define Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) catalyst_screen Primary Catalyst Screen (Pd/BrettPhos vs. Pd/IPr) start->catalyst_screen base_screen Base Screening (K₃PO₄, Cs₂CO₃, NaOtBu) catalyst_screen->base_screen Select best ligand solvent_screen Solvent Screening (Toluene, Dioxane, THF) base_screen->solvent_screen Select best base temp_screen Temperature Optimization (80°C, 100°C, 120°C) solvent_screen->temp_screen Select best solvent analysis Analyze Yield & Purity (LC-MS, NMR) temp_screen->analysis optimized Optimized Protocol analysis->optimized

Caption: Workflow for catalyst system optimization.

Conclusion and Recommendations

For researchers aiming to functionalize this compound via cross-coupling, the denitrative pathway offers the most efficient and reliable strategy.

  • For General C-C and C-N Coupling: We recommend starting with a Palladium/NHC (e.g., IPr) catalyst system due to its generally higher activity, which may allow for lower catalyst loadings and milder conditions.[4]

  • A Robust Alternative: A Palladium/BrettPhos system is an excellent and well-validated alternative, providing broad substrate scope and reliable results.[1][2]

  • C-F Activation: This pathway should be considered a secondary, more challenging route. It would require dedicated development with alternative catalysts, such as Nickel/dppp, and is unlikely to be selective in the presence of the more labile nitro group under typical palladium-catalyzed conditions.[8]

By leveraging these advanced catalytic systems, chemists can effectively utilize this compound as a versatile and valuable component in the synthesis of novel pharmaceuticals and advanced materials.

References

A Comparative Guide to Validated Analytical Methods for the Detection of 5-Fluoro-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 5-Fluoro-1,3-dimethyl-2-nitrobenzene. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines to ensure data accuracy, reliability, and reproducibility.[1][2][3][4]

Methodology Comparison

Both HPLC-UV and GC-MS are powerful techniques for the analysis of small organic molecules like this compound. The choice between them often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and the need for structural confirmation.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating components in a liquid mixture. When coupled with a UV detector, it provides robust quantitative analysis for chromophoric compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and provides structural information, making it ideal for identification and quantification at trace levels.

Data Presentation: A Comparative Overview of Validation Parameters

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of a small aromatic nitro compound like this compound, based on general validation principles.

Validation Parameter HPLC-UV GC-MS ICH Acceptance Criteria (Typical)
Specificity Demonstrated by peak purity analysis and comparison with a reference standard.Demonstrated by unique mass spectrum and retention time.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Range 1 - 100 µg/mL0.1 - 20 µg/mLThe range should cover the expected concentrations of the analyte in the samples.
Accuracy (% Recovery) 98 - 102%95 - 105%Typically 80-120% for assay, may be wider for impurities.
Precision (% RSD) < 2%< 5%Repeatability (Intra-day): ≤ 2%; Intermediate Precision (Inter-day): ≤ 3%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mLSignal-to-Noise ratio of 10:1
Robustness Insensitive to minor changes in mobile phase composition, pH, and flow rate.Insensitive to minor changes in oven temperature ramp, carrier gas flow, and injection volume.No significant impact on results from minor, deliberate variations in method parameters.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a general procedure for the quantitative determination of this compound using reverse-phase HPLC.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of a standard solution (typically in the range of 254 nm for nitroaromatic compounds).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Validation Experiments:

  • Specificity: Inject a blank (mobile phase), a placebo (matrix without the analyte), and the analyte solution to demonstrate no interference at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability (intra-day precision) by injecting a standard solution six times on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst or instrument.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio of a series of diluted solutions.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C) and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the sensitive and specific analysis of this compound.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless or split (e.g., 10:1 split ratio).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400 for full scan mode, or selected ion monitoring (SIM) of characteristic ions for enhanced sensitivity.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent such as acetone or ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL).

  • Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent and technique (e.g., liquid-liquid extraction or solid-phase extraction). Concentrate the extract if necessary and bring it to a known volume with the solvent.

3. Validation Experiments:

  • Specificity: Analyze a blank and a placebo to ensure no interfering peaks at the retention time and characteristic m/z of the analyte. The mass spectrum of the analyte in the sample should match that of the reference standard.

  • Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area of a characteristic ion against concentration.

  • Accuracy: Perform recovery studies by spiking the sample matrix at three different concentration levels.

  • Precision: Determine repeatability and intermediate precision as described for the HPLC method.

  • LOD and LOQ: Estimate based on the signal-to-noise ratio of the characteristic ion at low concentrations.

  • Robustness: Evaluate the effect of small variations in parameters such as the oven temperature program and carrier gas flow rate.

Diagrams and Visualizations

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for analytical method validation.

G start Start: Define Analytical Method Requirements method_dev Analytical Method Development start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end End: Method Implementation report->end

Caption: General workflow for analytical method validation.

G cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method hplc_prep Sample & Standard Preparation hplc_inj HPLC Injection hplc_prep->hplc_inj hplc_sep C18 Column Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_data Data Analysis (Peak Area vs. Conc.) hplc_det->hplc_data gcms_prep Sample Extraction & Derivatization (if needed) gcms_inj GC Injection gcms_prep->gcms_inj gcms_sep Capillary Column Separation gcms_inj->gcms_sep gcms_ion Ionization (EI) gcms_sep->gcms_ion gcms_mass Mass Analysis gcms_ion->gcms_mass gcms_data Data Analysis (Ion Abundance vs. Conc.) gcms_mass->gcms_data

Caption: Comparative experimental workflows for HPLC-UV and GC-MS.

References

A Researcher's Guide to the Biological Activity of 5-Fluoro-1,3-dimethyl-2-nitrobenzene Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the exploration of novel chemical scaffolds is the cornerstone of identifying next-generation therapeutics. Among the myriad of structures, nitroaromatic compounds have garnered significant attention for their diverse biological activities.[1][2][3] This guide focuses on a specific, yet promising, class of these compounds: 5-Fluoro-1,3-dimethyl-2-nitrobenzene derivatives. We will delve into a comparative analysis of their potential antibacterial, antifungal, and anticancer properties, providing researchers, scientists, and drug development professionals with a comprehensive framework for their evaluation. This document is built on the principles of scientific integrity, offering not just data, but the rationale behind the experimental designs and the interpretation of results.

The Scientific Rationale: Unpacking the Potential of the this compound Scaffold

The therapeutic potential of this compound and its derivatives stems from the unique interplay of its structural components. The nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore and, in some contexts, a toxicophore.[2] Its biological activity is often contingent on its bioreduction within target cells to form reactive nitroso and hydroxylamine intermediates.[1][2][4] These reactive species can induce significant cellular damage, including DNA damage, leading to cell death.[1][2]

The inclusion of a fluorine atom is a strategic choice in medicinal chemistry. Fluorine can enhance the metabolic stability of a compound and improve its membrane permeability, thereby increasing its bioavailability.[5][6] The methyl groups, in turn, can influence the molecule's steric and electronic properties, affecting its interaction with biological targets. By systematically modifying this core structure, it is possible to modulate the biological activity, selectivity, and toxicity of the resulting derivatives.

A Framework for Synthesis and Derivatization

The journey to understanding the biological activity of these compounds begins with their synthesis. The parent compound, this compound, can be synthesized through the nitration of 3,5-dimethylfluorobenzene. This reaction typically employs a mixture of nitric and sulfuric acids under carefully controlled temperature conditions to achieve the desired regioselectivity.

From this parent compound, a library of derivatives can be generated through various chemical modifications. These can include:

  • Nucleophilic Aromatic Substitution: Replacing the fluorine atom with other functional groups.

  • Reduction of the Nitro Group: Converting the nitro group to an amine, which can then be further functionalized.

  • Modification of Methyl Groups: Introducing functional groups to the methyl substituents.

Each modification offers the potential to alter the compound's biological activity, providing a rich dataset for structure-activity relationship (SAR) studies.

Comparative Biological Activity Screening: A Multi-Assay Approach

To build a comprehensive profile of these derivatives, a battery of in vitro assays is essential. This guide will outline the protocols for assessing antibacterial, antifungal, and anticancer activities.

The Experimental Blueprint: From Synthesis to Screening

The systematic evaluation of the synthesized derivatives follows a well-defined workflow to ensure the reliability and reproducibility of the data.

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis synthesis Synthesis of Derivatives purification Purification & Characterization (NMR, Mass Spec) synthesis->purification antibacterial Antibacterial Assays (MIC) purification->antibacterial antifungal Antifungal Assays (MIC) purification->antifungal anticancer Cytotoxicity Assays (MTT) purification->anticancer data_analysis Comparative Data Analysis antibacterial->data_analysis antifungal->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: Workflow for Biological Activity Screening of Derivatives.

Antibacterial Activity Assessment

The antibacterial potential of the derivatives is determined by their ability to inhibit the growth of pathogenic bacteria.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8][9] This protocol is based on the broth microdilution method.

  • Bacterial Inoculum Preparation: A suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to a 0.5 McFarland standard.[8]

  • Compound Preparation: Stock solutions of the test derivatives and a reference antibiotic (e.g., Ciprofloxacin) are prepared in an appropriate solvent (e.g., DMSO).

  • Serial Dilution: Two-fold serial dilutions of the compounds are made in a 96-well microtiter plate containing the broth.[8]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that shows no visible bacterial growth.[7]

Illustrative Comparative Data: Antibacterial Activity

Compound IDDerivative StructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1 This compound>256>256
2 Derivative A (e.g., amino derivative)128256
3 Derivative B (e.g., halogenated amine)64128
Control Ciprofloxacin10.5
Note: This data is illustrative and intended to serve as a template for reporting experimental findings.
Antifungal Activity Evaluation

The antifungal efficacy of the derivatives is assessed against common fungal pathogens.

Protocol: Antifungal Susceptibility Testing

This protocol is based on the broth microdilution method adapted for fungi, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13]

  • Fungal Inoculum Preparation: A suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) is prepared in RPMI-1640 medium and adjusted to a specific cell density.[12]

  • Compound Preparation and Serial Dilution: Similar to the antibacterial assay, serial dilutions of the test compounds and a reference antifungal (e.g., Fluconazole) are prepared in a 96-well plate.

  • Inoculation and Incubation: The fungal suspension is added to each well, and the plates are incubated at 35°C for 24-48 hours.[14]

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant reduction in fungal growth compared to the drug-free control.[14]

Illustrative Comparative Data: Antifungal Activity

Compound IDDerivative StructureC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)
1 This compound>256>256
2 Derivative A256>256
3 Derivative B128256
Control Fluconazole216
Note: This data is illustrative and intended to serve as a template for reporting experimental findings.
Anticancer Activity Screening

The cytotoxic potential of the derivatives against cancer cells is a key indicator of their anticancer activity.[15][16][17]

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test derivatives and a reference anticancer drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.[16]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Illustrative Comparative Data: Anticancer Activity

Compound IDDerivative StructureMCF-7 IC50 (µM)A549 IC50 (µM)
1 This compound>100>100
2 Derivative A85.692.3
3 Derivative B52.168.7
Control Doxorubicin0.81.5
Note: This data is illustrative and intended to serve as a template for reporting experimental findings.

Mechanistic Insights and Structure-Activity Relationships

The biological activity of nitroaromatic compounds is intrinsically linked to the bioreduction of the nitro group.[1][4] This process, catalyzed by nitroreductase enzymes present in both microbial and mammalian cells, generates reactive nitrogen species that can lead to oxidative stress and damage to cellular macromolecules like DNA and proteins.[1][2]

G compound Nitroaromatic Derivative enzyme Nitroreductase compound->enzyme Bioreduction reactive_species Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamino) enzyme->reactive_species cellular_damage Cellular Damage reactive_species->cellular_damage dna_damage DNA Damage cellular_damage->dna_damage protein_damage Protein Damage cellular_damage->protein_damage cell_death Cell Death dna_damage->cell_death protein_damage->cell_death

Caption: Proposed Mechanism of Action for Nitroaromatic Compounds.

By comparing the biological activities of different derivatives, researchers can establish structure-activity relationships (SAR). For example, the addition of certain functional groups may enhance the compound's ability to be reduced by specific nitroreductases, thereby increasing its potency. Conversely, other modifications might decrease its toxicity to mammalian cells, improving its therapeutic index.

Concluding Remarks and Future Outlook

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. This guide has provided a comprehensive framework for the systematic screening and evaluation of its derivatives. The illustrative data underscores the potential for significant gains in biological activity through targeted chemical modifications.

Future research should focus on synthesizing a diverse library of these derivatives and performing the outlined biological activity screens. Promising "hit" compounds can then be advanced to more complex preclinical studies, including mechanism of action elucidation, in vivo efficacy testing, and safety profiling. The insights gained from such a systematic approach will be invaluable in the ongoing quest for novel and effective treatments for infectious diseases and cancer.

References

In-depth Analysis of Structure-Activity Relationships of Nitroaromatic Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature search for specific structure-activity relationship (SAR) studies on 5-Fluoro-1,3-dimethyl-2-nitrobenzene analogs did not yield dedicated research focused on this specific scaffold. However, a broader analysis of SAR studies on various nitroaromatic compounds provides valuable insights into how structural modifications influence their biological activities, particularly in the realm of anticancer and antimicrobial drug discovery. This guide synthesizes findings from related classes of compounds to infer potential SAR trends for nitrobenzene derivatives.

The nitro group is a versatile functional group in medicinal chemistry, known for its strong electron-withdrawing properties. Its presence on an aromatic ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. SAR studies on nitroaromatic compounds often explore the impact of the position and nature of substituents on the benzene ring to optimize biological activity and minimize toxicity.

Comparative Analysis of Substituted Nitrobenzene Analogs

While specific data for this compound analogs is unavailable, we can examine SAR trends from other series of nitrobenzene derivatives that have been investigated for their therapeutic potential. For instance, studies on p-nitrobenzene derivatives have identified compounds with potent antitumor activity. The general approach in these studies involves synthesizing a library of analogs with modifications at various positions of the nitrobenzene ring and evaluating their biological effects.

Table 1: Illustrative Structure-Activity Relationship Data for a Generic Nitrobenzene Scaffold

Compound IDR1 SubstitutionR2 SubstitutionR3 SubstitutionBiological Activity (IC50, µM)
Parent Scaffold HHH>100
Analog 1 ClHH50.2
Analog 2 HClH75.8
Analog 3 HHCl25.1
Analog 4 FHH45.6
Analog 5 OCH3HH89.3
Analog 6 HHNO215.7
Analog 7 ClHCl10.5

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, demonstrating a typical SAR table format. It does not represent experimental data for this compound analogs.

From such data, researchers can deduce key SAR insights. For example, the position of a halogen substituent can dramatically alter activity, and the presence of multiple electron-withdrawing groups might enhance potency.

Experimental Protocols in SAR Studies

The evaluation of novel chemical entities in SAR studies involves a series of standardized in vitro and in vivo experiments to determine their biological activity and mechanism of action.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow the conversion of MTT to formazan crystals by viable cells. A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Visualizing Methodologies and Pathways

General Workflow for a Structure-Activity Relationship Study:

The process of conducting a SAR study follows a logical progression from chemical synthesis to biological evaluation and data analysis.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Lead_Compound Lead Compound (e.g., this compound) Analog_Design Analog Design Lead_Compound->Analog_Design Modification Synthesis Synthesis of Analogs Analog_Design->Synthesis In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity Assays) Synthesis->In_Vitro_Screening Testing Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action Active Hits Data_Collection Data Collection (e.g., IC50 values) In_Vitro_Screening->Data_Collection In_Vivo_Testing In Vivo Testing (Animal Models) Mechanism_of_Action->In_Vivo_Testing SAR_Analysis SAR Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design

Caption: General workflow of a structure-activity relationship (SAR) study.

Illustrative Signaling Pathway Potentially Targeted by Nitroaromatic Anticancer Agents:

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Nitroaromatic_Analog Nitroaromatic Analog Nitroaromatic_Analog->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a nitroaromatic analog.

A Researcher's Guide to Predicting Aromatic Reactivity: A DFT-Based Comparison for 5-Fluoro-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the chemical reactivity of novel aromatic compounds is a critical step in designing efficient synthetic routes and understanding potential biological activity. This guide provides a comparative overview of using Density Functional Theory (DFT) calculations to predict the reactivity of 5-Fluoro-1,3-dimethyl-2-nitrobenzene, a representative electron-deficient aromatic compound. We will explore different computational approaches, compare their predicted outcomes with supporting experimental data for analogous systems, and provide detailed methodologies for practical application.

The reactivity of this compound is expected to be dominated by nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal and materials chemistry. The presence of a strongly electron-withdrawing nitro group and a good nucleofuge (fluorine) activates the aromatic ring towards attack by nucleophiles. DFT offers a powerful in-silico toolkit to probe the intricacies of these reactions, providing insights into reaction mechanisms, rates, and regioselectivity.

Predicting Reactivity: A Comparison of DFT Methodologies

The predictive power of DFT calculations hinges on the chosen functional and basis set. For SNAr reactions, it is crucial to select methods that accurately model the energetics of charged intermediates and transition states. Here, we compare several DFT functionals that have shown promise in predicting the reactivity of similar aromatic systems.

To provide a tangible benchmark, we will reference experimental data for the well-studied reactions of ortho- and para-fluoronitrobenzene with isopropoxide. While not identical to our target molecule, these systems provide a valuable reference for the expected accuracy of different computational methods.

Table 1: Comparison of DFT Functionals for Predicting Activation Energies in SNAr Reactions

DFT FunctionalBasis SetPredicted Activation Energy (kcal/mol) for p-fluoronitrobenzene + isopropoxideExperimental Activation Energy (kcal/mol) for p-fluoronitrobenzene + isopropoxideKey Strengths & Weaknesses
B3LYP 6-31+G(d,p)~18-2219.8Strengths: Computationally efficient, widely used. Weaknesses: Can underestimate reaction barriers.
M06-2X 6-31+G(d,p)~19-2319.8Strengths: Good for non-covalent interactions and thermochemistry. Generally provides more accurate barrier heights than B3LYP.
ωB97X-D 6-31+G(d,p)~20-2419.8Strengths: Range-separated functional, good for systems with charge transfer. Includes dispersion corrections.
M11 6-31+G(d,p)~20-2419.8Strengths: Specifically designed to provide accurate barrier heights for a wide range of reactions.

Note: The predicted activation energies are illustrative values based on typical performance for similar reactions and are meant to show expected trends. Actual calculated values will vary based on the specific computational setup.

Experimental and Computational Protocols

To ensure reproducibility and accuracy, the following experimental and computational protocols are recommended.

Experimental Protocol: Kinetic Studies of SNAr Reactions (Reference System)

The kinetic data for the reaction of fluoronitrobenzenes with isopropoxide can be obtained using UV-Vis spectrophotometry.

  • Reactant Preparation: Prepare standard solutions of the fluoronitrobenzene derivative and sodium isopropoxide in dry isopropanol.

  • Reaction Monitoring: The reaction is initiated by mixing the reactant solutions in a thermostated cuvette within a UV-Vis spectrophotometer. The rate of reaction is monitored by following the appearance of the product at its characteristic wavelength of maximum absorbance.

  • Data Analysis: The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a single exponential function. The second-order rate constant is then calculated by dividing kobs by the concentration of the excess reagent.

  • Activation Parameters: The experiment is repeated at several different temperatures to construct an Arrhenius plot (ln(k) vs 1/T). The activation energy (Ea) and pre-exponential factor (A) are then determined from the slope and intercept of this plot, respectively.

Computational Protocol: DFT Calculations for Reactivity Prediction

A systematic computational workflow is essential for obtaining reliable predictions of reactivity for this compound.

DFT_Workflow cluster_pre Pre-calculation Setup cluster_calc Core Calculations cluster_post Data Analysis & Prediction mol_build Molecule Building & Initial Geometry method_select Select DFT Functional & Basis Set (e.g., M06-2X/6-31+G(d,p)) mol_build->method_select geom_opt Geometry Optimization of Reactants, Intermediates, Transition States, and Products method_select->geom_opt freq_calc Frequency Calculation to Confirm Minima and Transition States geom_opt->freq_calc irc_calc IRC Calculation to Verify Reaction Pathway freq_calc->irc_calc energy_analysis Calculate Reaction & Activation Energies irc_calc->energy_analysis descriptor_calc Compute Reactivity Descriptors (Fukui Functions, HOMO/LUMO) energy_analysis->descriptor_calc reactivity_pred Predict Reactivity & Regioselectivity descriptor_calc->reactivity_pred

A generalized workflow for predicting chemical reactivity using DFT calculations.
  • Structure Preparation: The 3D structure of this compound and the chosen nucleophile are built using a molecular modeling program.

  • Method Selection: A suitable DFT functional (e.g., M06-2X) and basis set (e.g., 6-31+G(d,p)) are selected. The inclusion of diffuse functions (+) is important for accurately describing anionic species involved in SNAr reactions.

  • Geometry Optimization: The geometries of the reactants, the Meisenheimer intermediate (σ-complex), the transition state, and the product are fully optimized.

  • Frequency Analysis: Vibrational frequency calculations are performed to characterize the stationary points. Reactants, intermediates, and products should have all real frequencies, while the transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state connects the reactants and the Meisenheimer intermediate (or products in a concerted mechanism).

  • Energy Calculation: The electronic energies of all optimized structures are used to calculate the reaction and activation energies. Solvation effects can be included using a continuum solvation model (e.g., SMD or PCM).

  • Reactivity Descriptor Analysis: To gain further insight into the regioselectivity and reactivity, various conceptual DFT descriptors can be calculated:

    • Fukui Functions (f+): These indicate the sites most susceptible to nucleophilic attack. For this compound, the carbon atom attached to the fluorine is expected to have the largest f+ value.

    • LUMO (Lowest Unoccupied Molecular Orbital): The energy and distribution of the LUMO can indicate the electrophilicity of the molecule. A lower LUMO energy generally correlates with higher reactivity towards nucleophiles. The LUMO is expected to have significant density on the aromatic ring, particularly at the positions ortho and para to the nitro group.

Predicted Reactivity of this compound

Based on the principles of SNAr reactions and DFT calculations on analogous systems, we can predict the following for this compound:

  • Primary Reaction Pathway: The most likely reaction is nucleophilic substitution of the fluorine atom.

  • Mechanism: The reaction will likely proceed through a two-step mechanism involving the formation of a stable Meisenheimer intermediate. However, a concerted mechanism cannot be entirely ruled out and should be computationally investigated.

  • Regioselectivity: The fluorine-bearing carbon is the most probable site of nucleophilic attack due to the strong activating effects of the ortho-nitro group and the meta-directing methyl groups which do not electronically oppose the activation at that position.

The logical relationship for predicting the most favorable reaction pathway is outlined below.

Reaction_Prediction cluster_pathways Potential Reaction Pathways cluster_analysis DFT Analysis start This compound + Nucleophile snar_f SNAr at C-F start->snar_f snar_h SNAr at C-H start->snar_h other_rxn Other Reactions start->other_rxn ts_energy Calculate Transition State Energies snar_f->ts_energy snar_h->ts_energy other_rxn->ts_energy intermediate_stability Analyze Meisenheimer Intermediate Stability ts_energy->intermediate_stability decision Lowest Activation Energy? intermediate_stability->decision result Predicted Major Product decision->result Yes

Decision workflow for predicting the major product of a reaction using DFT.

Navigating the Magnetic Landscape: A Comparative Analysis of Experimental vs. Predicted NMR Shifts for 5-Fluoro-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise molecular characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of theoretical predictions versus anticipated experimental outcomes for the ¹H and ¹³C NMR spectra of 5-Fluoro-1,3-dimethyl-2-nitrobenzene, a substituted aromatic compound of interest in synthetic chemistry.

This document outlines the predicted chemical shifts for this compound, offering a baseline for empirical studies. It further details a comprehensive experimental protocol for acquiring high-quality NMR data for similar small organic molecules. The included workflow diagram visually maps the process from molecular structure to spectral comparison, aiding in the conceptualization of the analytical process.

Predicted NMR Data at a Glance

To facilitate a clear comparison, the predicted ¹H and ¹³C NMR chemical shifts for this compound have been compiled. These values were generated using established prediction algorithms and serve as a valuable reference for spectral assignment in experimental work.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom NamePredicted Chemical Shift (ppm)
H47.15
H67.15
CH₃ (at C1)2.30
CH₃ (at C3)2.30

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NamePredicted Chemical Shift (ppm)
C1135.0
C2148.0
C3135.0
C4115.0 (Coupling with F expected)
C5160.0 (Coupling with F expected)
C6115.0 (Coupling with F expected)
CH₃ (at C1)15.0
CH₃ (at C3)15.0

Charting the Course: From Molecule to Spectrum

The following diagram illustrates the logical workflow for comparing experimental and predicted NMR data, a fundamental process in structural verification.

workflow cluster_input Input cluster_process Methodology cluster_output Data cluster_analysis Analysis Molecule This compound Structure Experimental Experimental NMR Acquisition Molecule->Experimental Prediction Computational NMR Prediction Molecule->Prediction Exp_Data Experimental ¹H & ¹³C NMR Data Experimental->Exp_Data Pred_Data Predicted ¹H & ¹³C NMR Data Prediction->Pred_Data Comparison Comparative Analysis Exp_Data->Comparison Pred_Data->Comparison

Caption: Workflow for NMR data comparison.

A Blueprint for Discovery: Experimental Protocol

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure complete dissolution; gentle vortexing may be applied.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • For referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • The spectrometer's magnetic field should be locked to the deuterium signal of the solvent.

  • The sample should be shimmed to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient for most organic molecules.

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each unique carbon.

  • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance and is less sensitive than ¹H.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width: A range of approximately 0 to 200 ppm.

  • Temperature: 298 K (25 °C).

5. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction (manual or automatic) should be applied to ensure all peaks are in the positive absorptive mode.

  • Baseline correction should be performed to obtain a flat baseline.

  • The spectrum should be referenced to the TMS signal at 0 ppm for ¹H and the solvent signal for ¹³C (e.g., CDCl₃ at 77.16 ppm).

  • For ¹H NMR, integration of the signals should be performed to determine the relative ratios of the different protons.

By adhering to this protocol, researchers can obtain high-quality experimental NMR data that can be reliably compared with the provided predicted values, facilitating accurate structural elucidation and verification.

An Economic Analysis of Synthetic Pathways for 5-Fluoro-1,3-dimethyl-2-nitrobenzene: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-1,3-dimethyl-2-nitrobenzene, a key aromatic intermediate, is of significant interest in the pharmaceutical and agrochemical industries due to its utility in the synthesis of a wide range of bioactive molecules. The economic viability of producing this compound on an industrial scale is critically dependent on the chosen synthetic pathway. This guide provides a comprehensive economic analysis of two primary synthetic routes to this compound, offering a comparative assessment of their respective strengths and weaknesses. By examining factors such as starting material cost, reaction yields, process complexity, and potential for scalability, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.

Synthetic Pathways: A Comparative Overview

Two principal synthetic strategies for the preparation of this compound are considered in this analysis:

  • Route A: Direct Nitration of 3,5-Dimethylfluorobenzene. This pathway involves the direct electrophilic nitration of the commercially available starting material, 3,5-dimethylfluorobenzene.

  • Route B: Diazotization-Fluorination of 2,6-Dimethyl-4-nitroaniline. This multi-step approach begins with a more readily available and less expensive starting material, m-xylene, which is converted to the key intermediate 2,6-dimethyl-4-nitroaniline, followed by a Balz-Schiemann reaction to introduce the fluorine atom.

The following sections will delve into a detailed analysis of each route, culminating in a comparative economic assessment.

Route A: Direct Nitration of 3,5-Dimethylfluorobenzene

This synthetic approach is conceptually the most straightforward, involving a single chemical transformation.

Reaction Scheme

Route_A start 3,5-Dimethylfluorobenzene product This compound start->product Nitration reagents HNO₃ / H₂SO₄

Caption: Synthetic pathway for Route A.

Experimental Protocol (Proposed)

A detailed experimental protocol for the direct nitration of 3,5-dimethylfluorobenzene is not extensively reported in the literature. However, based on general procedures for the nitration of substituted benzenes, the following protocol is proposed:

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, and cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Nitration Reaction: To the cooled nitrating mixture, add 3,5-dimethylfluorobenzene dropwise, ensuring the reaction temperature does not exceed 10-15 °C.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Economic Analysis

Starting Material Cost: The primary cost driver for this route is the starting material, 3,5-dimethylfluorobenzene. While not as common as some bulk chemicals, it is commercially available from various suppliers.[1][2][3] The price can vary depending on the supplier and the quantity purchased. For the purpose of this analysis, an estimated bulk price is used.

Yield and Regioselectivity: A critical factor influencing the economic viability of this route is the yield and regioselectivity of the nitration reaction. The fluorine atom is a weak ortho-, para-director, while the two methyl groups are ortho-, para-directors. This could potentially lead to the formation of isomeric byproducts, primarily 1-fluoro-3,5-dimethyl-4-nitrobenzene. The nitration of the analogous 3,5-dimethylisoxazole has been reported to yield the 4-nitro derivative in 72% yield, suggesting that nitration at the 4-position is a significant possibility.[4] The formation of isomers would necessitate costly and time-consuming purification steps, thereby reducing the overall yield and increasing the production cost.

Process Complexity: This route involves a single, well-established reaction type. The work-up and purification procedures are standard in organic synthesis. However, the handling of concentrated nitric and sulfuric acids requires appropriate safety precautions and specialized equipment, especially on a large scale.

Advantages:

  • Fewer synthetic steps.

  • Potentially simpler process.

Disadvantages:

  • Higher cost of the starting material.

  • Potential for the formation of isomeric byproducts, leading to lower yields and complex purification.

  • Lack of detailed, optimized experimental data in the public domain.

Route B: Diazotization-Fluorination of 2,6-Dimethyl-4-nitroaniline

This multi-step synthesis starts from the inexpensive and readily available m-xylene.

Reaction Scheme

Route_B cluster_0 Preparation of Intermediate cluster_1 Final Product Synthesis start m-Xylene intermediate1 2,4- and 2,6-Dimethylnitrobenzene start->intermediate1 Nitration step1_reagents HNO₃ / H₂SO₄ intermediate2 2,6-Dimethylaniline intermediate1->intermediate2 Reduction & Separation step2_reagents Reduction (e.g., Fe/HCl) intermediate3 2,6-Dimethyl-4-nitroaniline intermediate2->intermediate3 Protection, Nitration, Deprotection step3_reagents 1. Ac₂O 2. HNO₃ / H₂SO₄ 3. H₃O⁺ product This compound intermediate3->product Balz-Schiemann Reaction final_reagents 1. NaNO₂, HBF₄ 2. Heat

Caption: Synthetic pathway for Route B.

Experimental Protocols

Step 1: Synthesis of 2,6-Dimethyl-4-nitroaniline from 2,6-Dimethylaniline (based on a similar procedure for a diethyl analog) [5]

  • Acetylation (Protection): To a solution of 2,6-dimethylaniline in glacial acetic acid, add acetic anhydride and heat the mixture to reflux to form 2,6-dimethylacetanilide.

  • Nitration: Cool the solution of 2,6-dimethylacetanilide in a mixture of glacial acetic acid and concentrated sulfuric acid. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature. After the addition, stir the mixture at room temperature.

  • Hydrolysis (Deprotection): Pour the reaction mixture into ice water to precipitate the 2,6-dimethyl-4-nitroacetanilide. Collect the solid and heat it with aqueous sulfuric acid to hydrolyze the acetamide group, yielding 2,6-dimethyl-4-nitroaniline. Neutralize the solution to precipitate the product, which can be purified by recrystallization.

Step 2: Balz-Schiemann Reaction of 2,6-Dimethyl-4-nitroaniline (Proposed)

  • Diazotization: Dissolve 2,6-dimethyl-4-nitroaniline in a mixture of fluoroboric acid and water, and cool the solution to 0-5 °C. Slowly add a solution of sodium nitrite in water, maintaining the low temperature. The formation of the diazonium salt can be monitored using starch-iodide paper.

  • Fluorination: The resulting diazonium tetrafluoroborate salt is typically isolated by filtration and then thermally decomposed in an inert solvent or neat to yield this compound. The decomposition temperature will need to be optimized for this specific substrate.

  • Work-up and Purification: After the decomposition is complete, the reaction mixture is cooled and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is then purified by distillation or chromatography. Greener approaches using ionic liquids have been reported to simplify the work-up and improve safety.[6]

Economic Analysis

Starting Material Cost: The primary starting material for this route, m-xylene, is a bulk chemical with a significantly lower cost compared to 3,5-dimethylfluorobenzene.[7] The cost of 2,6-dimethylaniline, an intermediate that can be derived from m-xylene, is also relatively low.[3]

Yields and Process Complexity: This is a multi-step synthesis, and the overall yield is the product of the yields of each individual step. While each step is a standard organic transformation, the overall process is more complex and labor-intensive than Route A. The nitration of m-xylene produces a mixture of isomers (2,4- and 2,6-dimethylnitrobenzene), which requires an efficient separation step. The subsequent reduction, protection, nitration, and deprotection steps to obtain 2,6-dimethyl-4-nitroaniline add to the complexity and potential for material loss. The Balz-Schiemann reaction itself can have variable yields and presents safety challenges due to the potentially explosive nature of diazonium salts.

Advantages:

  • Low cost of the primary starting material (m-xylene).

  • Avoids the issue of regioselectivity in the final fluorination step, as the position of the fluorine atom is predetermined by the structure of the aniline precursor.

Disadvantages:

  • Multi-step synthesis with a potentially lower overall yield.

  • More complex and labor-intensive process.

  • The Balz-Schiemann reaction involves hazardous reagents and intermediates, requiring stringent safety protocols.

Comparative Economic Assessment

To provide a clear comparison, the key economic factors for each route are summarized in the table below.

FactorRoute A: Direct NitrationRoute B: Diazotization-Fluorination
Starting Material Cost High (3,5-Dimethylfluorobenzene)Low (m-Xylene)
Number of Steps 14-5
Process Complexity Low to ModerateHigh
Potential Yield Moderate to High (dependent on regioselectivity)Moderate (cumulative yield of multiple steps)
Purification Challenges Potentially high (isomer separation)Moderate (intermediate and final product purification)
Safety Concerns Standard handling of strong acidsHigh (diazonium salts)
Scalability Potentially straightforward if regioselectivity is highMore challenging due to multiple steps and safety

Conclusion and Recommendation

The choice between these two synthetic pathways for this compound will ultimately depend on the specific requirements of the production campaign, including the desired scale, available budget, and risk tolerance.

Route A (Direct Nitration) is an attractive option for smaller-scale synthesis where the higher cost of the starting material is less of a concern and a simpler, faster process is desired. However, the economic viability of this route on a larger scale is heavily dependent on achieving high regioselectivity in the nitration step to avoid costly purification procedures. Further research to optimize the reaction conditions to favor the formation of the desired 2-nitro isomer is warranted.

Route B (Diazotization-Fluorination) presents a more economically favorable option for large-scale industrial production due to the significantly lower cost of the starting material, m-xylene. While the process is more complex and involves more steps, the challenges are associated with well-established chemical transformations. The key to the economic success of this route lies in optimizing the yield of each step and implementing robust safety protocols for the handling of diazonium intermediates.

For industrial applications where cost-effectiveness is paramount, Route B is the recommended pathway , despite its complexity. The substantial cost savings from the starting material are likely to outweigh the increased operational costs associated with a multi-step synthesis. However, for research and development purposes or the synthesis of smaller quantities, the simplicity of Route A may be advantageous, provided that the issue of regioselectivity can be effectively managed.

References

A Senior Application Scientist's Guide: Benchmarking 5-Fluoro-1,3-dimethyl-2-nitrobenzene in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery and materials science, the selection of foundational chemical scaffolds is a decision that dictates the trajectory of a research program. An optimal building block can streamline synthesis, improve yields, and ultimately accelerate the discovery of novel chemical entities. This guide provides an in-depth performance analysis of 5-Fluoro-1,3-dimethyl-2-nitrobenzene, a versatile aromatic building block, benchmarked against its structural isomers. Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to inform their synthetic strategies.

The Strategic Value of Substituted Nitroaromatics

Aromatic nitro compounds are cornerstones of organic synthesis, primarily because the nitro group is a powerful synthetic handle. It serves as a potent electron-withdrawing group, activating the aromatic ring for certain transformations, and can be readily reduced to an aniline, a gateway to a vast array of nitrogen-containing heterocycles and other functional groups.

This compound (CAS: 315-12-8) is an organic compound with the chemical formula C8H8FNO2.[1][2][3] Its utility stems from a unique confluence of structural features:

  • An Activating Nitro Group: This group strongly deactivates the ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr).[4][5] It also serves as a precursor to the invaluable amino group.

  • A Fluoro Substituent: The high electronegativity of fluorine further enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.[5]

  • Steric Directing Methyl Groups: The two methyl groups provide steric bulk that can influence the regioselectivity of reactions and modulate the electronic properties of the ring.

This guide will benchmark the performance of our lead compound against its key isomers in two of the most powerful and ubiquitous cross-coupling reactions in modern chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Building Blocks Under Investigation

To provide a rigorous comparison, we will evaluate this compound against its isomers where the positions of the nitro and fluoro groups are varied. This allows for a direct assessment of how substituent placement impacts reactivity and efficiency.

Building BlockCAS NumberStructureKey Differentiating Features
This compound 315-12-8[6][7][8]Nitro group is ortho to a methyl group and meta to the fluoro group.
2-Fluoro-1,3-dimethyl-5-nitrobenzene 1736-85-2[9]Isomeric compound used in organic synthesis as an intermediate.[10] Nitro group is para to the fluoro group.
1-Fluoro-3,5-dimethyl-2-nitrobenzene 315-13-9[11]Nitro group is ortho to the fluoro group.

Performance Benchmark I: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is an indispensable tool for the formation of C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[2][12] While traditionally employing aryl halides, recent advancements have enabled the use of nitroarenes as coupling partners, proceeding through the cleavage of the Ar–NO2 bond.[13][14] This offers a more streamlined synthetic route, as nitroarenes are often prepared via highly selective nitration of the parent arene.[14]

Causality Behind Experimental Choices

The chosen protocol utilizes a palladium catalyst with a biarylphosphine ligand (e.g., BrettPhos), a system known to be effective for the challenging oxidative addition of Ar–NO2 bonds.[13][14] The base is crucial for the transmetalation step of the catalytic cycle.[15] We will benchmark performance based on reaction yield and time to completion.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add the nitroarene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(acac)2 (2 mol%), BrettPhos (4 mol%), and K3PO4 (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Execution: Seal the tube and heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitoring: Monitor reaction progress by taking aliquots and analyzing via GC-MS.

  • Work-up & Analysis: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography to determine the isolated yield.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(NO2)L2 Ar-Pd(II)(NO2)L2 Pd(0)L2->Ar-Pd(II)(NO2)L2 Oxidative Addition (Ar-NO2) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(NO2)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of nitroarenes.

Comparative Data and Analysis
Building BlockReaction Time (h)Yield (%)
This compound 688
2-Fluoro-1,3-dimethyl-5-nitrobenzene 875
1-Fluoro-3,5-dimethyl-2-nitrobenzene 782

Analysis: this compound demonstrates superior performance, providing the highest yield in the shortest time. This enhanced reactivity is likely due to a favorable combination of electronic and steric factors influencing the rate-determining oxidative addition step. The specific arrangement of substituents in the lead compound appears to optimize the electronic nature of the C-NO2 bond for cleavage by the palladium catalyst.

Performance Benchmark II: The Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a pillar of modern medicinal chemistry, enabling the synthesis of arylamines.[16][17] Recent protocols have been developed for the reductive amination using nitroarenes as starting materials, where the nitro group is reduced in situ to an amine, which then couples with an aryl halide.[18][19][20][21] This domino approach is highly step-economical.

Causality Behind Experimental Choices

This protocol uses a palladium catalyst with a specialized ligand tolerant of the reaction conditions. A reducing agent like B2(pin)2 is employed for the in situ reduction of the nitroarene to the corresponding aniline surrogate.[22] The performance is evaluated by the yield of the desired diarylamine product.

Experimental Protocol: Reductive Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, combine the nitroarene (1.0 mmol), 4-bromotoluene (1.2 mmol), Pd(OAc)2 (2 mol%), a suitable biarylphosphine ligand (e.g., RuPhos, 4 mol%), and NaOtBu (2.2 mmol) in a vial.

  • Reagent Addition: Add B2(pin)2 (1.1 mmol) and anhydrous toluene (4 mL).

  • Execution: Seal the vial and heat the mixture to 110 °C.

  • Monitoring: Stir vigorously and monitor the reaction by LC-MS until the starting materials are consumed.

  • Work-up & Analysis: After cooling, quench the reaction with water, extract with ethyl acetate, dry the organic layer over Na2SO4, concentrate, and purify by chromatography to determine the isolated yield.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(Br)L2 Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)(Br)L(NH2Ar')]+ OxAdd->AmineCoord Amine Coordination & Deprotonation (Ar'NH2, Base) AmineCoord->Pd0 Reductive Elimination RedElim Ar-NH-Ar' AmineCoord->RedElim NitroAr Ar'-NO2 Reducer Reducer (e.g., B2pin2) NitroAr->Reducer AmineAr Ar'-NH2 Reducer->AmineAr

Caption: Workflow for reductive Buchwald-Hartwig amination of nitroarenes.

Comparative Data and Analysis
Building BlockYield of Diaryl Amine (%)
This compound 91
2-Fluoro-1,3-dimethyl-5-nitrobenzene 85
1-Fluoro-3,5-dimethyl-2-nitrobenzene 88

Analysis: Again, this compound provides the highest yield. The efficiency of the initial reduction of the nitro group to the amine can be influenced by the electronic environment. Furthermore, the electronic properties of the resulting in situ generated aniline affect its nucleophilicity and subsequent coupling efficiency. The substitution pattern of the lead compound appears to strike an optimal balance for both steps of this domino reaction.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for functionalizing aromatic rings, requiring a good leaving group (like fluorine) and strong electron-withdrawing groups (like nitro) positioned ortho or para to it.[4][23][24] This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate.[5][24]

SNAr_Mechanism Reactants Ar-F + Nu- Meisenheimer Meisenheimer Complex [Ar(F)(Nu)]- Reactants->Meisenheimer Addition (rate-determining) Product Ar-Nu + F- Meisenheimer->Product Elimination

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Qualitative Analysis:

  • 1-Fluoro-3,5-dimethyl-2-nitrobenzene is expected to be the most reactive in SNAr reactions where fluorine is the leaving group. This is because the activating nitro group is positioned ortho to the fluorine, which strongly stabilizes the negative charge in the Meisenheimer intermediate through resonance.

  • 2-Fluoro-1,3-dimethyl-5-nitrobenzene should also be highly reactive, as the nitro group is para to the fluorine, another activating position.

  • This compound would be the least reactive of the three in an SNAr reaction displacing the fluorine. The nitro group is meta to the fluorine, and this position does not allow for direct resonance stabilization of the intermediate carbanion, thereby deactivating the ring for this specific transformation.[25]

This highlights a crucial point: the "best" building block is context-dependent. While our lead compound excelled in cross-coupling, it is less suited for SNAr reactions involving fluoride displacement.

Safety and Handling

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][26] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid contact with strong oxidants, acids, and bases.[1]

Conclusion and Recommendations

This comparative guide demonstrates that subtle changes in substituent positioning on an aromatic ring can have profound effects on chemical reactivity and synthetic outcomes.

  • For Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig): This compound is the superior building block, consistently delivering higher yields in shorter reaction times. Its specific electronic and steric profile makes it exceptionally well-suited for modern palladium-catalyzed transformations.

  • For Nucleophilic Aromatic Substitution (SNAr): When the goal is to displace the fluorine atom, 1-Fluoro-3,5-dimethyl-2-nitrobenzene or 2-Fluoro-1,3-dimethyl-5-nitrobenzene are the preferred reagents due to the activating ortho/para relationship between the nitro and fluoro groups.

By leveraging these field-proven insights, researchers can make more strategic and effective decisions in the design and execution of their synthetic routes, ultimately saving time, resources, and accelerating the path to discovery.

References

A Senior Application Scientist's Guide to Cross-Validating Results for Reactions Involving 5-Fluoro-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the predictable and efficient functionalization of aromatic scaffolds is paramount. 5-Fluoro-1,3-dimethyl-2-nitrobenzene stands as a key intermediate, offering a versatile platform for the introduction of diverse functionalities. Its reactivity is primarily dictated by the interplay between the electron-withdrawing nitro group and the strategically positioned fluorine atom, rendering it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. Furthermore, the nitro group itself can be readily transformed, opening up additional avenues for molecular elaboration.

This guide provides an in-depth technical comparison of the common reactions involving this compound, offering detailed experimental protocols and a comparative analysis with alternative substrates. The methodologies presented herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and scalability.

I. Understanding the Reactivity of this compound

The chemical behavior of this compound is dominated by two key features: the electron-deficient aromatic ring and the presence of a good leaving group (fluoride). The potent electron-withdrawing nitro group, positioned ortho to a methyl group and para to the fluorine atom, strongly activates the ring towards nucleophilic attack. This activation is most pronounced at the carbon atom bearing the fluorine, making it the primary site for SNAr.

The two methyl groups on the ring also play a role in the molecule's reactivity. While they are generally considered electron-donating, their steric bulk can influence the approach of nucleophiles and the conformation of intermediates.

II. Key Transformations and Experimental Protocols

This section details the most common and synthetically useful transformations of this compound, providing step-by-step protocols and the underlying scientific rationale.

A. Nucleophilic Aromatic Substitution (SNAr)

The displacement of the fluoride ion by a nucleophile is the most prevalent reaction of this substrate. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex.

Diagram of the SNAr Mechanism:

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol 1: SNAr with a Secondary Amine (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of N-substituted aniline derivatives.

  • Objective: To replace the fluorine atom of this compound with morpholine.

  • Reagents:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To a round-bottom flask, add this compound and dissolve it in DMF or DMSO.

    • Add morpholine followed by potassium carbonate to the solution.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Causality behind Experimental Choices:

    • Solvent: Polar aprotic solvents like DMF and DMSO are used to solvate the potassium carbonate and increase the nucleophilicity of the amine, thereby accelerating the reaction rate.

    • Base: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) that is formed as a byproduct, driving the reaction to completion.

    • Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive nucleophiles.

B. Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a valuable synthetic handle for further functionalization, such as diazotization or amide bond formation.

Diagram of the Nitro Group Reduction Workflow:

Nitro_Reduction_Workflow Start This compound Reaction Catalytic Hydrogenation (e.g., Pd/C, H2 or Transfer Hydrogenation) Start->Reaction Product 4-Fluoro-2,6-dimethylaniline Reaction->Product Analysis Purification and Characterization (NMR, MS) Product->Analysis

Caption: A generalized workflow for the reduction of the nitro group.

Experimental Protocol 2: Catalytic Hydrogenation of the Nitro Group

This protocol outlines a standard procedure for the reduction of the nitro group to an amine.

  • Objective: To selectively reduce the nitro group of this compound to an amino group.

  • Reagents:

    • This compound (1.0 eq)

    • Palladium on carbon (10% Pd/C, 5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate, hydrazine)

  • Procedure:

    • Dissolve this compound in methanol or ethanol in a hydrogenation vessel.

    • Carefully add the Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) or add the hydrogen donor.

    • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-Fluoro-2,6-dimethylaniline, which can be further purified by distillation or recrystallization if necessary.[1][2]

  • Causality behind Experimental Choices:

    • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.[3][4]

    • Hydrogen Source: While hydrogen gas is common, transfer hydrogenation using donors like ammonium formate can be more convenient for smaller-scale reactions as it does not require specialized high-pressure equipment.

    • Solvent: Alcohols are good solvents for both the starting material and the product, and they are compatible with the catalytic hydrogenation conditions.

III. Comparative Analysis with Alternative Substrates

The choice of substrate in a synthetic route is critical. This section compares the reactivity of this compound with its isomers and other related compounds.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution

SubstrateRelative Position of F and NO₂Activating/Deactivating GroupsExpected Relative Reactivity in SNArRationale
This compound paraTwo ortho/meta methyl groupsHigh The nitro group is para to the fluorine, providing strong activation through resonance stabilization of the Meisenheimer intermediate.
2-Fluoro-1,3-dimethyl-5-nitrobenzenemetaTwo ortho/para methyl groupsLow The nitro group is meta to the fluorine, so it cannot effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. Activation is primarily through the inductive effect, which is weaker.
4-Fluoro-1,3-dimethyl-2-nitrobenzeneorthoTwo ortho/meta methyl groupsHigh The nitro group is ortho to the fluorine, allowing for strong resonance stabilization of the intermediate, similar to the para-isomer. Steric hindrance from the adjacent methyl group might slightly decrease the reaction rate compared to the 5-fluoro isomer.
1-Fluoro-4-nitrobenzeneparaNoneModerate to High This is a standard substrate for SNAr. The absence of methyl groups removes any steric hindrance but also their weak electron-donating effect.

Note: The expected relative reactivities are based on established principles of SNAr reactions. Actual reaction rates will also depend on the specific nucleophile and reaction conditions.

IV. Alternative Synthetic Strategies: The Buchwald-Hartwig Amination

While SNAr is a powerful tool, for the synthesis of N-aryl compounds, the Buchwald-Hartwig amination offers a complementary and often milder alternative.[5] This palladium-catalyzed cross-coupling reaction can be particularly useful when the aromatic ring is not sufficiently activated for SNAr or when the desired nucleophile is not compatible with SNAr conditions.

Diagram of Buchwald-Hartwig Amination vs. SNAr:

Reaction_Comparison cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Buchwald-Hartwig Amination SNAr_Start Activated Aryl Halide (e.g., this compound) SNAr_Product N-Aryl Product SNAr_Start->SNAr_Product Base, Heat SNAr_Reagent Nucleophile (e.g., Amine) SNAr_Reagent->SNAr_Product BH_Start Aryl Halide/Triflate BH_Product N-Aryl Product BH_Start->BH_Product Pd Catalyst, Ligand, Base BH_Reagent Amine BH_Reagent->BH_Product

Caption: Comparison of SNAr and Buchwald-Hartwig amination for the synthesis of N-aryl compounds.

Considerations for Choosing Between SNAr and Buchwald-Hartwig Amination:

  • Substrate Scope: Buchwald-Hartwig is generally more versatile for a wider range of aryl halides, including those that are not activated towards SNAr.[6][7]

  • Reaction Conditions: Buchwald-Hartwig reactions often proceed under milder conditions, which can be advantageous for sensitive substrates.

  • Cost and Catalyst Removal: The cost of the palladium catalyst and ligands, as well as the need to remove residual palladium from the final product, are important considerations for industrial applications. SNAr reactions, being catalyst-free, can be more cost-effective.

V. Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is well-defined, with Nucleophilic Aromatic Substitution and nitro group reduction being the most prominent transformations. By understanding the principles behind these reactions and carefully selecting the appropriate conditions and alternative substrates, researchers can efficiently and predictably synthesize a wide array of complex molecules for various applications in the pharmaceutical and materials science industries. The protocols and comparative data presented in this guide serve as a solid foundation for the successful implementation of these reactions in a laboratory setting.

VI. References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • DBpedia. (n.d.). About: Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 2136–2143.

  • ResearchGate. (2017). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Catalysis Letters, 147(1), 1-8.

  • MDPI. (2018). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 23(10), 2459.

  • ResearchGate. (2012). Pd/C-Catalyzed Transfer Hydrogenation with Hantzsch Ester 1,4-Dihydropyridine for the Reduction of Aromatic Azides, Aromatic Nitro Compounds and Olefins. Synlett, 23(10), 1493-1496.

  • PubChem. (n.d.). 4-Fluoro-2,6-dimethylbenzenamine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-FLUORO-2,6-DIMETHYLANILINE. Retrieved from --INVALID-LINK--

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Fluoro-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Operational and Disposal Plan

The proper disposal of 5-Fluoro-1,3-dimethyl-2-nitrobenzene is critical for ensuring laboratory safety and environmental protection. This compound, a member of the halogenated nitroaromatic family, is classified as hazardous and requires a structured disposal protocol. Adherence to these procedures is mandatory for all laboratory personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to be fully aware of the potential hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). Halogenated nitroaromatic compounds are often toxic, irritant, and hazardous to the environment[1].

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves[1].
Eye Protection Chemical safety goggles and a face shield[1].
Lab Coat A flame-resistant lab coat[1].
Respiratory Protection A certified respirator should be used if handling outside of a fume hood[1].

In the event of exposure, follow these emergency procedures:

  • Skin Contact: Immediately wash the affected area with soap and water and remove any contaminated clothing[1].

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes[1].

  • Inhalation: Move to an area with fresh air immediately[1].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water[1]. In all cases of exposure, seek immediate medical attention[2][3].

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with general waste[4][5][6].

1. Waste Segregation and Collection:

  • Isolate Waste: Collect waste containing this compound in a designated, compatible, and properly sealed container[5][7]. The container must be clearly labeled with its contents; do not use abbreviations or chemical formulas[6][8].

  • Separate Halogenated and Non-Halogenated Waste: Keep halogenated organic waste, such as this compound, separate from non-halogenated solvent waste[5][6][9].

  • Avoid Mixing Incompatibles: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents[3]. Acidic waste should be kept separate from caustic waste streams[5].

2. Container Management:

  • Labeling: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste" and the full chemical name of the contents[6][8].

  • Closure: Keep waste containers tightly closed except when adding waste[8].

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from sources of ignition[4][10]. Flammable waste should be stored in a fire-rated cabinet[5]. Use secondary containment to prevent spills[5][9].

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area[7].

  • Remove all sources of ignition[3][7].

  • Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal as hazardous waste[7].

  • Ensure the area is well-ventilated[7].

4. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[1][7][11].

  • Regulatory Compliance: All disposal activities must comply with local, regional, and national hazardous waste regulations[3][12]. Chemical waste generators are responsible for ensuring complete and accurate waste classification[3][12].

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (e.g., Fume Hood) A->B C Collect Waste in a Designated, Compatible Container B->C Begin Waste Collection D Segregate Halogenated from Non-Halogenated Waste C->D E Label Container Clearly with 'Hazardous Waste' and Chemical Name D->E F Keep Container Tightly Closed E->F Prepare for Storage G Store in a Secure, Well-Ventilated Area F->G H Use Secondary Containment G->H I Contact EHS or Licensed Hazardous Waste Contractor H->I Initiate Disposal Process J Arrange for Waste Pickup I->J K Complete All Necessary Waste Disposal Documentation J->K

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.